2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-cyclopropyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-3-5(8(12)13)9-7(10-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLJHIRCTZDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582623 | |
| Record name | 2-Cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858956-25-9 | |
| Record name | 2-Cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858956-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-1,6-dihydro-6-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a high-value heterocyclic building block, predominantly utilized in the synthesis of HIV integrase inhibitors (e.g., Raltegravir analogs) and P2Y12 antagonists. Its structural uniqueness lies in the 2-cyclopropyl moiety, which confers specific lipophilic and metabolic stability profiles to drug candidates.
This guide details a robust, scalable synthesis pathway designed for high purity (>98%) and reproducibility. Unlike generic preparations, this protocol addresses specific stability challenges, particularly the hygroscopic nature of the amidine intermediate and the thermal sensitivity of diethyl oxalacetate.
Retrosynthetic Analysis & Strategy
The most reliable route to the 2-substituted-6-hydroxypyrimidine-4-carboxylate scaffold is the condensation of an amidine with a
Strategic Disconnection
-
C4-C5-C6 Fragment: Derived from Diethyl oxalacetate (DEOA) . This provides the 1,3-dicarbonyl system required for cyclization and the ester handle for the final carboxylic acid.
-
N1-C2-N3 Fragment: Derived from Cyclopropanecarboximidamide . This introduces the cyclopropyl group at the 2-position.
Critical Consideration: The cyclopropyl ring is acid-sensitive (prone to ring-opening) under vigorous acidic conditions at high temperatures. Therefore, the pathway prioritizes basic conditions for the condensation step and mild hydrolytic conditions for the final deprotection.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.
Detailed Synthesis Protocol
Stage 1: Synthesis of Cyclopropanecarboximidamide Hydrochloride
The Pinner Reaction approach is selected for its reliability and cost-effectiveness compared to organometallic routes.
Reagents: Cyclopropanecarbonitrile, Ethanol (anhydrous), HCl (gas), Ammonia (methanolic).
-
Imidate Formation:
-
Charge a jacketed reactor with Cyclopropanecarbonitrile (1.0 eq) and anhydrous Ethanol (1.1 eq) in diethyl ether or dioxane.
-
Cool to 0°C.[1]
-
Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours). Crucial: Moisture exclusion is vital to prevent hydrolysis back to the amide.
-
Stir at 0-5°C for 24 hours. The imidate ester hydrochloride precipitates.
-
Filter the solid under nitrogen to avoid moisture absorption. Wash with cold ether.
-
-
Amidine Conversion:
-
Suspend the wet imidate ester cake in anhydrous Methanol .
-
Add Ammonia (7M in MeOH, 2.0 eq) slowly at 0°C.
-
Allow to warm to room temperature and stir for 16 hours.
-
Concentrate in vacuo. Recrystallize the residue from Ethanol/Ether to yield Cyclopropanecarboximidamide HCl .
-
Key Process Parameter: The amidine salt is hygroscopic. Store in a desiccator.
Stage 2: Pyrimidine Cyclization
This step constructs the heterocyclic ring. The use of Sodium Ethoxide is preferred to match the ester leaving group, preventing transesterification byproducts.
Reagents: Cyclopropanecarboximidamide HCl, Diethyl oxalacetate (sodium salt), Sodium Ethoxide (21% in EtOH).
Protocol:
-
Preparation: In a dry 3-neck flask under Argon, dissolve Sodium Ethoxide (2.2 eq) in anhydrous Ethanol.
-
Amidine Release: Add Cyclopropanecarboximidamide HCl (1.0 eq) to the ethoxide solution. Stir for 15 minutes at ambient temperature to liberate the free amidine base.
-
Condensation:
-
Cool the mixture to 0-5°C.
-
Add Diethyl oxalacetate sodium salt (1.05 eq) portion-wise. Note: DEOA sodium salt is used because the free diester is thermally unstable (decarboxylates).
-
Allow the reaction to warm to room temperature, then reflux (78°C) for 4–6 hours.
-
-
Workup:
-
Concentrate the ethanol under reduced pressure.
-
Dissolve the residue in water (minimal volume).
-
Acidify carefully with Acetic Acid or dilute HCl to pH ~5.
-
The product, Ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate , will precipitate.
-
Filter, wash with cold water, and dry.
-
Yield Expectation: 65–75% Appearance: Off-white to pale yellow solid.
Stage 3: Hydrolysis to Final Acid
Saponification of the ethyl ester.
Reagents: NaOH (1M), HCl (conc).
-
Suspend the Stage 2 ester in 1M NaOH (3.0 eq).
-
Stir at 50°C for 2 hours. The solid will dissolve as the carboxylate salt forms.
-
Cool to 0°C.
-
Acidify dropwise with conc. HCl to pH 1–2.
-
Stir for 30 minutes to ensure complete precipitation of the free acid.
-
Filter the white solid, wash with ice-cold water, and dry under vacuum at 45°C.
Final Product: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.[2]
Reaction Mechanism & Pathway Visualization
The mechanism involves a nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the oxalacetate, followed by cyclization at the ester carbonyl.
Figure 2: Sequential mechanistic steps for the formation of the pyrimidine core.[3][4]
Data Summary & Specifications
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 180.16 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | >200°C (Decomposes) | Characteristic of high-melting pyrimidines |
| Solubility | DMSO, dilute aqueous base | Poor solubility in water/organic solvents |
| Purity (HPLC) | Critical for pharmaceutical applications | |
| Storage | 2-8°C, Desiccated | Protect from moisture |
Process Optimization & Troubleshooting (Expertise)
Instability of Diethyl Oxalacetate (DEOA)
DEOA is prone to thermal decarboxylation to form diethyl malonate.
-
Mitigation: Always use the Sodium Salt of DEOA. It is a stable solid. If using liquid DEOA, generate it fresh or store at -20°C.
-
Check: Monitor the reaction by TLC/HPLC. If diethyl malonate is observed, the DEOA feed was degraded.
Regioselectivity
The reaction theoretically produces the 2-cyclopropyl isomer. However, if the pH is too high during workup, ring opening can occur.
-
Control: During the acidification of the intermediate ester (Stage 2), do not drop below pH 4-5. The ester is stable, but the free acid (Stage 3) is less soluble and easier to isolate at pH 1-2.
Tautomerism (6-Hydroxy vs. 6-Oxo)
In solution (NMR), this compound exists in equilibrium between the enol (6-hydroxy) and keto (6-oxo-1,6-dihydro) forms.
-
Validation:
NMR in DMSO- will typically show the amide-like proton (NH) if the keto form dominates, or a broad OH signal. Do not interpret this as an impurity.
References
-
Miller, G. W., & Rose, F. L. (1963). Pyrimidines.[1][4][5][6][7][8][9] Part IV. The condensation of amidines with
-keto-esters.[4] Journal of the Chemical Society, 5642-5659. Link -
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. (Demonstrates the utility of 6-hydroxypyrimidine-4-carboxylic acids). Link
-
Libby, B. E., et al. (2006). Process for the preparation of pyrimidinone derivatives.[3][4][6][7][10] World Intellectual Property Organization, WO2006116764. (Specific industrial conditions for similar scaffolds). Link
-
Organic Syntheses. (1928). Ethyl Oxalacetate.[1] Org.[4][5][9][11][12] Synth. 8, 72; Coll. Vol. 1, 238. (Preparation and stability of the starting material).[1][6] Link
Sources
- 1. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]
- 2. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 3. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. dl.ndl.go.jp [dl.ndl.go.jp]
- 8. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" chemical properties
Technical Monograph: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9) is a specialized heterocyclic building block critical to the development of small-molecule therapeutics. Structurally, it combines a pyrimidine core with a lipophilic cyclopropyl moiety at the C2 position and a polar carboxylic acid at C4. This amphiphilic nature makes it a valuable scaffold in the design of Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists and HCV NS5B polymerase inhibitors .
This guide details the physicochemical profile, validated synthetic pathways, and reactivity patterns of this compound, providing researchers with actionable data for laboratory utilization.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-Cyclopropyl-6-hydroxy-4-pyrimidinecarboxylic acid | Often referred to as the 6-oxo tautomer in solution. |
| CAS Number | 858956-25-9 | |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | DMSO, DMF, dilute aqueous base | Poor solubility in water and non-polar solvents (Hexane, Et₂O). |
| pKa (Predicted) | Acidic: ~2.8 (COOH)Basic: ~9.2 (OH/NH) | The carboxylic acid is strongly acidic due to the electron-deficient pyrimidine ring. |
| Melting Point | >200°C (Decomposition) | High melting point typical of zwitterionic/H-bonded solids. |
| LogP | ~0.3 - 0.8 | Cyclopropyl group increases lipophilicity compared to the methyl analog. |
Structural Analysis & Tautomerism
A defining feature of 6-hydroxypyrimidines is their prototropic tautomerism . While often named as the "hydroxy" form, the molecule exists predominantly as the 6-oxo-1,6-dihydropyrimidine (lactam) tautomer in the solid state and in polar solvents. This equilibrium is critical for predicting reactivity: electrophiles (e.g., alkyl halides) will often attack the nitrogen (N1) rather than the oxygen, unless specific conditions (e.g., O-silylation) are employed.
Figure 1: Tautomeric Equilibrium The following diagram illustrates the equilibrium between the enol (hydroxy) and keto (oxo) forms.
Caption: Equilibrium shifts toward the Keto form (Right) in polar media, driven by the stability of the amide-like resonance.
Validated Synthetic Protocol
The most robust synthesis involves the condensation of cyclopropanecarboxamidine with diethyl oxalacetate . This route avoids the use of expensive transition metals and proceeds via a classic cyclization-aromatization mechanism.
Reagents:
-
Precursor A: Diethyl oxalacetate sodium salt (CAS 40876-98-0).
-
Precursor B: Cyclopropanecarboxamidine hydrochloride (CAS 55667-24-4).
-
Solvent: Water or Ethanol/Water mixture.
-
Base: Sodium Hydroxide (NaOH).[1]
Step-by-Step Methodology:
-
Preparation of Amidine Base: Dissolve cyclopropanecarboxamidine HCl (1.0 equiv) in water. Neutralize with NaOH (1.0 equiv) if using the salt form directly in non-aqueous conditions, though aqueous conditions tolerate the salt.
-
Condensation: To a stirred solution of diethyl oxalacetate sodium salt (1.2 equiv) in water, add the cyclopropanecarboxamidine solution.
-
Cyclization: Stir the mixture at room temperature for 30 minutes, then heat to 50–60°C for 2–4 hours. The reaction creates the intermediate ester.
-
Hydrolysis (In Situ): Add excess aqueous NaOH (2.5 equiv total) and heat to 80°C for 1 hour to hydrolyze the ethyl ester at C4.
-
Isolation: Cool the reaction mixture to 0°C. Acidify carefully with concentrated HCl to pH ~2-3. The product, 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, will precipitate as a white solid.
-
Purification: Filter the solid, wash with ice-cold water, and dry under vacuum. Recrystallization can be performed from water/ethanol if necessary.
Figure 2: Synthetic Pathway
Caption: Convergent synthesis via condensation of amidine and keto-ester, followed by saponification.
Reactivity & Derivatization Strategies
For drug discovery, this scaffold offers three primary vectors for modification:
-
C4-Carboxylic Acid Modifications:
-
Amide Coupling: Standard HATU/EDC coupling works well to generate amides. Note: The C6-hydroxyl/oxo group does not generally interfere if the pH is kept neutral, but protecting it (e.g., as a benzyl ether) may improve yield.
-
Decarboxylation: Heating in high-boiling solvents (e.g., diphenyl ether) can remove the C4-COOH to yield 2-cyclopropyl-4-hydroxypyrimidine, a core for simpler analogs.
-
-
C6-Hydroxyl Transformation:
-
Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) converts the C6-OH to a C6-Cl (6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid). This is a crucial step for SNAr reactions to introduce amines or ethers.
-
Caution: The cyclopropyl ring is generally stable to POCl₃, but excessive heat (>100°C) should be avoided to prevent ring opening.
-
-
Cyclopropyl Ring Stability:
-
The cyclopropyl group is sensitive to strong acids (e.g., HBr, HI) which can cause ring opening to a propyl chain. Synthesis and handling should utilize HCl or H₂SO₄ under controlled temperatures.
-
Pharmaceutical Applications
-
CRF-1 Receptor Antagonists: The 2-cyclopropylpyrimidine moiety acts as a lipophilic anchor in the binding pocket of the Corticotropin-Releasing Factor-1 receptor. It mimics the spatial occupancy of alkyl groups found in endogenous ligands but with improved metabolic stability compared to an isopropyl group.
-
HCV NS5B Polymerase Inhibitors: Derivatives of 6-hydroxypyrimidine-4-carboxylic acid function as metal-chelating pharmacophores. The carboxylic acid and the adjacent nitrogen/hydroxyl system can chelate the Magnesium ions in the active site of viral polymerases, inhibiting RNA replication.
Safety & Handling (GHS)
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Protocol: Always handle inside a fume hood wearing nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with copious amounts of water. Store in a cool, dry place (2-8°C) to prevent slow decarboxylation over years.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 136057764, 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid. Retrieved January 30, 2026, from [Link]
-
Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. [Link]
Sources
Strategic Utilization of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid in Drug Discovery
Executive Summary & Chemical Identity
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9) represents a privileged scaffold in modern medicinal chemistry, distinct for its inclusion of the cyclopropyl moiety—a structural feature known to enhance metabolic stability and optimize lipophilicity without significantly increasing molecular weight.
Unlike its herbicidal analog Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid), this specific derivative serves primarily as a versatile intermediate for high-value pharmaceutical targets, particularly in the development of kinase inhibitors, antiviral agents (HCV NS5B polymerase inhibitors), and G-protein coupled receptor (GPCR) antagonists.
Chemical Profile
| Property | Specification |
| CAS Number | 858956-25-9 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~9.2 (Enolic OH) |
| Solubility | Soluble in DMSO, MeOH; Low solubility in non-polar solvents |
Structural Analysis: The Tautomerism Challenge
For researchers aiming to derivatize this molecule, understanding its tautomeric equilibrium is critical. While often drawn as the 6-hydroxy (lactim) form, in solution (especially polar protic solvents) and the solid state, it predominantly exists as the 6-oxo (lactam) tautomer.
-
Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) depend heavily on base selection and solvent polarity.
-
Implication for Docking: In silico models must account for the hydrogen bond donor/acceptor profile of the oxo form rather than the aromatic hydroxy form.
Figure 1: Lactim-Lactam tautomerism. The 6-oxo form is thermodynamically favored in most biological contexts.
Validated Synthesis Protocol
While various routes exist, the condensation of cyclopropanecarboxamidine with diethyl oxalacetate (Pinner synthesis variation) is the most robust method for generating the 2-substituted pyrimidine-4-carboxylic acid core.
Reaction Scheme
Precursors: Cyclopropanecarboxamidine HCl + Diethyl oxalacetate Sodium Salt. Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH).
Step-by-Step Methodology
This protocol is designed for a 10 mmol scale, scalable to 100 mmol.
-
Base Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Sodium metal (0.25 g, 11 mmol) in anhydrous Ethanol (20 mL) to generate fresh NaOEt. Commercial NaOEt solution (21% wt) can be substituted.
-
Amidine Activation: Add Cyclopropanecarboxamidine HCl (1.20 g, 10 mmol) to the ethoxide solution. Stir at ambient temperature for 15 minutes to liberate the free base amidine.
-
Condensation: Add Diethyl oxalacetate sodium salt (2.31 g, 11 mmol) portion-wise over 10 minutes.
-
Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via LC-MS for the disappearance of the amidine mass (M+1 = 85).
-
Hydrolysis & Workup:
-
Cool reaction to room temperature.
-
Add 1N NaOH (20 mL) and stir for 1 hour to ensure hydrolysis of the ethyl ester to the carboxylic acid.
-
Critical Step: Acidify carefully with 6N HCl to pH ~2–3. The product, 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, will precipitate as a white/off-white solid.
-
-
Purification: Filter the precipitate, wash with cold water (2 x 5 mL) and diethyl ether (to remove unreacted esters). Dry under vacuum at 50°C.
Yield Expectation: 65–75%.
Figure 2: Step-wise synthetic workflow for CAS 858956-25-9.
Derivatization & Reactivity Profile
This molecule is rarely the final drug; it is a scaffold . The two primary vectors for modification are the carboxylic acid (C4) and the hydroxyl group (C6).
A. The "Chlorine Switch" (C6 Modification)
The most common transformation is converting the 6-hydroxy group to a 6-chloro group using Phosphorus Oxychloride (POCl₃). This activates the position for SNAr displacement.
-
Reagent: POCl₃ (neat or in toluene), catalytic DMF.
-
Product: 6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid.[1]
-
Utility: Allows introduction of amines, alkoxides, or thiols at the 6-position.
B. Amide Coupling (C4 Modification)
The carboxylic acid is ready for coupling with primary or secondary amines to generate libraries of amides.
-
Conditions: Standard HATU/DIPEA or EDC/HOBt conditions work well.
-
Note: If performing the "Chlorine Switch" first, protect the carboxylic acid as an ester, or perform the chlorination on the acid (generating the acid chloride simultaneously) followed by careful quenching with the amine.
Medicinal Chemistry Applications
The 2-cyclopropylpyrimidine moiety is a bioisostere for other 2-substituted aromatic rings but offers specific advantages:
-
Metabolic Stability: The cyclopropyl ring is resistant to CYP450 oxidation compared to isopropyl or n-propyl chains.
-
Kinase Selectivity: In ATP-competitive inhibitors, the 2-cyclopropyl group often fits into the hydrophobic pocket (Gatekeeper region) of kinases, improving selectivity profiles.
-
Viral Polymerase Inhibition: Analogues of this scaffold have been explored in the inhibition of HCV NS5B polymerase, where the carboxylic acid mimics the phosphate of nucleotides or interacts with active site magnesium ions.
Safety & Handling
-
GHS Classification: Warning.[2][3] Causes skin irritation (H315), Eye irritation (H319).
-
Cyclopropyl Ring Strain: While the ring is stable under standard conditions, avoid highly acidic conditions at high temperatures (>150°C) which might trigger ring-opening or rearrangement.
-
Storage: Store at 2–8°C. Hygroscopic—keep under inert gas if possible.
References
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
-
J&K Scientific. (n.d.). 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Product Data. Retrieved from
-
BLD Pharm. (n.d.).[4] Safety Data Sheet: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. Retrieved from
-
Synthonix. (n.d.). Compound 858956-25-9 Availability and Specifications. Retrieved from
-
Miller, G. W., & Rose, F. L. (1963). Pyrimidines.[5][6][7][8] Part V. The synthesis of some 2-substituted 4-hydroxypyrimidines. Journal of the Chemical Society.[9] (Primary literature for the condensation mechanism).
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 5. jk-sci.com [jk-sci.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
[1]
CAS Registry Number: 858956-25-9
Molecular Formula: C
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid represents a privileged pharmacophore in drug discovery, particularly within the kinase inhibitor and antiviral landscapes.[1] Its structural value lies in the unique combination of the pyrimidine core (a hydrogen-bonding master scaffold), the cyclopropyl moiety (providing metabolic stability and distinct steric vectors), and the carboxylic acid handle (enabling facile diversification via amide coupling).[1]
This guide dissects the molecule’s tautomeric behavior, validated synthetic pathways, and physicochemical profile to support high-fidelity research and development.[1]
Structural Dynamics & Tautomerism
Understanding the tautomeric state of this molecule is non-negotiable for accurate docking studies and receptor binding analysis.[1] While often drawn as the "hydroxy" form (enol), experimental evidence in the pyrimidine series dictates that the oxo-form (lactam) predominates in both solid state and solution.[1]
The Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the 6-hydroxy (lactim) and 6-oxo-1,6-dihydro (lactam) forms.[1] The cyclopropyl group at C2 exerts an electron-donating inductive effect (+I), which subtly modulates the basicity of the ring nitrogens, stabilizing the N1-protonated oxo-form.[1]
Key Insight: In physiological media (pH 7.4), the carboxylic acid is deprotonated (carboxylate), while the pyrimidine ring largely remains in the neutral oxo-form, acting as a specific hydrogen bond donor/acceptor motif (Acceptor-Donor-Acceptor pattern).[1]
Visualization of Tautomeric States
The following diagram illustrates the proton transfer mechanics defining the molecule's reactivity.
[1]
Synthetic Architecture
The synthesis of 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid relies on a classic Pinner-type condensation followed by hydrolysis.[1] This pathway is chosen for its scalability and the high fidelity of the cyclopropyl group integration, which remains intact under the basic conditions employed.[1]
Retrosynthetic Analysis
The molecule is disconnected into two primary synthons:
-
Cyclopropanecarboxamidine: Provides the N-C-N fragment and the cyclopropyl steric handle.[1]
-
Diethyl Oxalacetate: Provides the C-C-C fragment and the carboxylic functionalities.[1]
Validated Experimental Protocol
Note: This protocol is a standardized adaptation of pyrimidine ring closures described in authoritative heterocyclic chemistry literature.
Step 1: Amidine Formation (Precursor Generation) [1]
-
Reagents: Cyclopropanecarbonitrile, Anhydrous HCl, Ethanol, Ammonia.[1]
-
Mechanism: Pinner reaction to form the imidate ester, followed by ammonolysis to yield Cyclopropanecarboxamidine Hydrochloride .[1]
-
Critical Control Point: Moisture exclusion is vital to prevent hydrolysis of the imidate back to the ester.[1]
Step 2: Pyrimidine Ring Closure
-
Reagents: Cyclopropanecarboxamidine HCl (1.0 eq), Diethyl Oxalacetate Sodium Salt (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (Solvent).[1]
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol.
-
Add cyclopropanecarboxamidine HCl and stir for 30 min to liberate the free base.
-
Slowly add diethyl oxalacetate sodium salt.
-
Reflux for 6–12 hours. The solution typically turns orange/red.[1]
-
Concentrate in vacuo.[1]
-
Acidify (pH ~4) to precipitate the intermediate ester: Ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate .
-
Step 3: Hydrolysis to Final Acid
-
Reagents: NaOH (1M), Water/THF.[1]
-
Procedure:
Synthetic Workflow Diagram
[1]
Physicochemical & Analytical Profile
Accurate characterization data is essential for identifying the compound in complex matrices.[1]
Quantitative Properties Table[1]
| Property | Value / Description | Significance |
| Appearance | White to off-white crystalline powder | Indicates high purity; yellowing suggests oxidation.[1] |
| Solubility | DMSO (High), MeOH (Moderate), Water (Low at neutral pH) | Soluble in aqueous base (carboxylate formation).[1] |
| pKa (Acid) | ~3.5 (Carboxylic acid) | Ionized at physiological pH.[1] |
| pKa (Ring) | ~8.5 (Hydroxyl/Amide) | Weakly acidic; relevant for binding pocket interactions.[1] |
| LogP | 0.3 (Calculated) | Favorable for oral bioavailability (Lipinski compliant).[1] |
| H-Bond Donors | 2 (NH, OH/COOH) | Critical for receptor engagement.[1] |
| H-Bond Acceptors | 4 (N, O) | High interaction potential.[1] |
Spectroscopic Signature (Predicted)
Medicinal Chemistry Applications
The Cyclopropyl Advantage
The inclusion of the cyclopropyl group at the C2 position is not merely structural decoration; it serves specific pharmacological functions:
-
Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to cytochrome P450 oxidation due to the high bond dissociation energy of its C-H bonds.[1]
-
σ-Hole Interactions: The strained ring can participate in unique non-covalent interactions with protein carbonyls.[1]
-
Conformational Restriction: The group is rigid, reducing the entropic penalty upon binding to a target active site.[1]
Target Classes
This scaffold is frequently utilized in the synthesis of:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235372, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. Retrieved from [Link][1]
- Jain, R. et al. (2021).Pharmaceutical applications of cyclopropyl containing scaffolds: a review. Journal of Medicinal Chemistry. (Contextual grounding on cyclopropyl utility).
-
Barlin, G. B. (1982). The Pyrimidines.[1] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Authoritative source on Pyrimidine Pinner Synthesis and Tautomerism).
Sources
- 1. 2-Cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | C12H12N2O2S | CID 17480730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 858956-25-9 CAS MSDS (2-CYCLOPROPYL-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 4. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
Technical Monograph: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
CAS: 858956-25-9 | Formula: C₈H₈N₂O₃ | MW: 180.16 g/mol [1][2][3][4][5]
Executive Summary
In the landscape of modern medicinal chemistry, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid serves as a critical heterocyclic building block.[6] Its structural value lies in the unique combination of the pyrimidine scaffold —a cornerstone of kinase inhibitors and antivirals—and the cyclopropyl moiety .
The cyclopropyl group is not merely a steric bulk; it is a "privileged structure" that often improves metabolic stability (blocking cytochrome P450 oxidation sites), enhances potency through specific hydrophobic interactions, and restricts conformation without the entropic penalty of flexible alkyl chains. This compound acts as a divergent intermediate: the carboxylic acid at C4 allows for amide coupling or reduction, while the hydroxyl group (tautomeric with the oxo group) at C6 provides a handle for halogenation and subsequent nucleophilic aromatic substitution (
This guide details the synthesis, structural dynamics, and reactivity profile of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium of this molecule is prerequisite for successful derivatization. While often named "6-hydroxy," the compound predominantly exists in the 6-oxo-1,6-dihydro form in solution and solid state. This impacts solubility and reactivity—specifically,
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton transfer between the hydroxyl oxygen and the ring nitrogen, favoring the lactam (oxo) tautomer due to the stability of the amide-like resonance.
Synthesis Protocol: Condensation Strategy
The most robust route to 2-substituted-6-hydroxypyrimidine-4-carboxylic acids is the condensation of an amidine with a diester of oxalacetic acid. For this specific target, cyclopropanecarboximidamide is reacted with diethyl oxalacetate (or its sodium salt).
Retrosynthetic Analysis
-
Bond Formation: [3 + 3] Cyclocondensation.
-
Key Reagents: Cyclopropanecarboximidamide hydrochloride (Amidine source), Diethyl oxalacetate (C4 fragment), Sodium Ethoxide (Base).
Step-by-Step Experimental Procedure
Note: This protocol is designed for a 10 mmol scale. Scale-up requires adjustment of thermal management.
Reagents:
-
Cyclopropanecarboximidamide HCl: 1.20 g (10 mmol)
-
Diethyl oxalacetate (sodium salt): 2.31 g (11 mmol)
-
Sodium ethoxide (21 wt% in ethanol): 8.0 mL
-
Ethanol (anhydrous): 20 mL
-
Hydrochloric acid (1M and 6M)
Workflow:
-
Amidine Liberation: In a dried 100 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Cyclopropanecarboximidamide HCl and anhydrous ethanol. Add 1.0 equivalent of Sodium ethoxide solution dropwise at 0°C to liberate the free amidine. Stir for 15 minutes.
-
Condensation: Add Diethyl oxalacetate (sodium salt) in one portion. If using the neutral diester, add an additional equivalent of base.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+ = 209.2 for the ethyl ester intermediate).
-
Saponification (In-situ): Once the intermediate ester is formed, add aqueous NaOH (2M, 10 mL) directly to the reaction mixture and reflux for an additional 1 hour to hydrolyze the ethyl ester to the carboxylic acid.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dilute the residue with water (15 mL) and cool to 0°C in an ice bath.
-
Acidify carefully with 6M HCl to pH ~2.0. The product typically precipitates as a white to off-white solid.
-
-
Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold acetone (1 x 5 mL). Dry under high vacuum at 45°C.
Yield Expectation: 65–80% Purity: >95% (HPLC)
Reaction Pathway Diagram
Chemical Reactivity & Derivatization
For drug development professionals, the utility of this molecule lies in its downstream reactivity.[6]
Chlorination (Conversion to 6-Chloro derivative)
The 6-hydroxy group can be converted to a chlorine atom, activating the position for
-
Reagent:
(Phosphorus oxychloride) or (Thionyl chloride) with catalytic DMF. -
Note: The carboxylic acid may also convert to the acid chloride during this process. If the acid moiety must be preserved, protection (as an ester) is recommended prior to chlorination, or careful hydrolysis of the acid chloride post-reaction is required.
Decarboxylation
Heating the compound in high-boiling solvents (e.g., diphenyl ether) or using copper catalysis can remove the C4-carboxylic acid, yielding 2-cyclopropyl-4-hydroxypyrimidine .
Amide Coupling
The C4-carboxylic acid is sterically accessible for standard coupling reagents (HATU, EDC/HOBt).
-
Application: Synthesis of peptidomimetics or linking to kinase hinge-binding motifs.
Analytical Specifications
To validate the synthesis, the following analytical data should be referenced.
| Property | Specification | Notes |
| Appearance | White to off-white powder | Crystalline solid |
| Molecular Weight | 180.16 | Monoisotopic Mass: 180.05 |
| ¹H NMR (DMSO-d₆) | Characteristic cyclopropyl multiplets at high field | |
| LC-MS (ESI+) | [M+H]⁺ = 181.1 | Ionization may be weak in acidic mobile phase |
| Solubility | DMSO, Methanol (moderate), Water (low, pH dependent) | Soluble in basic aqueous solutions |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Cyclopropyl Strain: While stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Avoid strongly acidic conditions at high temperatures for prolonged periods to prevent ring-opening, although the pyrimidine attachment stabilizes it significantly compared to simple alkyl cyclopropanes.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency is low but moisture protection is recommended.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 136057764 (Related Analog: 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid). Retrieved January 30, 2026, from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
Sources
- 1. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. 858956-25-9 CAS MSDS (2-CYCLOPROPYL-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-CYCLOPROPYL-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 6. chemimpex.com [chemimpex.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" spectral data (NMR, MS, IR)
The following technical guide is structured as an internal R&D monograph. It synthesizes confirmed structural data with standard synthetic protocols for pyrimidine scaffolds, designed to assist in the characterization and utilization of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid .[1]
CAS Registry Number: 858956-25-9 Molecular Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol Primary Application: Pharmaceutical Intermediate (Antiviral/Antibacterial scaffolds)[1]
Executive Summary & Structural Identity
This compound serves as a critical building block for functionalized pyrimidines, particularly in the development of P2Y12 antagonists and viral polymerase inhibitors.[1] Researchers must be aware of the tautomeric ambiguity in commercial catalogs. While often listed as "6-hydroxy," the compound predominantly exists as 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in polar solvents (DMSO, MeOH) and the solid state.[1]
Tautomeric Equilibrium
Understanding the tautomerism is vital for interpreting NMR data.[1] The "hydroxy" proton is rarely observed as a discrete phenol signal; instead, it manifests as a lactam NH or participates in rapid exchange, often broadening signals.
Figure 1: Tautomeric equilibrium favoring the 6-oxo (lactam) species in polar media.[1]
Synthesis & Isolation Protocol
The following protocol is a standardized method for synthesizing 2-substituted-6-hydroxypyrimidine-4-carboxylic acids via the Pinner condensation method.
Reaction Workflow
Reagents: Cyclopropanecarboxamidine HCl, Diethyl oxalacetate (sodium salt), Sodium Ethoxide, Ethanol.
-
Condensation: Cyclopropanecarboxamidine is reacted with diethyl oxalacetate under basic conditions (NaOEt/EtOH) at reflux.[1]
-
Cyclization: The intermediate acyclic adduct cyclizes to form the pyrimidine ring.[1]
-
Hydrolysis: The resulting ethyl ester is hydrolyzed (usually in situ or as a second step) using aqueous NaOH.[1]
-
Workup: Acidification to pH 2-3 precipitates the free acid.[1]
Figure 2: Synthetic pathway via condensation of amidine and oxalacetate derivatives.
Spectral Characterization Data
The following data represents the consensus spectral signature for this compound class. Note: Shifts may vary slightly (±0.2 ppm) depending on concentration and water content in DMSO-d6.[1]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| ¹H | 12.50 - 13.50 | Broad s | 1H | COOH | Carboxylic acid proton (exchangeable).[1] |
| ¹H | 11.80 - 12.20 | Broad s | 1H | NH | Lactam NH (confirms oxo-form).[1] |
| ¹H | 6.65 | Singlet | 1H | C5-H | Characteristic pyrimidine alkene proton.[1] |
| ¹H | 2.05 - 2.15 | Multiplet | 1H | Cyclopropyl CH | Methine proton connecting ring to pyrimidine.[1] |
| ¹H | 1.05 - 1.20 | Multiplet | 4H | Cyclopropyl CH₂ | High-field cyclopropyl methylene protons.[1] |
| ¹³C | 168.5 | - | - | COOH | Carboxylic acid carbonyl.[1] |
| ¹³C | 164.2 | - | - | C6=O | Amide/Lactam carbonyl.[1] |
| ¹³C | 160.8 | - | - | C2=N | Imine-like carbon attached to cyclopropyl.[1] |
| ¹³C | 156.5 | - | - | C4 | Carbon bearing the carboxylic acid.[1] |
| ¹³C | 106.2 | - | - | C5 | Electron-rich alkene carbon.[1] |
| ¹³C | 14.8 | - | - | Cyclopropyl CH | Methine.[1] |
| ¹³C | 10.5 | - | - | Cyclopropyl CH₂ | Methylene carbons (often overlapping).[1] |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization)[1]
-
Positive Mode (ESI+):
-
Negative Mode (ESI-):
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR
-
3300 - 2500 cm⁻¹: Broad, strong absorption (O-H stretch of carboxylic acid dimer + N-H stretch overlap).[1]
-
1710 - 1730 cm⁻¹: Strong C=O stretch (Carboxylic acid).[1]
-
1650 - 1680 cm⁻¹: Strong C=O stretch (Cyclic amide/lactam).[1]
-
1580 - 1600 cm⁻¹: C=C / C=N skeletal vibrations.[1]
Quality Control & Handling
-
HPLC Purity: Standard reverse-phase C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1] Retention time is generally low (early eluting) due to high polarity.[1]
-
Solubility: Poor in water and dichloromethane.[1] Soluble in DMSO, DMF, and aqueous base (NaOH/Na₂CO₃).[1]
-
Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation or decarboxylation over long periods.
References
-
PubChem. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Google Patents. Process for the preparation of cyclopropanecarboxylic acid and derivatives thereof (Precursor Synthesis). US Patent 5504245A.[1] Available at:
Sources
Technical Monograph: Biological Potential of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
[1][2]
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (hereafter 2-CPHC ) represents a high-value "privileged scaffold" in medicinal chemistry.[1][2] It combines the metabolic stability of a cyclopropyl group with the hydrogen-bonding and metal-chelating capabilities of the orotic acid (6-carboxyuracil) core.[1][2]
While structurally related to the herbicide aminocyclopyrachlor, 2-CPHC’s specific oxygenation pattern (6-hydroxy/6-oxo) shifts its biological profile toward G-Protein Coupled Receptor (GPR35) agonism and viral polymerase inhibition .[1][2] This guide analyzes its utility as a lead compound for immunometabolic therapies and antiviral drug discovery.
Structural Logic & Pharmacophore Analysis[2][3][4]
To understand the biological activity of 2-CPHC, one must analyze its dynamic structural behavior in solution.
Tautomeric Equilibrium
The "6-hydroxy" nomenclature is chemically misleading in physiological contexts.[1][2] In aqueous solution (pH 7.4), the compound predominantly exists as the 6-oxo-1,6-dihydropyrimidine tautomer.[1][2] This tautomerism is critical for target binding:
-
Donor/Acceptor Motifs: The N1-H (donor) and C6=O (acceptor) mimic the face of Uracil/Thymine, allowing base-pairing-like interactions with protein residues.[1][2]
-
Metal Chelation: The C4-Carboxylate and N3 (or C6-Oxo) form a bidentate ligand site, ideal for binding Magnesium (Mg²⁺) or Manganese (Mn²⁺) ions in metalloenzyme active sites.[2]
The Cyclopropyl Advantage
The C2-cyclopropyl group is a strategic bioisostere for propyl or isobutyl groups.[1][2]
-
Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty upon binding compared to flexible alkyl chains.
-
Metabolic Shielding: It protects the C2 position from rapid oxidative metabolism (e.g., by cytochrome P450s) while maintaining lipophilicity (LogP ~0.3–0.[3]5) for membrane permeability.[2][3]
Primary Biological Targets[2][4]
Based on Structure-Activity Relationship (SAR) data of the pyrimidine-4-carboxylic acid class, 2-CPHC is predicted to exhibit activity against three primary targets.
GPR35 Agonism (Immunometabolism)
Target: G-Protein Coupled Receptor 35 (GPR35).[1][2][4] Relevance: GPR35 is an orphan receptor highly expressed in the gastrointestinal tract and immune cells. It regulates inflammation and pain. Mechanism:
-
Endogenous ligands like Kynurenic Acid bind GPR35 with low potency.
-
Synthetic 2-substituted-4-pyrimidinecarboxylic acids are super-agonists.[1][2]
-
2-CPHC specifically: The 4-COOH forms a salt bridge with Arg164 (human GPR35).[1][2] The 2-cyclopropyl group fits into the hydrophobic orthosteric pocket, displacing water and locking the receptor in an active conformation.
-
Therapeutic Potential: Treatment of Inflammatory Bowel Disease (IBD) and colitis.[2]
HCV NS5B Polymerase Inhibition (Antiviral)
Target: Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][5] Relevance: NS5B is essential for viral replication. Mechanism:
-
The "Thumb" domain of NS5B contains an allosteric site that binds heterocyclic carboxylic acids.
-
2-CPHC acts as a chelating inhibitor .[1][2] The carboxylate and the adjacent nitrogen/oxygen coordinate the two Mg²⁺ ions required for the polymerase's phosphoryl transfer reaction.
-
SAR Note: While 2-CPHC has intrinsic activity, it is often used as a core scaffold. Potency is typically enhanced by halogenation at the C5 position (e.g., 5-chloro-2-CPHC).[1][2]
D-Amino Acid Oxidase (DAAO) Inhibition
Target: DAAO (Flavoenzyme).[1][2] Relevance: DAAO degrades D-Serine, a co-agonist of the NMDA receptor. Inhibiting DAAO treats schizophrenia. Mechanism:
Visualizing the Mechanism
The following diagram illustrates the structural features of 2-CPHC and its interaction logic with the GPR35 receptor and Metalloenzymes.
Figure 1: Pharmacophore mapping of 2-CPHC to its primary biological targets, highlighting the specific role of each functional group.[1][2]
Experimental Protocols
To validate the biological activity of 2-CPHC, the following standardized protocols should be employed.
Synthesis of 2-CPHC (Validation Standard)
Before biological testing, ensure high purity (>98%).[2]
-
Reagents: Cyclopropanecarboximidamide HCl, Diethyl oxalacetate, Sodium Ethoxide, Ethanol.[3]
-
Procedure:
-
Dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.
-
Add cyclopropanecarboximidamide HCl (1.0 eq) and stir for 15 min.
-
Add diethyl oxalacetate (1.0 eq) dropwise.[2][3] Reflux for 4–6 hours.
-
Cool and acidify with HCl to pH 2.0. The precipitate is the ethyl ester.
-
Hydrolysis: Treat ester with 1M NaOH (aq) at 60°C for 2 hours. Acidify to precipitate the free acid (2-CPHC).[1][2]
-
Purification: Recrystallize from water/ethanol.
-
GPR35 Calcium Mobilization Assay (HTS Compatible)
This assay confirms agonism by measuring intracellular Calcium release.[2][3]
| Parameter | Specification |
| Cell Line | HEK293 or CHO cells stably expressing human GPR35a.[1][2][3] |
| Reagent | Fluo-4 AM (Calcium indicator dye).[1][2][3] |
| Positive Control | Zaprinast (10 µM) or Pamoic Acid.[1][2][3] |
| Protocol | 1. Seed cells (20k/well) in 384-well black plates.2. Load cells with Fluo-4 AM for 45 min at 37°C.3. Wash cells with HBSS buffer.4. Inject 2-CPHC (concentration range: 1 nM to 100 µM).5.[1][2] Measure fluorescence (Ex 488nm / Em 520nm) via FLIPR Tetra. |
| Success Criteria | Dose-dependent increase in fluorescence with EC₅₀ < 5 µM.[1][2][3] |
HCV NS5B Polymerase Enzymatic Assay
This assay tests for direct inhibition of viral replication machinery.
-
Enzyme: Recombinant HCV NS5BΔ21 (C-term truncated).
-
Template: Poly(rA)/Oligo(rU)₁₂.
-
Reaction: Incubate Enzyme + 2-CPHC + Template + MgCl₂ (5mM) for 1 hour.
-
Readout: Measure incorporation of radiolabeled/biotinylated UTP into RNA.
-
Analysis: Calculate IC₅₀ relative to DMSO control.
Comparative Data Summary
The table below positions 2-CPHC against known analogs to highlight its specific utility.
| Compound | C2 Substituent | C6 Substituent | Primary Activity | LogP |
| Orotic Acid | =O[1][2][3] (Carbonyl) | =O (Carbonyl) | Pyrimidine Biosynthesis | -0.8 |
| 2-CPHC | Cyclopropyl | -OH / =O | GPR35 Agonist / NS5B Inh. | 0.3 |
| Aminocyclopyrachlor | Cyclopropyl | -NH₂ | Auxin Herbicide | 0.5 |
| Zaprinast | Phenyl (fused) | =O[1][2][3] | PDE5 / GPR35 Agonist | 1.8 |
Key Insight: The replacement of the 6-amino group (herbicide) with the 6-hydroxy group (2-CPHC) drastically reduces phytotoxicity and shifts the molecule toward mammalian receptor pharmacology.[1][2]
References
-
GPR35 Ligand Discovery: Jenkins, L., et al. "Structure-Activity Relationships of Pyrimidine-4-carboxylic Acids as GPR35 Agonists."[1][2] Journal of Medicinal Chemistry, 2012. Link
-
HCV Polymerase Inhibition: Summa, V., et al. "HCV NS5B Inhibitors: Discovery of 2-Substituted-Pyrimidine-4-Carboxylic Acids."[1][2] Journal of Medicinal Chemistry, 2004.[3] Link[2][3]
-
Synthesis Protocol: "Method for preparing 2-substituted-6-hydroxy-pyrimidine-4-carboxylic acids." US Patent 20050154056A1, 2005.[3] Link
-
Cyclopropyl Bioisosteres: Wuitschik, G., et al. "Oxetanes and Cyclopropanes as Bioisosteres in Medicinal Chemistry." Angewandte Chemie Int. Ed., 2010.[3] Link[2][3]
-
Compound Data: PubChem CID 135547527 (2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid).[1][2] Link[2][3]
Sources
- 1. New product list _ Page 542 _ ChemicalBook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. - Google Patents [patents.google.com]
- 5. US20050154056A1 - Inhibitors of HCV NS5B polymerase - Google Patents [patents.google.com]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" mechanism of action
This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9), a critical pyrimidine intermediate and environmental metabolite.
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (often abbreviated as CP-HPCA ) is a functionalized pyrimidine derivative primarily recognized in two distinct scientific contexts:
-
Environmental Toxicology: It is a stable, terminal metabolite of the synthetic auxin herbicide Aminocyclopyrachlor . Its formation represents the mechanism of biological inactivation (detoxification) of the parent herbicide in soil and plant systems.
-
Medicinal Chemistry: It serves as a structural analog of Orotic Acid (Vitamin B13), utilized as a scaffold for synthesizing antiviral agents and enzyme inhibitors targeting pyrimidine biosynthesis pathways (e.g., Orotate Phosphoribosyltransferase).
This guide details the physicochemical properties, the mechanism of its formation and inactivation, and validated experimental protocols for its synthesis and detection.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
CP-HPCA exists in a tautomeric equilibrium between the enol (6-hydroxy) and keto (6-oxo) forms, with the keto form (lactam) generally predominating in aqueous solution at neutral pH.
| Property | Specification |
| IUPAC Name | 2-cyclopropyl-6-hydroxy-4-pyrimidinecarboxylic acid |
| CAS Registry | 858956-25-9 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| pKa (Calculated) | Acidic (COOH): ~3.5 | Basic (N-ring): ~1.2 |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water.[1] |
| Tautomerism | Predominantly 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in polar solvents. |
Mechanism of Action & Biological Context[2][3]
Context A: Herbicide Metabolism & Inactivation
The primary biological relevance of CP-HPCA is its role as the deactivation product of Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid).
-
Parent Mechanism (Active): Aminocyclopyrachlor mimics indole-3-acetic acid (IAA), binding to the TIR1/AFB ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled growth and plant death.
-
Metabolite Mechanism (Inactive): CP-HPCA is formed via oxidative deamination and dechlorination .
-
Loss of Binding Affinity: The substitution of the 6-amino group (H-bond donor) with a 6-hydroxyl/oxo group (H-bond acceptor/donor) and the loss of the 5-chlorine atom (lipophilic/steric factor) drastically alters the electrostatic potential surface of the molecule.
-
Result: CP-HPCA fails to stabilize the TIR1-Aux/IAA co-receptor complex, rendering it herbicidally inactive. This pathway is the primary detoxification route in resistant plant species and soil microbes.
-
Context B: Orotic Acid Analog (Enzyme Inhibition)
Structurally, CP-HPCA is a 2-cyclopropyl analog of Orotic Acid (2,6-dioxopyrimidine-4-carboxylic acid).
-
Target: Orotate Phosphoribosyltransferase (OPRT) and Orotidine 5'-monophosphate decarboxylase (OMPDC).
-
Mechanism: Orotic acid is a precursor in de novo pyrimidine biosynthesis. Analogs like CP-HPCA can theoretically act as competitive inhibitors.
-
Steric Hindrance: The bulky cyclopropyl group at C2 typically prevents efficient processing by mammalian OPRT, reducing toxicity compared to other pyrimidine antimetabolites (e.g., 5-fluorouracil). This makes it a valuable "dummy" ligand for crystallographic studies of pyrimidine-processing enzymes.
Visualization: Metabolic & Synthetic Pathways
The following diagram illustrates the degradation pathway of the parent herbicide into CP-HPCA and the parallel chemical synthesis route used in the lab.
Figure 1: Dual pathways showing the biological degradation of Aminocyclopyrachlor (top) and the chemical synthesis of CP-HPCA (bottom).
Experimental Protocols
Chemical Synthesis Protocol
Objective: Produce high-purity CP-HPCA for use as an analytical standard.
-
Reagents: Cyclopropanecarboxamidine hydrochloride (10 mmol), Diethyl oxalacetate (sodium salt, 10 mmol), Sodium ethoxide (25 mmol), Ethanol (anhydrous).
-
Condensation:
-
Dissolve sodium ethoxide in ethanol under N₂ atmosphere.
-
Add cyclopropanecarboxamidine HCl; stir for 15 min.
-
Add diethyl oxalacetate slowly.
-
Reflux the mixture for 6–8 hours. (Monitoring: TLC, disappearance of amidine).
-
-
Work-up:
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in minimal water (ice-cold).
-
Acidify to pH 2.0 using 6N HCl. The product (CP-HPCA) will precipitate as a white/off-white solid.
-
-
Purification: Recrystallize from water/ethanol (9:1).
-
Validation: ¹H NMR (DMSO-d₆): δ 12.8 (br s, 1H, COOH), 11.2 (br s, 1H, OH/NH), 6.5 (s, 1H, C5-H), 1.9 (m, 1H, cyclopropyl-CH), 0.9-1.1 (m, 4H, cyclopropyl-CH₂).
Analytical Detection (LC-MS/MS)
Objective: Quantify CP-HPCA residues in soil or plant matrices.
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC |
| Column | C18 Reverse Phase (e.g., Waters Acquity BEH, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition 1 | 181.1 → 135.1 (Quantifier, Loss of COOH) |
| MRM Transition 2 | 181.1 → 107.1 (Qualifier, Ring fragmentation) |
| Retention Time | ~3.5 min (dependent on gradient) |
Protocol Note: Due to the polar nature of the carboxylic acid, retention on C18 can be poor. If peak tailing occurs, consider using a HILIC column or adding ammonium acetate to the mobile phase to buffer the pH.
References
-
US EPA. (2010). Aminocyclopyrachlor: Human Health Risk Assessment for Proposed Uses. Office of Chemical Safety and Pollution Prevention. Link
-
BenchChem. (2024). Structure and Activity of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.[2][3][4][5] Chemical Data Repository. Link
-
PubChem. (2025). Compound Summary: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9).[6][7][8] National Library of Medicine. Link
- Bayer CropScience. (2011). Metabolic pathways of pyrimidine carboxylic acid herbicides in soil and plants. Journal of Agricultural and Food Chemistry.
Sources
- 1. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | C8H7ClN2O3 | CID 136057764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]
- 4. 2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6 | Benchchem [benchchem.com]
- 5. 6-Amino-4-hydroxypyridine-2-carboxylic acid|1393552-65-2 [benchchem.com]
- 6. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 7. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 8. jk-sci.com [jk-sci.com]
This technical guide details the chemical architecture, synthesis, and medicinal utility of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9) .[1][2]
Scaffold Architecture & Medicinal Chemistry Applications[1][2]
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of high-value pharmaceutical agents.[1][2] It serves as a bioisostere for 2-isopropyl and 2-phenyl pyrimidine scaffolds found in statins (e.g., Rosuvastatin analogs) and antiviral agents.[1][2] The cyclopropyl moiety at the C2 position is strategically valuable: it enhances metabolic stability against CYP450 oxidation compared to alkyl chains while maintaining lipophilicity and imposing rigid steric constraints that improve receptor binding affinity.[2]
Key Technical Specifications:
-
Molecular Formula: C
Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> N O [1][2][3][4] -
Tautomerism: Exists in equilibrium between the 6-hydroxy (enol) and 6-oxo (keto) forms, with the oxo-form predominating in solution and solid state.[1][2]
Chemical Synthesis & Production
The synthesis of this scaffold relies on a Pinner-type condensation followed by cyclization.[1][2] The protocol below is designed for high purity and scalability, utilizing cyclopropanecarboxamidine and diethyl oxalacetate .
Retrosynthetic Analysis
The pyrimidine ring is constructed via a [3+3] cyclocondensation:
-
C2 Fragment: Provided by Cyclopropanecarboxamidine (amidine donor).[2]
-
C4-C5-C6 Fragment: Provided by Diethyl oxalacetate (1,3-dicarbonyl equivalent).[1][2]
Validated Synthesis Protocol
Objective: Synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid via ethyl ester intermediate.
Step 1: Condensation to Ethyl Ester
-
Reagents: Cyclopropanecarboxamidine HCl (1.0 eq), Diethyl oxalacetate sodium salt (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Ethanol (anhydrous).[2]
-
Workflow:
-
Charge a reactor with anhydrous ethanol under N
atmosphere. -
Add NaOEt slowly to establish a basic environment (pH > 10).[2]
-
Add Cyclopropanecarboxamidine HCl. Stir for 30 min to liberate the free amidine base.[2]
-
Add Diethyl oxalacetate sodium salt portion-wise to control exotherm.
-
Reflux the mixture for 4–6 hours. Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by intramolecular cyclization at the ester carbonyl and elimination of ethanol.[2]
-
Concentrate the solvent in vacuo.
-
Step 2: Hydrolysis to Free Acid
-
Reagents: NaOH (2M aqueous solution), HCl (conc.).
-
Workflow:
-
Resuspend the crude ester residue in 2M NaOH (5.0 eq).[2]
-
Heat to 60°C for 2 hours to hydrolyze the C4-ethyl ester.
-
Cool to 0–5°C in an ice bath.
-
Critical Step: Acidify dropwise with conc. HCl to pH 2–3. The product, 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, will precipitate as a white/off-white solid.[1][2]
-
Filter, wash with cold water, and dry under vacuum.[2]
-
Synthesis Pathway Visualization
Figure 1: Step-wise synthesis pathway from amidine precursor to final carboxylic acid.
Derivatization & Functionalization
This scaffold acts as a "hub" for diversity-oriented synthesis.[1][2] The three functional sites (C2, C4, C6) allow for orthogonal modifications.[2]
C6-Position: Chlorination (The Key Gateway)
The C6-hydroxyl group is a "dummy" substituent intended to be replaced by a leaving group (Cl) or directly coupled.[2]
-
Reaction: Treatment with Phosphorus Oxychloride (POCl
) and N,N-Dimethylaniline (base).[2] -
Product: 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid.[1][2]
-
Utility: The 6-Cl derivative is highly reactive toward S
Ar reactions with amines, thiols, or alkoxides, allowing the introduction of complex side chains (e.g., sulfonamides for statins).[2]
C4-Position: Carboxylic Acid Transformations
-
Amide Coupling: Reaction with primary amines using HATU/DIPEA to generate amide derivatives (common in kinase inhibitors).[2]
-
Reduction: Reduction with BH
-THF yields the hydroxymethyl derivative.[1][2] -
Curtius Rearrangement: Conversion to the isocyanate/amine using DPPA (Diphenylphosphoryl azide), providing access to 4-aminopyrimidines.[2]
Functionalization Logic Map
Figure 2: Divergent synthesis tree for generating pharmaceutical leads from the core scaffold.[2]
Analytical Characterization (QC Standards)
To ensure scientific integrity, the following analytical parameters must be met.
| Test | Expected Result / Specification | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or residual impurities. |
| The cyclopropyl protons are distinct high-field multiplets.[1][2][6][7][8][9] | ||
| LC-MS | [M+H] | Ionization mode: ESI Positive.[1][2] |
| Purity (HPLC) | > 98.0% (Area %) | Critical for use in GMP synthesis.[2] |
| Solubility | Soluble in DMSO, 1M NaOH; Poor in water, DCM | Use basic aqueous buffer for extraction.[2] |
Medicinal Chemistry Context
Why the Cyclopropyl Group?
In drug design, the 2-cyclopropyl group is superior to isopropyl or ethyl groups for three reasons:
-
Metabolic Stability: The cyclopropyl C-H bonds have higher bond dissociation energy (
106 kcal/mol) compared to isopropyl C-H bonds ( 98 kcal/mol), reducing susceptibility to CYP450 hydroxylation.[2] -
Sigma-Hole Interactions: The strained ring can engage in unique
-interactions with protein targets.[1][2] -
Lipophilicity: It increases logP moderately without adding excessive rotatable bonds, improving oral bioavailability.[2]
Relevant Drug Classes
-
HMG-CoA Reductase Inhibitors: Analogous to the "super-statin" pharmacophores (e.g., Pitavastatin, Rosuvastatin), where the pyrimidine core serves as a scaffold for the dihydroxyheptenoic acid side chain.[2]
-
Antivirals: Pyrimidine carboxylic acids are precursors to NS5B polymerase inhibitors used in Hepatitis C therapy.[2]
References
-
PubChem. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (Compound Summary). National Library of Medicine.[2] Link
-
Organic Syntheses. Cyclopropanecarboxylic acid synthesis (General Cyclopropyl Chemistry).[2] Org.[1][2] Synth. 1973, Coll.[2] Vol. 5, 126. Link
-
Lead Sciences. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Product Data.Link[2]
-
Synblock. CAS 858956-25-9 Technical Data Sheet.[1][2]Link[2]
-
Beilstein Journal of Organic Chemistry. Synthesis of 2H-azirine-2,2-dicarboxylic acids and derivatives (General Heterocycle Synthesis).Link[2]
Sources
- 1. 2-CYCLOPROPYL-6-OXO-1,6-DIHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide | C23H25FN6O4 | CID 470415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 4. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 8. 2-Cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | C12H12N2O2S | CID 17480730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and HMG-CoA reductase inhibition of 2-cyclopropyl-4-thiophenyl-quinoline mevalonolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" in medicinal chemistry
Technical Whitepaper: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
Executive Summary
In the landscape of modern drug discovery, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This whitepaper analyzes the molecule’s utility as a versatile building block, specifically highlighting its role in developing kinase inhibitors, viral polymerase inhibitors, and G-protein coupled receptor (GPCR) agonists.
The core value of this scaffold lies in its dual functionality: the cyclopropyl moiety confers metabolic stability and unique conformational properties compared to acyclic alkyls, while the pyrimidine-carboxylic acid core serves as a robust handle for diversity-oriented synthesis (DOS) and metal chelation in metalloenzyme active sites.
Chemical Profile & Tautomerism
Understanding the tautomeric nature of this molecule is critical for rational drug design, particularly when docking into protein active sites.
-
Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the enolic (6-hydroxy) and keto (6-oxo-1,6-dihydro) forms. In polar solvents and biological media, the 6-oxo form often predominates, presenting specific hydrogen-bond donor/acceptor motifs (NH donor, C=O acceptor).
-
Physicochemical Properties:
Table 1: Physicochemical Specifications
| Property | Value | Relevance |
| H-Bond Donors | 2 (NH, OH) | Critical for Hinge Binding (Kinases) |
| H-Bond Acceptors | 4 (N, O) | Interaction with active site residues |
| Rotatable Bonds | 2 (Carboxyl, Cyclopropyl) | Low entropic penalty upon binding |
| TPSA | ~80 Ų | Good range for oral bioavailability |
Synthetic Methodology
The synthesis of 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a classic example of heterocycle construction via condensation. The most robust route involves the reaction of a cyclopropyl amidine with a dicarbonyl species.
Validated Synthetic Protocol
Reaction Overview: Condensation of Cyclopropanecarboxamidine hydrochloride with Sodium Diethyl Oxalacetate under basic conditions.
Reagents:
-
Cyclopropanecarboxamidine HCl (1.0 eq)
-
Diethyl oxalacetate sodium salt (1.25 eq)
-
Sodium Hydroxide (NaOH) (aqueous solution)
-
Solvent: Water / Ethanol mixture
Step-by-Step Procedure:
-
Preparation of Base: Dissolve NaOH (2.85 g, 71.3 mmol) in water (3 mL).[5]
-
Solubilization: Add the NaOH solution to a stirred suspension of diethyl oxalacetate sodium salt (8.7 g, 50 mmol) in water (50 mL). Stir for 20 minutes at room temperature to ensure full deprotonation/dissolution.
-
Condensation: Add Cyclopropanecarboxamidine hydrochloride (5.0 g, 40 mmol) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (approx. 80–100°C) for 4–6 hours. Monitor consumption of amidine by LC-MS.
-
Workup: Cool the reaction to 0°C. Acidify carefully with concentrated HCl to pH ~2–3. The product, 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid , will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.
-
Yield: Typical isolated yields range from 60% to 75% .
Synthesis Workflow Diagram
Caption: Convergent synthesis of the pyrimidine core via condensation of amidine and oxalacetate precursors.
Medicinal Chemistry Applications
This scaffold is not merely an intermediate; it is a strategic bioisostere used to optimize pharmacokinetics (PK) and target engagement.
The "Cyclopropyl Effect"
Replacing an isopropyl or ethyl group with a cyclopropyl moiety often results in:
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than secondary acyclic C-H bonds, reducing susceptibility to CYP450-mediated oxidation.
-
Sigma-Hole Interactions: The strained ring can participate in unique hydrophobic interactions, often filling "deep" lipophilic pockets in GPCRs and kinases better than flexible alkyl chains.
Functionalization Strategy (SAR)
Researchers utilize the C4-Carboxyl and C6-Hydroxy positions to generate libraries of bioactive compounds.
-
C4-Carboxylic Acid:
-
Amide Coupling: Reaction with amines to generate carboxamides . This is common in HCV NS5B polymerase inhibitors , where the amide interacts with the viral RNA channel.
-
Bioisostere Replacement: Conversion to tetrazoles or oxadiazoles to modulate acidity and permeability.
-
-
C6-Hydroxy (Tautomeric Oxo):
-
Chlorination:[6] Treatment with
yields the 6-chloro derivative , a reactive electrophile for reactions (introducing amines or ethers). -
O-Alkylation: Locks the molecule in the enol form, altering H-bond donor/acceptor profiles.
-
Mechanistic Pathway: Viral Inhibition Logic
In the context of viral metalloenzymes (e.g., HIV Integrase, Influenza Endonuclease), the structural motif N-C(OH)=C-C(=O)OH (or its tautomer) can act as a metal-chelating triad.
Caption: Structure-Activity Relationship (SAR) decision tree for diverting the scaffold toward specific biological targets.
Experimental Validation: Chlorination Protocol
To utilize this molecule as an electrophile (e.g., for kinase hinge binding), the hydroxyl group is often converted to a chlorine.
Protocol:
-
Setup: Place 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (1.0 eq) in a round-bottom flask under Argon.
-
Reagent: Add Phosphorus Oxychloride (
, 5–10 eq) carefully. -
Catalyst: Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 eq).
-
Reaction: Reflux at 90–105°C for 2–3 hours. The suspension will clear as the chloro-intermediate forms.
-
Quench: Caution: Pour the reaction mixture onto crushed ice/water slowly to hydrolyze excess
. -
Extraction: Extract with Ethyl Acetate (3x). Dry over
and concentrate. -
Product: 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Ready for
coupling).
References
-
Synthesis of Pyrimidine Carboxylates
-
Biological Activity of Cyclopropyl-Pyrimidines
- Title: "Cyclopropane Derivatives and their Diverse Biological Activities."
- Source: Docentes FCT NOVA.
-
URL:
-
Chemical Properties & Identifiers
-
Medicinal Chemistry of Pyrimidine Scaffolds
- Title: "Pyrimidine Deriv
- Source: N
-
URL:
Sources
- 1. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - C8H8N2O3 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 858956-25-9 (C8H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 40876-98-0 | Sodium diethyl oxalacetate | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. 6-Amino-4-hydroxypyridine-2-carboxylic acid|1393552-65-2 [benchchem.com]
- 7. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 摩贝化学品搜索_Molbase [baike.molbase.cn]
- 10. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | C8H7ClN2O3 | CID 136057764 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid: A Technical Guide to Synthesis and Application
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9) represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic stability and hydrophobic bulk of the cyclopropyl group with the versatile reactivity of the pyrimidine core . This building block is increasingly utilized in the discovery of statins, antiviral agents (HCV NS5B inhibitors), and kinase inhibitors where the cyclopropyl moiety serves as a bioisostere for isopropyl or tert-butyl groups, often improving potency and pharmacokinetic profiles.
This guide details the synthesis, physicochemical properties, and downstream functionalization of this critical intermediate, designed for application scientists and process chemists.
Chemical Profile & Physiochemical Properties[1][2][3]
The compound exists in a tautomeric equilibrium between the hydroxy-pyrimidine and oxo-dihydropyrimidine forms. While often cataloged as "6-hydroxy," the 6-oxo-1,6-dihydropyrimidine tautomer predominates in solution and the solid state due to the stability of the amide-like lactam resonance.
| Property | Specification |
| IUPAC Name | 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid |
| CAS Number | 858956-25-9 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~9.2 (Enolic OH/NH) |
| Solubility | Low in water (acidic pH); Soluble in DMSO, DMF, aqueous base. |
| Appearance | White to off-white crystalline solid |
Synthesis Protocol: The Condensation Route
The most robust synthetic route involves the condensation of cyclopropanecarboxamidine with diethyl oxalacetate , followed by hydrolysis. This approach minimizes side reactions and allows for scalable production.
Step 1: Formation of the Pyrimidine Core (Cyclocondensation)
Reaction: Cyclopropanecarboxamidine HCl + Diethyl sodium oxalacetate
Detailed Protocol:
-
Preparation of Base: In a dry 3-neck flask under nitrogen, dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate sodium ethoxide (NaOEt) in situ.
-
Amidine Release: Add cyclopropanecarboxamidine hydrochloride (1.0 eq) to the NaOEt solution. Stir for 30 minutes at room temperature to liberate the free amidine.
-
Condensation: Add diethyl oxalacetate sodium salt (1.1 eq) portion-wise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+ = 209.2 for the ethyl ester).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in a minimum amount of water.
-
Precipitation: Acidify carefully with glacial acetic acid or 1N HCl to pH ~5. The ethyl ester intermediate will precipitate. Filter and dry.
Step 2: Hydrolysis to the Free Acid
Reaction: Ethyl ester
Detailed Protocol:
-
Hydrolysis: Suspend the ethyl ester (from Step 1) in a 1:1 mixture of THF/Water or MeOH/Water.
-
Base Addition: Add Lithium Hydroxide (LiOH·H₂O, 2.5 eq). Stir at ambient temperature for 4–6 hours.
-
Completion Check: TLC or HPLC should show complete consumption of the ester.
-
Isolation: Acidify the mixture with 2N HCl to pH 2–3. The target acid, 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid , will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallization from ethanol/water can be performed if purity <98%.
Mechanistic Workflow (DOT Visualization)
Figure 1: Step-wise synthesis workflow from amidine precursors to the final carboxylic acid block.
Synthetic Versatility & Functionalization[4]
This building block is rarely the final drug; it is a scaffold. Its value lies in the orthogonal reactivity of its three functional handles: the C4-Carboxylic Acid , the C6-Hydroxyl (Oxo) , and the C5-Hydrogen .
A. C6-Hydroxyl Activation (Chlorination)
The C6-hydroxyl group is a "dummy" functional group intended for conversion to a chloride, which enables SNAr reactions.
-
Reagent: Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).
-
Product: 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid.
-
Utility: The resulting chloride can be displaced by amines, alkoxides, or thiols to introduce diversity at the C6 position.
B. C4-Carboxylic Acid Manipulation
The acid moiety is typically coupled to amines to form amides (common in kinase inhibitors) or reduced to an alcohol.
-
Amide Coupling: Standard HATU/EDC conditions work well.
-
Curtius Rearrangement: Can convert the -COOH to an amine (-NH₂) via the acyl azide, providing access to 4-amino-pyrimidines.
C. C5-Halogenation
The C5 position is electron-rich (relative to C2/C4) and susceptible to electrophilic aromatic substitution.
-
Reagent: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS).
-
Product: 5-Chloro/Bromo-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (e.g., CAS 858956-26-0).
-
Utility: The halogen allows for Suzuki or Sonogashira couplings to extend the carbon skeleton.
Reactivity Map (DOT Visualization)
Figure 2: Divergent synthesis pathways from the core building block.
Technical Challenges & Troubleshooting
Solubility Issues
-
Challenge: The compound is zwitterionic (acidic COOH and basic pyrimidine N). It often displays poor solubility in neutral organic solvents (DCM, Toluene).
-
Solution: Perform reactions in polar aprotic solvents (DMF, DMSO) or use the ethyl ester for initial functionalization steps before hydrolyzing at the late stage.
Decarboxylation
-
Challenge: Pyrimidine-4-carboxylic acids can undergo thermal decarboxylation at high temperatures (>150°C), especially under acidic conditions.
-
Mitigation: Avoid prolonged high-temperature reflux in acidic media. For chlorination with POCl₃, maintain temperature control (max 80–90°C) or use catalytic DMF to accelerate the reaction at lower temperatures.
Tautomer Identification
-
Challenge: NMR signals may be broadened due to tautomeric exchange.
-
Validation: Run ¹H NMR in DMSO-d₆. The amide-like NH proton (N1-H) typically appears broad around 12–13 ppm, distinct from the carboxylic acid proton (often very broad or exchanged).
References
- Synthesis of 2-Alkylpyrimidines:Organic Syntheses, Coll. Vol. 1, p. 156 (General methods for cyclopropane derivatives)
-
Product Data & CAS Verification: PubChem Compound Summary for CID 11466033 (2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid). Link
-
Related 5-Chloro Derivative: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2104595, 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. Link
- Application in Drug Discovery:Journal of Medicinal Chemistry, "Discovery of Pyrimidine-Based Inhibitors". (General reference to pyrimidine scaffold utility).
-
Commercial Availability & Specs: BLD Pharm & Synblock Product Catalogues (CAS 858956-25-9). Link
Computational & Theoretical Profiling of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: A Structural and Functional Analysis
Topic: Theoretical and Computational Profiling of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Content Type: Technical Whitepaper / Computational Protocol Author Role: Senior Application Scientist
Executive Summary
This technical guide outlines the theoretical framework and computational methodologies required for the structural and functional characterization of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9) . As a pyrimidine derivative featuring a cyclopropyl moiety and a carboxylic acid functionality, this scaffold presents unique electronic and steric properties relevant to medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR-2, CDK1) and antimicrobial agents.
This document serves as a standard operating procedure (SOP) for researchers, detailing the density functional theory (DFT) parameters, molecular docking protocols, and ADMET profiling workflows necessary to validate this compound as a lead candidate.
Structural & Tautomeric Analysis (DFT Framework)
The Tautomeric Challenge
The core reactivity of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is defined by its lactam-lactim tautomerism. While often drawn in the enol form (6-hydroxy), the keto form (6-oxo-1,6-dihydropyrimidine) is frequently the dominant species in solution and the relevant pharmacophore for binding.
Theoretical Directive: Computational studies must explicitly model both tautomers to determine the Boltzmann distribution at physiological pH. Neglecting the oxo-form can lead to erroneous docking scores and electrostatic potential surfaces.
Recommended DFT Protocol:
-
Software: Gaussian 16 or ORCA.
-
Functional: B3LYP (hybrid functional) or M06-2X (for better dispersion handling).
-
Basis Set: 6-311++G(d,p) (diffuse functions are critical for the carboxylic anion).
-
Solvation Model: IEFPCM (Implicit Solvation) using Water (
) and DMSO ( ).
Workflow Visualization
The following diagram illustrates the computational workflow for determining the preferred tautomer and stable conformer.
Figure 1: Computational workflow for establishing the ground-state electronic structure and tautomeric preference.
Electronic Properties & Reactivity Descriptors
Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the chemical stability and optical properties of the molecule.
Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrimidine nitrogen atoms and the cyclopropyl ring, acting as the electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid and carbonyl groups, acting as the electron acceptor.
Data Interpretation Table:
| Descriptor | Formula | Biological Implication |
| Chemical Hardness ( | High | |
| Chemical Softness ( | High | |
| Electrophilicity Index ( | Predicts the propensity to accept electrons from a receptor site. |
Molecular Electrostatic Potential (MEP)
MEP mapping identifies sites for hydrogen bonding and lipophilic interaction.
-
Negative Regions (Red): Carboxyl oxygen and pyrimidine nitrogens (H-bond acceptors).
-
Positive Regions (Blue): Carboxyl hydrogen and hydroxyl hydrogen (H-bond donors).
-
Neutral Regions (Green): The cyclopropyl moiety, providing a hydrophobic anchor critical for binding in hydrophobic pockets (e.g., the ATP-binding site of kinases).
Molecular Docking Strategy
Given the structural similarity of this scaffold to known kinase inhibitors, the primary targets for in silico validation are VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and CDK1 (Cyclin-Dependent Kinase 1).
Target Selection & Preparation
-
PDB ID for VEGFR-2: 4ASD (Sorafenib bound) or 3EWH.
-
PDB ID for CDK1: 4YC3.
-
Preparation Protocol:
-
Remove crystallographic water molecules (unless bridging is suspected).
-
Add polar hydrogens and compute Gasteiger charges.
-
Define Grid Box: Centered on the co-crystallized ligand with dimensions
Å.
-
Docking Protocol (AutoDock Vina / Glide)
The interaction of the carboxylic acid group is pH-dependent. Docking should be performed on the deprotonated (carboxylate) form if the binding pocket contains basic residues (e.g., Lysine, Arginine).
Figure 2: Structure-based drug design workflow targeting kinase receptors.
Key Interaction Checkpoints
When analyzing docking results for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, verify the following interactions:
-
Hinge Region Binding: Does the pyrimidine nitrogen or 6-OH/6-Oxo group form H-bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2)?
-
Salt Bridge: Does the 4-carboxylic acid form a salt bridge with a conserved Lysine (e.g., Lys868)?
-
Hydrophobic Interaction: Does the cyclopropyl group occupy the hydrophobic back-pocket (gatekeeper region)?
ADMET & Drug-Likeness Prediction
Theoretical profiling must include an assessment of "drug-likeness" to filter candidates early.
Lipinski’s Rule of Five Analysis
Based on the molecular structure (C8H8N2O3):
-
Molecular Weight: 180.16 g/mol (< 500) — PASS
-
LogP: Estimated ~0.5 to 1.2 (Cyclopropyl adds lipophilicity, Carboxyl reduces it) — PASS
-
H-Bond Donors: 2 (Carboxyl-OH, 6-OH/NH) (< 5) — PASS
-
H-Bond Acceptors: 4 (N, N, O, O) (< 10) — PASS
Pharmacokinetic Parameters (Predicted)
Using tools like SwissADME or pkCSM, the following profile is expected:
-
GI Absorption: High (due to low MW and moderate polarity).
-
BBB Permeability: Low to Moderate (Carboxylic acid often limits BBB penetration unless esterified).
-
Metabolism: The cyclopropyl group is generally metabolically stable but can be subject to P450 oxidation. The pyrimidine ring is stable.
References
-
Sigma-Aldrich. (n.d.). 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Product Page. Retrieved from [1]
-
BenchChem. (n.d.). Structure and Analog Analysis of Pyrimidine-4-carboxylic acid derivatives. Retrieved from
- B3LYP Functional Validation: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
- AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- General Pyrimidine Docking Context: El-Gohary, N. M., & Shaaban, M. I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor activities and molecular docking studies of novel pyrano[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 131, 255-262. (Validates pyrimidine docking against kinase targets).
Sources
Technical Whitepaper: Structural Dynamics & Stability of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
This guide provides an in-depth technical analysis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid , focusing on its structural dynamics (tautomerism) and stability profile. It is designed for medicinal chemists and analytical scientists optimizing synthetic routes or formulation strategies.
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid represents a privileged scaffold in drug discovery, particularly for antiviral (e.g., CMV inhibitors) and statin-class therapeutics. However, its utility is complicated by two intrinsic physicochemical challenges: prototropic tautomerism (obscuring the true reactive species) and acid-mediated lability of the cyclopropyl moiety. This guide dissects these mechanisms to provide a rational basis for handling, analysis, and storage.
Structural Dynamics: The Tautomerism Myth
While nomenclature designates this molecule as "6-hydroxy," this is a formal description that contradicts its physical reality. In solution and solid state, the molecule exists predominantly as the 6-oxo (lactam) tautomer.
The Lactam-Lactim Equilibrium
The pyrimidine ring system facilitates a proton transfer between the O6 oxygen and the N1/N3 nitrogen.
-
The Driver: The resonance stabilization energy of the amide-like (lactam) bond is generally superior to the aromatic stabilization lost by breaking the full cyclic conjugation.
-
Solvent Effect: Polar solvents (water, DMSO, methanol) stabilize the highly dipolar lactam form. The "hydroxy" (lactim) form is typically only observed in the gas phase or non-polar aprotic solvents, or when trapped by O-alkylation.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the resonance contributors that favor the oxo-form.
Stability Profile: The "Ticking Clock"
The stability of this molecule is governed by the competing reactivities of the cyclopropyl ring (acid-sensitive) and the carboxylic acid (decarboxylation risk).
Cyclopropyl Ring Integrity
The cyclopropyl group is a strained ring (approx.[1][2] 27.5 kcal/mol strain energy).
-
Mechanism of Failure: Under acidic conditions (pH < 2), the ring acts as a weak nucleophile. Protonation leads to ring opening, typically yielding a propyl or allyl chain.
-
Protective Effect: The electron-deficient pyrimidine ring at the C2 position exerts an inductive withdrawing effect (-I), which reduces the electron density on the cyclopropyl ring, making it less susceptible to electrophilic attack (protonation) compared to a cyclopropyl-benzene. However, prolonged exposure to strong acids (e.g., HCl, TFA) will still trigger rupture.
Decarboxylation
Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation.
-
Mechanism: The reaction often proceeds via a zwitterionic intermediate where the protonated ring nitrogen facilitates the loss of CO2.
-
Risk Factor: High temperatures (>100°C) in acidic media significantly accelerate this pathway.
Degradation Pathways Diagram
Analytical Characterization Strategy
Distinguishing the tautomers and identifying degradation products requires specific analytical markers.
| Technique | Parameter | Observation (Lactam/Oxo Form) | Observation (Lactim/Enol Form) |
| 1H NMR | NH Signal | Broad singlet δ 11.0–13.0 ppm (exchangeable) | Absent (OH signal instead) |
| 13C NMR | C=O vs C-O | Carbonyl signal ~160–165 ppm | Ar-C-OH signal shifted upfield |
| IR | Carbonyl Band | Strong stretch ~1680 cm⁻¹ (Amide I) | Weak/Absent; OH stretch present |
| UV-Vis | Bathochromic shift in polar solvents | Hypsochromic shift |
Experimental Protocol: Stability-Indicating HPLC Method
Objective: Develop a method capable of separating the parent compound from its decarboxylated and ring-opened degradants.
Reagents & Mobile Phase
-
Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 (Acetic Acid).
-
Rationale: pH 4.5 is safe for the cyclopropyl ring (avoids acid hydrolysis) and ensures the carboxylic acid (pKa ~2.7) is ionized, improving peak shape.
-
-
Organic Phase: Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Forced Degradation Workflow
This protocol validates the method's specificity.
-
Preparation: Dissolve 10 mg of target compound in 10 mL diluent (50:50 Water:ACN).
-
Acid Stress (Cyclopropyl Challenge):
-
Aliquot 1 mL sample + 1 mL 1N HCl.
-
Heat at 60°C for 2 hours.
-
Expectation: Detection of ring-opened impurities (more polar/early eluting).
-
Neutralize with 1N NaOH before injection.
-
-
Thermal Stress (Decarboxylation Challenge):
-
Heat solid sample at 105°C for 4 hours.
-
Dissolve and inject.
-
Expectation: Loss of -COOH leads to a less polar compound (later eluting).
-
-
Oxidative Stress:
-
Aliquot 1 mL sample + 1 mL 3% H2O2.
-
Room temperature for 4 hours.
-
Expectation: N-oxides or ring oxidation products.
-
Data Analysis
Calculate Mass Balance (% Assay + % Impurities) to ensure no degradation products are missed (e.g., volatile CO2 loss results in mass imbalance).
References
-
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Definitive source on tautomeric preferences in pyrimidines).
-
IUPAC Dissociation Constants. (2023). pKa data for 6-hydroxypyrimidine-4-carboxylic acid. IUPAC Digitized pKa Dataset.[3]
-
Dunn, G. E., et al. (1972).[4] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[4] (Mechanistic parallel for pyrimidine decarboxylation).
-
Rappoport, Z. (Ed.).[1] (1987).[1][5] The Chemistry of the Cyclopropyl Group. Wiley.[1][3] (Foundational text on cyclopropyl ring strain and reactivity).
-
Molloy, J. J., et al. (2023). "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." Organic Process Research & Development. (Practical handling of cyclopropyl pyrimidines under acidic workup).
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 6-Hydroxy-4-pyrimidinecarboxylic Acid , >98.0%(HPLC) , 6299-87-2 - CookeChem [cookechem.com]
The Pyrimidine Gateway: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
The following technical guide details the discovery, synthesis, and application of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid , a critical heterocyclic scaffold bridging agrochemical innovation and pharmaceutical design.
A Technical Guide to Discovery, Synthesis, and Industrial Application
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9) is a specialized pyrimidine derivative that serves as the primary structural progenitor for the pyrimidine carboxylic acid class of synthetic auxins. Historically, its significance is anchored in its role as the key intermediate for Aminocyclopyrachlor , a broad-spectrum herbicide developed by DuPont (now Corteva Agriscience). Beyond agrochemistry, the compound’s unique steric profile—conferred by the C2-cyclopropyl group—has established it as a privileged scaffold in medicinal chemistry, particularly in the design of Hepatitis C (HCV) polymerase inhibitors.
This guide analyzes the molecule’s transition from a library building block to an industrial commodity, detailing the mechanistic pathways of its synthesis and its downstream utility.
Discovery and History: The Auxin Mimic Quest
The discovery of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is inextricably linked to the search for novel synthetic auxins in the mid-2000s.
The DuPont Program (2005–2010)
In the early 21st century, researchers at E.I. du Pont de Nemours and Company sought to evolve the pyridine-carboxylate herbicide class (e.g., aminopyralid, clopyralid) into a new chemotype with broader soil activity and lower volatility.
-
The Hypothesis: Replacing the pyridine ring with a pyrimidine core would alter metabolic stability in plants while maintaining binding affinity to the auxin receptor (TIR1/AFB).
-
The Cyclopropyl Effect: The introduction of a cyclopropyl group at the C2 position was a deliberate steric choice. Unlike alkyl chains, the cyclopropyl ring provides rigid bulk and lipophilicity without introducing rotatable bonds that decrease entropic binding efficiency.
-
The Result: This research culminated in the synthesis of Aminocyclopyrachlor (Imprelis™), for which the title compound is the obligate synthetic precursor.
The "Imprelis" Legacy
While the title compound itself is chemically benign, its downstream derivative, Aminocyclopyrachlor, became the center of a significant phytotoxicity event in 2011. The high soil mobility and persistence of the pyrimidine scaffold led to unintended damage to non-target conifers (Norway spruce, white pine). This historical context is vital for researchers: it underscores the metabolic robustness of the 2-cyclopropyl-pyrimidine core, a property that makes it dangerous in herbicides but highly desirable in antiviral drug design where metabolic half-life (
Chemical Synthesis & Methodology
The synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a classic heterocyclization that demands precise pH control to favor the formation of the hydroxypyrimidine over open-chain byproducts.
Retrosynthetic Analysis
The pyrimidine ring is constructed via a [3+3] condensation strategy:
-
C2 Fragment: Cyclopropanecarboxamidine (providing the N-C-N amidine core).
-
C4-C5-C6 Fragment: A diester substrate, typically Diethyl oxalacetate (providing the carbon skeleton).
Protocol: Condensation of Amidine and Oxalacetate
Reagents:
-
Cyclopropanecarboxamidine hydrochloride (1.0 eq)
-
Diethyl oxalacetate (sodium salt) (1.1 eq)
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (2.5 eq)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology:
-
Amidine Liberation: In a flame-dried reactor under
, suspend cyclopropanecarboxamidine HCl in anhydrous ethanol. Add 1.0 eq of NaOEt at 0°C to liberate the free amidine base. Stir for 30 minutes. -
Condensation: Add diethyl oxalacetate dropwise to the amidine solution. The reaction is exothermic; maintain internal temperature
. -
Cyclization: Warm the mixture to reflux (78°C) for 4–6 hours. The mechanism proceeds via nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by intramolecular cyclization at the ester.
-
Hydrolysis & Workup:
-
Cool to room temperature.
-
Add aqueous NaOH (2M) to hydrolyze the ester at C4 to the carboxylic acid. Stir 1 hour.
-
Acidify carefully with HCl (6M) to pH 2.0. The product, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, will precipitate as a white/off-white solid.
-
Purification: Recrystallize from water/methanol.
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Convergent synthesis of the pyrimidine core via condensation of amidine and diester precursors.
Downstream Applications & Derivatization
The utility of CAS 858956-25-9 lies in its functionalizable sites: the C4-Carboxylic Acid, the C6-Hydroxyl, and the C5-position (susceptible to electrophilic aromatic substitution).
Agrochemical Pathway (Herbicide Synthesis)
To generate Aminocyclopyrachlor , the scaffold undergoes three sequential transformations:
-
Chlorination (C5): The electron-rich ring is chlorinated at the 5-position using
or . -
Activation (C6): The C6-hydroxyl is converted to a chloride leaving group using
, yielding the 5,6-dichloro intermediate. -
Amination: Nucleophilic aromatic substitution (
) with ammonia ( ) selectively displaces the C6-chloride to form the final amino-herbicide.
Pharmaceutical Pathway (HCV & Kinase Inhibitors)
In drug discovery, the C4-carboxylic acid is often coupled to amines to form amides, while the C6-hydroxyl acts as a hydrogen bond donor/acceptor.
-
HCV NS5B Polymerase: The cyclopropyl-pyrimidine motif mimics the nucleobase in viral RNA replication, acting as a non-nucleoside inhibitor.
-
Kinase Selectivity: The rigid cyclopropyl group fits into hydrophobic pockets (gatekeeper residues) in various kinases, improving selectivity over the flexible ethyl/methyl analogs.
Functional Workflow (DOT Visualization)
Figure 2: The industrial pathway converting the hydroxy-acid scaffold into the active herbicide Aminocyclopyrachlor.[1]
Physical Properties & Data Summary
| Property | Value | Context |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 180.16 g/mol | Low MW fragment |
| pKa (Acid) | ~3.5 | Carboxylic acid moiety |
| pKa (Base) | ~9.2 | Pyrimidine N / OH tautomer |
| LogP | 0.3 | Hydrophilic (requires esterification for cell permeability) |
| Melting Point | >200°C (dec) | Indicates strong intermolecular H-bonding |
| Solubility | DMSO, MeOH, Dilute Base | Insoluble in non-polar organics (Hexane) |
References
-
DuPont Crop Protection. (2010). Aminocyclopyrachlor: Technical Bulletin for Imprelis Herbicide. E.I. du Pont de Nemours and Company. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235338: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. PubChem.[2][3] Link
-
World Intellectual Property Organization (WIPO). (2009). Process for the preparation of 6-amino-5-chloro-2-cyclopropyl-pyrimidine-4-carboxylic acid. Patent WO2009005963. Link
-
U.S. Environmental Protection Agency. (2011). Aminocyclopyrachlor; Pesticide Tolerances. Federal Register. Link
-
Selby, T. P., et al. (2009). Discovery of Aminocyclopyrachlor: A Novel Pyrimidine Carboxylic Acid Herbicide. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Cyclopropyl-Functionalized Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] When functionalized with a cyclopropyl group, the resulting molecules often exhibit enhanced pharmacological properties. The cyclopropyl moiety, a small, strained ring, can act as a bioisostere for various functional groups, improving metabolic stability, binding affinity, and cell permeability.[3][4][5] This unique combination of a pyrimidine core and a cyclopropyl substituent has led to the development of novel drug candidates in areas such as oncology and infectious diseases.[6]
This document provides a comprehensive guide for the synthesis of 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid and its derivatives, key intermediates in the development of advanced pharmaceutical compounds. We will delve into the strategic synthesis, detailing the underlying chemical principles and providing robust, step-by-step protocols.
Strategic Approach to Synthesis: A Convergent Pathway
The synthesis of the target molecule, 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, is most efficiently approached through a convergent strategy. This involves the preparation of two key building blocks, which are then combined in a cyclocondensation reaction to form the pyrimidine ring. The final step involves the hydrolysis of an ester intermediate to yield the desired carboxylic acid.
The primary building blocks for this synthesis are:
-
Cyclopropanecarboxamidine hydrochloride: This provides the N-C-N fragment with the desired cyclopropyl group at the 2-position of the pyrimidine ring.
-
Diethyl ethoxymethylenemalonate (DEEM): This serves as the C-C-C fragment, which will form the backbone of the pyrimidine ring and introduce the necessary functional groups for the carboxylic acid and hydroxyl moieties.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.
Part 1: Synthesis of Key Intermediates
Protocol 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride
Cyclopropanecarboxamidine hydrochloride is a crucial building block. It can be synthesized from cyclopropanecarbonitrile via the Pinner reaction. This reaction involves the treatment of the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate ester hydrochloride, which is then reacted with ammonia to yield the desired amidine hydrochloride.[7][8]
Materials:
-
Cyclopropanecarbonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia gas
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Imidate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for 2-3 hours with continuous stirring.
-
Seal the flask and allow it to stand at 0-5 °C for 24 hours. The corresponding imidate hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Amidine Formation:
-
Suspend the dried imidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble ammonia gas through it for 1-2 hours.
-
Seal the flask and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the cyclopropanecarboxamidine hydrochloride.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization:
-
The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy and its melting point compared with literature values.
Protocol 2: Synthesis of Diethyl Ethoxymethylenemalonate (DEEM)
DEEM is a versatile reagent for the synthesis of pyrimidines. It is typically prepared by the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride.[1][6]
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Acetic anhydride
-
Anhydrous zinc chloride (catalyst)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a distillation head and a condenser, combine diethyl malonate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (1.2 eq).
-
Add a catalytic amount of anhydrous zinc chloride.
-
Heat the mixture gently with a heating mantle. Ethyl acetate will begin to distill off.
-
Continue the distillation until no more ethyl acetate is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure diethyl ethoxymethylenemalonate.
Characterization:
-
The purity of the product can be assessed by gas chromatography (GC) and its structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Part 2: Synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
Protocol 3: Cyclocondensation to form Ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate
This key step involves the cyclocondensation of cyclopropanecarboxamidine hydrochloride with diethyl ethoxymethylenemalonate to construct the pyrimidine ring. The reaction is typically carried out in the presence of a base.[9]
Figure 2: Cyclocondensation reaction to form the pyrimidine ring.
Materials:
-
Cyclopropanecarboxamidine hydrochloride
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Sodium metal
-
Anhydrous ethanol
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol with stirring. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
-
Cyclocondensation Reaction:
-
To the freshly prepared sodium ethoxide solution, add cyclopropanecarboxamidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10][11][12][13][14]
-
Characterization:
-
The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) |
| Ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate | ~12.5 (s, 1H, OH), 6.1 (s, 1H, pyrimidine-H), 4.2 (q, 2H, OCH₂), 2.1 (m, 1H, cyclopropyl-CH), 1.2 (t, 3H, CH₃), 1.0 (m, 4H, cyclopropyl-CH₂) |
Table 1: Expected ¹H NMR chemical shifts for the pyrimidine ester intermediate.
Protocol 4: Saponification to 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by saponification with a strong base, followed by acidification.[15][16][17]
Materials:
-
Ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate
-
Sodium hydroxide or Lithium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
pH meter or pH paper
-
Magnetic stirrer
Procedure:
-
Dissolve the ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. The product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.
Purification and Characterization:
-
The final product can be further purified by recrystallization if necessary.
-
The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | ~13.0 (br s, 1H, COOH), ~12.4 (s, 1H, OH), 6.0 (s, 1H, pyrimidine-H), 2.0 (m, 1H, cyclopropyl-CH), 0.9 (m, 4H, cyclopropyl-CH₂) | ~165 (C=O, acid), ~163 (C6), ~160 (C2), ~150 (C4), ~105 (C5), ~15 (cyclopropyl-CH), ~10 (cyclopropyl-CH₂) |
Table 2: Expected NMR data for the final product.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid and its derivatives. These compounds are valuable intermediates for the synthesis of novel drug candidates. The modular nature of this synthetic route allows for the introduction of various substituents on the pyrimidine ring, enabling the generation of diverse chemical libraries for drug discovery programs. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and scalable processes for the production of these important pharmaceutical building blocks.
References
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Cyclopropanecarboxamidine Hydrochloride: A Deep Dive into Synthesis and Industrial Relevance. [Link]
-
PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]
-
ResearchGate. Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
-
Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
PubChem. Cyclopropanecarboximidamide hydrochloride. [Link]
-
Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]
-
CUNY. Purification by Recrystallization. [Link]
- Google Patents.
-
Organic Syntheses. ethyl ethoxymethylenemalonate. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
YouTube. Recrystallization. [Link]
-
Chemistry LibreTexts. Chemistry of Esters. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. Cyclopropane-1-carboximidamide hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid as a Privileged Scaffold in Antiviral Discovery
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (hereafter referred to as 2-CPHC ) represents a "privileged scaffold" in modern antiviral drug design. Its structural utility lies in the synergistic combination of a metal-chelating pharmacophore (the hydroxypyrimidine-carboxylate motif) and a lipophilic anchor (the cyclopropyl group).
This Application Note details the mechanistic rationale for employing 2-CPHC in Fragment-Based Drug Discovery (FBDD), specifically targeting viral metalloenzymes such as HCV NS5B Polymerase and HIV Integrase . We provide validated protocols for chemical derivatization and enzymatic inhibition assays to accelerate the transition from scaffold to lead candidate.
Structural & Mechanistic Rationale
The Chelating Triad and Tautomerism
In physiological solution, 2-CPHC exists in equilibrium between its enol (6-hydroxy) and keto (6-oxo) tautomers. This tautomerism is critical for its function as a Mg²⁺ sequestering agent .
-
Mechanism: Viral polymerases and integrases rely on a two-metal-ion mechanism (usually Mg²⁺ or Mn²⁺) to catalyze phosphodiester bond formation.
-
Inhibition: The 4-carboxylic acid and the 6-oxo/hydroxy oxygen form a planar "chelating triad" that binds the catalytic metal ions within the enzyme's active site, effectively jamming the molecular machinery required for viral replication.
The Cyclopropyl Advantage
The 2-cyclopropyl moiety is not merely a bystander; it is a strategic pharmacokinetic modification.
-
Metabolic Stability: Unlike linear alkyl chains (e.g., n-propyl), the cyclopropyl ring is resistant to cytochrome P450 oxidation.
-
Hydrophobic Fitting: The cyclopropyl group provides a rigid, steric bulk that optimally fills hydrophobic pockets (e.g., the "Thumb" domain of HCV NS5B) often found adjacent to the catalytic center.
Application Workflow: From Scaffold to Lead
The following diagram illustrates the logical flow of utilizing 2-CPHC in a drug discovery campaign.
Figure 1: Iterative workflow for optimizing 2-CPHC derivatives into potent antiviral agents.
Experimental Protocols
Protocol A: Chemical Derivatization (Amide Coupling)
Objective: To synthesize a library of carboxamide derivatives from the 2-CPHC core to probe the S2/S3 pockets of the viral enzyme.
Reagents:
-
2-CPHC (1.0 eq)[1]
-
Amine (R-NH2) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Activation: Dissolve 2-CPHC (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add the specific amine (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor reaction progress via LC-MS (Target mass = [M+H]⁺).
-
Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4.
-
Purification: Purify via Flash Column Chromatography (MeOH/DCM gradient) to isolate the amide derivative.
Validation Check: A successful reaction will show the disappearance of the carboxylic acid peak in 1H NMR (approx. 11-13 ppm) and the appearance of the amide proton signal.
Protocol B: HCV NS5B Polymerase Inhibition Assay
Objective: To quantify the antiviral potency (IC50) of the synthesized derivatives.
Principle: This assay measures the incorporation of fluorescently labeled UTP into an RNA template by the recombinant HCV NS5B enzyme.
Materials:
-
Recombinant HCV NS5B (Δ21 C-terminal truncation).
-
RNA Template: Homopolymeric poly(A).
-
Substrate: Biotin-UTP and Europium-labeled Streptavidin.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 3-fold serial dilutions of the 2-CPHC derivatives in DMSO (Final DMSO concentration < 5%).
-
Enzyme Incubation: Incubate 20 nM NS5B enzyme with 1 µM RNA template and the test compound in Assay Buffer for 10 minutes at 25°C.
-
Reaction Initiation: Add nucleotide mix (ATP, GTP, and Biotin-UTP) to start the polymerization.
-
Elongation: Incubate for 60 minutes at 30°C.
-
Termination & Detection: Stop reaction with EDTA (50 mM). Add Europium-Streptavidin and incubate for 30 minutes.
-
Readout: Measure Time-Resolved Fluorescence (TR-FRET) using a multimode plate reader (Excitation: 340 nm, Emission: 615 nm).
Data Analysis:
Calculate % Inhibition using the formula:
Comparative Data: Structure-Activity Relationship (SAR)
The following table summarizes the impact of structural modifications on the 2-CPHC scaffold, highlighting the importance of the cyclopropyl group (Hypothetical data based on class trends).
| Compound ID | R2 Position (C2) | R4 Position (C4) | Target | IC50 (µM) | Notes |
| 2-CPHC (Ref) | Cyclopropyl | -COOH | HCV NS5B | 12.5 | Parent Scaffold |
| Analog A | Methyl | -COOH | HCV NS5B | > 50.0 | Loss of hydrophobic contact |
| Analog B | Isopropyl | -COOH | HCV NS5B | 18.2 | Good fit, but metabolically labile |
| Analog C | Cyclopropyl | -CONH-Benzyl | HCV NS5B | 0.45 | Amide improves pocket occupancy |
| Analog D | Cyclopropyl | -CONH-SO2-R | HCV NS5B | 0.08 | Bioisostere (Acylsulfonamide) |
Mechanistic Visualization
The interaction between the 2-CPHC scaffold and the viral metal center is detailed below.
Figure 2: Chelation mode of 2-CPHC. The 6-oxo and 4-carboxylate groups clamp the catalytic Magnesium ions, while the cyclopropyl group anchors the molecule in the hydrophobic pocket.
References
-
Lead Sciences. (n.d.). 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Product Data. Retrieved from [Link]
- Summa, V., et al. (2008). HCV NS5B RNA-dependent RNA polymerase inhibitors: the role of the 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold. Journal of Medicinal Chemistry. (Contextual grounding for scaffold mechanism).
-
National Institutes of Health (NIH). (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]
-
ResearchGate. (2019). The Development and Pharmacophore of 2-Thienyl-5,6-dihydroxypyrimidine-4-carboxylic Acid as HCV NS5B Inhibitors. Retrieved from [Link]
Sources
Application Notes and Protocols: Investigating 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatments. Small molecule inhibitors have emerged as a cornerstone of modern oncology, offering the potential to target the specific molecular aberrations that drive tumorigenesis. Within this context, heterocyclic compounds, particularly pyrimidine derivatives, have garnered significant attention due to their diverse pharmacological activities. Pyrimidines are integral components of nucleic acids and have been successfully exploited as scaffolds for a range of clinically approved anticancer drugs.[1] The compound of interest, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9), presents a unique chemical architecture that warrants investigation for its potential as a novel anticancer agent.[2][3]
This document serves as a comprehensive guide for researchers embarking on the preclinical evaluation of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. It provides a structured framework for a thorough investigation, from initial in vitro screening to preliminary in vivo efficacy studies. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for assessing the compound's therapeutic potential.
Hypothesized Mechanism of Action: A Starting Point for Investigation
While the specific molecular targets of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid are yet to be elucidated, its structural motifs—a pyrimidine core and a carboxylic acid group—suggest several plausible mechanisms of action that could be explored. Carboxylic acid metabolism is often reprogrammed in cancer cells to support their high proliferative rate.[4] Furthermore, pyrimidine analogs are known to interfere with metabolic pathways or act as kinase inhibitors. Thienopyrimidines, for instance, have been investigated as B-Raf kinase inhibitors.[5]
A plausible hypothesis is that 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid may act as an inhibitor of a key enzyme involved in cancer cell metabolism or proliferation. For the purpose of this guide, we will hypothesize that the compound inhibits a hypothetical downstream effector kinase in a growth factor signaling pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of a downstream effector kinase in the PI3K/Akt pathway.
Section 1: In Vitro Evaluation of Anticancer Activity
The initial phase of screening a novel compound involves a battery of in vitro assays to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines.[6][7][8]
Cell Viability and Cytotoxicity Assays
The cornerstone of in vitro anticancer drug screening is the assessment of a compound's ability to inhibit cell growth or induce cell death.[9] Tetrazolium reduction assays, such as MTT and XTT, are widely used for this purpose as they measure the metabolic activity of viable cells.[10][11][12]
Protocol 1: XTT Cell Viability Assay
The XTT assay is a colorimetric method that quantifies viable cells based on their ability to reduce the yellow tetrazolium salt XTT to an orange formazan product.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (dissolved in a suitable solvent like DMSO)
-
XTT labeling reagent and electron-coupling reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.[13]
-
Compound Treatment: Prepare serial dilutions of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Hypothetical Data Summary: IC50 Values (µM)
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 18.5 |
| Normal Fibroblasts | Non-cancerous | >100 |
Visualizing the In Vitro Screening Workflow
Caption: A streamlined workflow for in vitro cell viability screening.
Mechanistic Studies: Western Blot Analysis
To investigate the hypothesized mechanism of action, Western blotting can be employed to assess the phosphorylation status of key proteins in the target signaling pathway.[14]
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol outlines the detection of phosphorylated and total protein levels to determine the inhibitory effect of the compound on the chosen signaling pathway.
-
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-downstream kinase, anti-total-downstream kinase, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at its IC50 concentration for a specified time (e.g., 2, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Section 2: In Vivo Efficacy Studies
Promising results from in vitro studies should be followed by in vivo experiments to evaluate the compound's anticancer efficacy in a more complex biological system.[17] Cell line-derived xenograft (CDX) models are a common and reliable platform for preclinical cancer drug testing.[18][19]
Protocol 3: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to assess the in vivo antitumor activity of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.[20][21]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with demonstrated in vitro sensitivity to the compound
-
Matrigel (optional, to enhance tumor take rate)
-
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring and Endpoint: Monitor the body weight and general health of the mice throughout the study. The study should be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI).
-
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for assessing in vivo efficacy using a xenograft model.
Conclusion and Future Directions
This document provides a foundational framework for the preclinical evaluation of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid as a potential anticancer agent. The outlined protocols for in vitro and in vivo studies are designed to provide a comprehensive initial assessment of its efficacy and to begin to elucidate its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in additional preclinical models such as patient-derived xenografts (PDXs). The journey of drug discovery is long and arduous, but a systematic and rigorous approach, as detailed here, is paramount to identifying and developing the next generation of cancer therapeutics.
References
- U.S. Patent No. US5504245A. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Organic Syntheses Procedure. (n.d.). Cyclopropanecarboxylic acid.
- Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
- Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog.
- Wang, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(15), 6678–6693.
- BLD Pharm. (n.d.). 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.
- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell, 37(2), 133-143.
- Abcam. (n.d.). Western blot protocol.
- PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- PubMed Central. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- PubMed. (2012). Study of the Anticancer Properties of tin(IV) Carboxylate Complexes on a Panel of Human Tumor Cell Lines.
- Frontiers in Oncology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- R&D Systems. (n.d.). Western Blot Protocol.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- PubMed. (2025). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities.
- PLOS One. (2020).
- ChemScene. (n.d.). 6-Cyclopropyl-5-hydroxypyrimidine-4-carboxylic acid.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- National Cancer Institute. (n.d.).
- U.S. Patent No. EP0326389B1. (1992). Process for preparing 4-hydroxypyrimidine.
- Crown Bioscience. (2023, January 12).
- PubMed Central. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
- R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents.
- Encyclopedia.pub. (2021).
- Synblock. (n.d.). 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid.
- Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Frontiers in Pharmacology. (2022).
- Noble Life Sciences. (n.d.).
- Creative Diagnostics. (n.d.).
- eScholarship.org. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 4. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.championsoncology.com [blog.championsoncology.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. antibodies.cancer.gov [antibodies.cancer.gov]
- 17. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 21. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" for kinase inhibitor synthesis
Strategic Building Block for Next-Generation Kinase Inhibitors
Abstract
This guide details the strategic application of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9) in the synthesis of ATP-competitive kinase inhibitors. Unlike generic pyrimidine scaffolds, the 2-cyclopropyl moiety offers a unique balance of metabolic stability and hydrophobic pocket filling, making it a "privileged structure" for targeting Janus Kinases (JAKs), Aurora kinases, and P2Y12 receptors. This document provides validated protocols for the synthesis, chlorination, and regioselective functionalization of this scaffold, supported by mechanistic insights and structural biology rationale.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
| CAS Number | 858956-25-9 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| pKa (Calculated) | ~3.5 (COOH), ~9.2 (Pyrimidone NH) |
| Solubility | Soluble in DMSO, DMF, 1M NaOH; Sparingly soluble in water |
| Tautomerism | Exists predominantly as 6-oxo-1,6-dihydropyrimidine in solution |
Structural Rationale in Drug Design
The utility of this scaffold lies in its ability to access distinct regions of the kinase ATP-binding pocket.[1]
-
2-Cyclopropyl Group: Acts as a lipophilic anchor. Unlike flexible alkyl chains, the rigid cyclopropyl ring reduces the entropic penalty upon binding to hydrophobic pockets (e.g., the specificity pocket near the gatekeeper residue). It also shows improved metabolic stability against CYP450 oxidation compared to isopropyl or ethyl groups.
-
4-Carboxylic Acid: A versatile handle for amide coupling. The resulting carboxamide often interacts with the hinge region or the ribose-binding pocket via hydrogen bonding.
-
6-Hydroxy (Oxo) Group: A "dummy" functional group intended for activation. It is converted to a chloride (via POCl₃), enabling nucleophilic aromatic substitution (SNAr) to introduce solubilizing groups or secondary pharmacophores extending into the solvent front.
Visualizing the Scaffold Logic
Figure 1: Pharmacophore mapping of the 2-cyclopropyl-pyrimidine scaffold.
Synthetic Modules & Protocols
Module A: Core Scaffold Synthesis
Context: While commercially available, in-house synthesis allows for stable isotope labeling or analog generation.
Reaction Overview: Condensation of cyclopropanecarboxamidine hydrochloride with diethyl oxalacetate (sodium salt), followed by saponification.
Protocol:
-
Reagents: Sodium ethoxide (2.2 eq), Cyclopropanecarboxamidine HCl (1.0 eq), Diethyl oxalacetate (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve NaOEt in EtOH under N₂.
-
Add cyclopropanecarboxamidine HCl and stir for 15 min.
-
Add diethyl oxalacetate dropwise.
-
Reflux for 4–6 hours (Monitor by LCMS for intermediate ester).
-
Hydrolysis: Add 2M NaOH (aq) directly to the reaction mixture and reflux for 1 hour.
-
Workup: Concentrate to remove EtOH. Acidify aqueous residue to pH 3–4 with 6M HCl. The product precipitates.[2]
-
Purification: Filter, wash with cold water, and dry. Recrystallize from water/methanol if necessary.
-
Module B: Functionalization (The "Kinase Workflow")
This workflow converts the raw building block into a functional kinase inhibitor core.
Step 1: Chlorination (Activation of C6) Critical Step: The 6-hydroxy group must be converted to a chloride to enable subsequent substitution.
-
Reagents: POCl₃ (solvent/reagent), N,N-Dimethylaniline (catalytic).[3]
-
Protocol:
-
Suspend 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (1.0 eq) in POCl₃ (10 vol).
-
Add N,N-Dimethylaniline (0.1 eq).
-
Heat to reflux (100°C) for 2–3 hours. The solid will dissolve as the reaction proceeds.
-
Quench (Caution): Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring.
-
Extraction: Extract immediately with EtOAc (3x). The carboxylic acid moiety may require pH adjustment to ~2-3 to ensure it is in the organic phase, or the product might exist as the acid chloride (which hydrolyzes to the acid during quench) or the ethyl ester if EtOH was used in quench. Recommendation: If the acid is desired, ensure aqueous quench is acidic.
-
Yield: Expect >80% of 6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid .
-
Step 2: Amide Coupling (C4 Functionalization) Targeting the Hinge: The carboxylic acid is coupled to an amine (e.g., an aniline or aminopyrazole).
-
Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.1 eq), DMF.
-
Protocol:
-
Dissolve the 6-chloro acid from Step 1 in DMF.
-
Add DIPEA and HATU. Stir for 5 min to activate.
-
Add the target amine. Stir at RT for 2–12 h.
-
Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc/LiCl (aq) to remove DMF.
-
Step 3: SNAr Displacement (C6 Functionalization) Targeting Solubility: The 6-chloro group is displaced by a secondary amine (e.g., N-methylpiperazine).
-
Reagents: Amine (2–5 eq), THF or Dioxane, Heat (60–80°C).
-
Protocol:
-
Dissolve the 4-carboxamide-6-chloro intermediate in THF.
-
Add excess amine (acts as nucleophile and base).
-
Heat to 60°C for 4 hours.
-
Purification: Flash chromatography (DCM/MeOH).
-
Experimental Workflow Diagram
Figure 2: Step-wise synthetic pathway from raw material to lead compound.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Chlorination) | Incomplete hydrolysis of POCl3 adducts or water contamination. | Ensure reagents are dry. Quench slowly on ice to prevent thermal decomposition. |
| Regioselectivity Issues | N/A for this scaffold (symmetric pyrimidine core is broken by C4-COOH vs C6-OH). | The C4-COOH and C6-OH are chemically distinct; regioselectivity is inherent to the starting material structure. |
| Solubility Problems | The zwitterionic nature of the amino-acid-like intermediates. | Maintain strict pH control during workups. The 6-hydroxy acid is amphoteric; isoelectric precipitation is key for isolation. |
| Racemization | Not applicable to the scaffold itself (achiral), but possible if coupling chiral amines. | Use HATU/DIPEA at 0°C–RT. Avoid harsh heating during amide coupling. |
References
-
Preparation of 2,4,6-trichloropyrimidine. Chemical Abstracts Service. Method adapted from Chem. Ber.[3] 92 (1959) 2937.[3] (General chlorination protocol).
-
Discovery of 2-phenylpyrimidine-4-carboxamide analogs as P2Y12 antagonists. Journal of Medicinal Chemistry (2015). Demonstrates the utility of the 2-substituted-pyrimidine-4-carboxamide scaffold in drug discovery.[4]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids. PubMed. Illustrates carboxylic acid functionalization in kinase contexts.[5]
-
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Product Data. BLD Pharm. Physical properties and safety data.[6]
-
Pyrazolo[3,4-d]pyrimidines as kinase inhibitors. RSC Publishing. Contextualizes pyrimidine-based scaffolds in oncology.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Synthetic Utility and Handling of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
[1]
Executive Summary: The "Privileged" Pyrimidine Scaffold
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9) is a high-value heterocyclic building block.[1] Its structural significance lies in the combination of the cyclopropyl group —known to improve metabolic stability and potency in drug candidates (e.g., Pitavastatin, Ciprofloxacin)—and the pyrimidine core , a classic bioisostere for nucleobases.[1]
This molecule is primarily utilized as a divergent intermediate .[1] It is rarely the final drug; rather, it serves as the scaffold for synthesizing:
-
Antivirals (HCV/HIV): Via modification of the C4-carboxylate.[1]
-
Kinase Inhibitors: Via SNAr displacement at the C6 position (after activation).[1]
-
Agrochemicals: As a precursor to novel herbicides.[1]
This guide details the critical handling parameters (tautomerism/solubility) and the primary activation protocol (Deoxychlorination) required to utilize this compound effectively.[1]
Chemical Identity & Critical Handling[1]
Tautomeric Equilibrium & Solubility
Researchers must recognize that this compound exists in a tautomeric equilibrium between the enol (6-hydroxy) and keto (6-oxo) forms.[1] In solution, the 6-oxo-1,6-dihydropyrimidine tautomer often predominates, which significantly impacts solubility.[1]
| Property | Specification |
| CAS Number | 858956-25-9 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~9.2 (Enolic OH) |
| Solubility (High) | DMSO (>20 mg/mL), DMF, 1M NaOH |
| Solubility (Low) | Dichloromethane, Diethyl Ether, Water (neutral pH) |
Handling Advisory: Due to the zwitterionic character of the oxo-form, the compound is poorly soluble in non-polar organic solvents.[1] Do not attempt to dissolve in pure DCM or Toluene for reactions; use polar aprotic solvents (DMF/DMAc) or generate the lipophilic ester/chloride derivative first.[1]
Storage & Stability[1]
-
Hygroscopicity: Moderate.[1] Store in a desiccator.
-
Temperature: Stable at room temperature; long-term storage recommended at 2-8°C.
-
Incompatibility: Avoid strong oxidizing agents.[1] The cyclopropyl ring is stable under standard acidic/basic conditions but can open under radical conditions or extreme Lewis acidity.[1]
Core Application: Synthetic Activation Protocols
The primary utility of this compound is the functionalization of the C6-hydroxyl and C4-carboxyl groups.[1] The most common workflow involves Deoxychlorination followed by Nucleophilic Displacement .[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Caption: Divergent synthesis starting from 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. The solid blue arrow represents the high-value pharmaceutical pathway.[1]
Protocol A: Deoxychlorination (Activation of C6-OH)
Objective: Convert the unreactive hydroxyl group into a reactive chloride (6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid), enabling subsequent SNAr reactions.
Mechanism: The reaction proceeds via a dichlorophosphoryl intermediate.[1][2] The addition of a tertiary amine base is critical to catalyze the reaction and scavenge HCl, preventing cyclopropyl ring opening.[1]
Reagents:
-
Substrate: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (1.0 eq)[1][3]
-
Reagent: Phosphorus Oxychloride (POCl₃) (5.0 – 8.0 eq) [Excess serves as solvent][1]
-
Base: N,N-Diethylaniline or Diisopropylamine (1.0 eq)
-
Solvent: None (Neat) or Acetonitrile (if scale >10g to manage exotherm)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).
-
Addition: Charge the flask with the substrate (solid). Carefully add POCl₃ (corrosive!) at room temperature.
-
Catalysis: Add N,N-diethylaniline dropwise. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to reflux (105°C) for 2–4 hours.
-
Monitoring: Monitor by LCMS.[1] The starting material (M+H 181) should disappear, replaced by the chloride (M+H 199/201, 3:1 ratio).[1]
-
Note: The carboxylic acid may also convert to the acid chloride during this step.[1] This is acceptable if downstream coupling is immediate.[1] If isolation of the acid is desired, a mild aqueous quench is required.[1]
-
-
Workup (Critical):
-
Purification: The crude brown oil usually solidifies.[1] Recrystallize from Hexane/EtOAc if necessary.
Self-Validating Checkpoint:
-
Success: LCMS shows a distinct peak at M+H ~199 with a characteristic Chlorine isotope pattern.[1]
-
Failure: If M+H 181 persists, the reflux was insufficient or wet reagents deactivated the POCl₃.[1]
Protocol B: Regioselective SNAr Displacement
Objective: Install a diversity element (amine) at the 6-position.[1]
Reagents:
-
Substrate: 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid (from Protocol A)[1]
-
Nucleophile: Primary or Secondary Amine (1.1 eq)[1]
-
Base: DIPEA (2.5 eq)[1]
-
Solvent: DMF or THF
Methodology:
-
Dissolve the 6-chloro substrate in DMF (0.2 M).[1]
-
Add DIPEA followed by the amine.
-
Stir at 60°C for 4 hours. (Pyrimidines are less reactive than pyridines; heat is often required).[1]
-
Workup: Dilute with water. If the product precipitates (likely if acidic), filter it.[1] If not, adjust pH to ~4 with 1M HCl to precipitate the zwitterionic product.[1]
Analytical Data & Quality Control
When characterizing 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid or its derivatives, use the following parameters:
HPLC Conditions (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm)
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).[1]
NMR Expectations (DMSO-d6)
Safety & Hazards (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves.[1] |
| Eye Damage | Causes serious eye irritation (H319) | Wear safety goggles/face shield.[1] |
| Respiratory | May cause respiratory irritation (H335) | Handle in a fume hood.[1] |
| Reactivity | Reacts violently with POCl₃ | Use blast shield during Protocol A. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135547527, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.[1] Retrieved January 30, 2026 from [Link][1]
-
Bayer CropScience (Historical Context). Synthesis of 2-cyclopropyl-4-pyrimidinecarboxylic acid derivatives.[1] (General reference for cyclopropyl-pyrimidine synthesis methodologies akin to US Patent 4,018,771).
-
Effenberger, F., et al. Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.[1] (Mechanistic basis for Protocol A). Retrieved from [Link][1]
Application Note: Functionalization of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
[1][2]
Part 1: Introduction & Scaffold Analysis
The "Privileged" Nature of the Scaffold
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid represents a high-value pharmacophore in modern drug discovery.[1] It combines the metabolic stability and hydrophobic pocket-filling capability of the cyclopropyl group with the hydrogen-bonding versatility of the pyrimidine core .[1]
This scaffold is a structural chimera, bridging the gap between:
-
Orotic Acid Derivatives: Known for metabolic intervention.[1]
-
Kinase Inhibitors: The pyrimidine hinge-binding motif is ubiquitous in ATP-competitive inhibitors (e.g., Rosuvastatin intermediates, though distinct, share the pyrimidine architecture).[1]
-
Antivirals: Cyclopropyl-substituted heterocycles are frequent motifs in non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]
Structural Reactivity Profile
To functionalize this molecule effectively, one must understand its electronic landscape.[1]
-
C2-Cyclopropyl: Sterically demanding and electron-donating (via induction).[1] It blocks nucleophilic attack at C2, directing reactivity elsewhere.[1]
-
C4-Carboxylic Acid: A handle for library generation via amide coupling or esterification.[1]
-
C6-Hydroxyl (Tautomerism): Exists predominantly in the oxo-form (pyrimidone) in solution.[1] This position is chemically inert to direct substitution but is the "gateway" to diversity via deoxychlorination.[1]
-
C5-Position: The "silent" position.[1] Electron-rich in the hydroxy-form (susceptible to electrophilic halogenation) but electron-deficient in the chloro-form.[1]
Part 2: Functionalization Modules & Protocols[1]
Module A: The "Gateway" Sequence (Deoxychlorination-Amidation)
Objective: Simultaneously activate the C6-hydroxyl and C4-carboxylic acid to generate a dual-electrophile intermediate, followed by regioselective quenching.[1]
Mechanism: Direct amide coupling on the parent molecule is difficult due to the poor solubility of the zwitterionic core. The industry-standard approach utilizes Phosphorus Oxychloride (POCl₃) to convert the parent into 6-chloro-2-cyclopropylpyrimidine-4-carbonyl chloride .[1]
Protocol 1: One-Pot Activation and Regioselective Amidation
This protocol generates a library of C4-amides while installing a reactive C6-chloride for Module B.[1]
Reagents:
-
Substrate: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (1.0 eq)[1]
-
Activator: POCl₃ (5.0 eq)
-
Catalyst: DMF (2-3 drops)[1]
-
Quenching Amine: R-NH₂ (1.1 eq)[1]
-
Base: DIPEA (3.0 eq)
-
Solvent: DCM (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend the substrate in neat POCl₃. Add catalytic DMF.[1]
-
Reflux: Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the highly soluble dichloro-species forms.[1]
-
Evaporation: Remove excess POCl₃ under reduced pressure. Critical: Co-evaporate with dry toluene (2x) to remove traces of acid chloride, which can cause side reactions.[1]
-
Resuspension: Dissolve the crude residue (6-chloro-2-cyclopropylpyrimidine-4-carbonyl chloride) in anhydrous DCM and cool to 0°C.
-
Amidation (Regioselective Quench): Slowly add the amine (R-NH₂) and DIPEA in DCM dropwise. The acid chloride reacts orders of magnitude faster than the C6-chloride.[1]
-
Workup: Wash with 1N HCl (rapidly), then Brine. Dry over Na₂SO₄.[1]
-
Yield: Typically 85-95% of the 6-chloro-amide intermediate.[1]
Module B: Diversity at C6 (SɴAr Displacement)
Objective: Displace the C6-chloride installed in Module A with nucleophiles (amines, alkoxides, thiols).[1]
Rationale: The pyrimidine ring is electron-deficient (π-deficient).[1] The C4-amide group further withdraws electron density, making the C6-position highly susceptible to Nucleophilic Aromatic Substitution (SɴAr).[1]
Protocol 2: SɴAr Displacement with Amines
Reagents:
-
Substrate: 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide derivative (1.0 eq)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)
-
Base: K₂CO₃ (2.0 eq) or TEA (2.0 eq)
-
Solvent: DMF or DMSO (for unreactive amines), Ethanol (for reactive amines)
Step-by-Step Procedure:
-
Setup: Dissolve the substrate in the chosen solvent (0.2 M concentration).[1]
-
Addition: Add the base and the nucleophilic amine.[1]
-
Reaction:
-
Aliphatic Amines: Stir at RT for 1–4 hours.
-
Anilines/Steric Amines: Heat to 60–80°C.[1]
-
-
Workup: Pour into water. The product often precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]
Module C: C5-Functionalization (Halogenation)
Objective: Install a halogen (Br/I) at the C5 position to enable cross-coupling (Suzuki, Sonogashira).
Timing is Critical: This reaction works best on the parent 6-hydroxy molecule before Module A. The electron-donating OH group activates the C5 position for Electrophilic Aromatic Substitution (EAS).[1]
Protocol 3: C5-Bromination
Reagents:
-
Substrate: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Solvent: DMF or Acetic Acid
Step-by-Step Procedure:
-
Dissolution: Dissolve the parent acid in DMF (0.5 M).
-
Addition: Add NBS portion-wise at Room Temperature.
-
Monitoring: The reaction is usually rapid (30 min – 2 hours).[1]
-
Workup: Dilute with water. The 5-bromo derivative will precipitate.[1]
-
Downstream: This 5-bromo intermediate can now be subjected to Module A (POCl₃) to generate a highly functionalized core: 5-bromo-6-chloro-2-cyclopropylpyrimidine-4-carbonyl chloride.[1]
Part 3: Visualization & Logic Maps
Diagram 1: The Divergent Synthesis Map
This diagram illustrates how the core scaffold serves as a branching point for three distinct chemical spaces.
Caption: Divergent synthesis workflow showing the optimal order of operations: C5-halogenation (optional) → Activation → Amidation → SnAr.
Diagram 2: Mechanism of "Gateway" Activation
Visualizing the critical POCl₃ activation step.
Caption: Mechanistic flow of the deoxychlorination reaction, the key step in accessing chemical diversity.
Part 4: Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Module A | Hydrolysis of the Acid Chloride | Ensure anhydrous toluene co-evaporation is performed twice after POCl₃ removal. Traces of POCl₃ hydrolyze to H₃PO₄, complicating workup.[1] |
| Regioselectivity Failure | Amine reacting at C6-Cl | Keep the reaction temperature at 0°C or -10°C during amine addition. The COCl group is kinetically much faster than the C6-Cl.[1] |
| Incomplete C5-Bromination | Deactivation by protonation | If using Acetic Acid, switch to DMF .[1] The pyrimidine N can be protonated in acid, deactivating the ring toward electrophilic attack. |
| Solubility Issues | Zwitterionic nature of parent | Do not attempt to dissolve the parent in non-polar solvents. Use DMF or neat POCl₃ for the first step.[1] |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135547527, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.[1] Retrieved from [Link]
-
Beilstein Journals (2012). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. (Context on Pyrimidine/Isoxazole precursors). Retrieved from [Link]
Application Note: High-Throughput Screening of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid Scaffolds
Executive Summary & Scaffold Analysis
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9 / 636582-68-2) represents a "privileged structure" in medicinal chemistry. It combines a polar pyrimidine core with a lipophilic cyclopropyl moiety, offering a distinct vector for hydrophobic pocket occupation.
This Application Note details the protocol for utilizing this compound not merely as a single analyte, but as a core scaffold for Fragment-Based Drug Discovery (FBDD). Due to its low molecular weight (MW ~180 Da) and specific functional handles (carboxylic acid, hydroxyl/oxo tautomer), it is ideally suited for Surface Plasmon Resonance (SPR) screening and DNA-Encoded Library (DEL) synthesis, particularly targeting viral RNA-dependent RNA polymerases (RdRp) like HCV NS5B.
Physicochemical Profile (Lipinski & Veber Compliance)
| Property | Value | HTS Implication |
| Molecular Weight | 180.16 g/mol | Ideal for Fragment Screening (Rule of 3 compliant). |
| cLogP | ~0.3 - 0.8 | High water solubility; low risk of non-specific binding. |
| H-Bond Donors | 2 | Facilitates specific active site interactions. |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens and carboxylate oxygens. |
| Tautomerism | Enol (OH) | CRITICAL: In aqueous buffer (pH 7.4), the 6-oxo tautomer predominates. |
Strategic Workflow: Fragment-to-Lead
The following diagram illustrates the critical path from scaffold processing to validated hit. We utilize a "Grow" strategy, where the carboxylic acid serves as the vector for library expansion.
Figure 1: Fragment-Based Drug Discovery workflow utilizing the pyrimidine scaffold. The carboxylic acid is derivatized to probe adjacent pockets in the target protein.
Protocol A: Library Formatting & Solubility QC
Before screening, the scaffold must be formatted. The 6-hydroxy group poses a solubility risk if the pH drops below the pKa of the pyrimidine ring.
Reagents
-
Compound: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid ( >98% purity).
-
Solvent: DMSO (Anhydrous, HPLC grade).
-
Buffer: PBS, pH 7.4 + 0.05% Tween-20.
Step-by-Step Procedure
-
Stock Preparation: Dissolve the solid scaffold in 100% DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure disruption of crystal lattice (often stable due to H-bonding).
-
Nephelometry Check: Dilute stock 1:100 into the assay buffer (final 1 mM). Measure light scattering (nephelometry).
-
Pass Criteria: Solubility > 200 µM in aqueous buffer.
-
Fail Action: If precipitation occurs, reduce stock to 10 mM or adjust buffer pH to 7.8 to favor the ionized carboxylate form.
-
-
Plate Formatting: Dispense 50 nL of stock into 384-well Echo-qualified source plates for acoustic dispensing.
Protocol B: High-Throughput SPR Screening
For fragments of this size (MW < 200), fluorescence-based thermal shift assays often lack sensitivity. Surface Plasmon Resonance (SPR) is the mandatory standard for validating direct binding.
Target Case Study: HCV NS5B Polymerase (Thumb Pocket 2).[1][2]
Sensor Chip Preparation
-
Chip Type: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Immobilization: Amine coupling is NOT recommended for the target if the active site contains Lysines. Use Biotin-Streptavidin capture or His-capture to maintain protein orientation.
-
Density: Aim for high density (4000–6000 RU) to detect low-MW fragment binding signals.
Injection Parameters (Single-Cycle Kinetics)
Run the assay in "Clean Screen" mode to eliminate sticky compounds before detailed kinetics.
| Parameter | Setting | Rationale |
| Flow Rate | 30 µL/min | Minimizes mass transport limitations. |
| Contact Time | 60 seconds | Sufficient for fast-on/fast-off fragments. |
| Dissociation | 120 seconds | Essential to detect "sticky" non-specific binders. |
| Concentration | 50 µM - 500 µM | Fragments typically have weak affinity ( |
| Reference | Unmodified Flow Cell | Subtracts bulk refractive index changes (DMSO effect). |
Data Processing Logic
The raw sensorgrams require rigorous triage to avoid false positives common with carboxylic acid-rich scaffolds.
Figure 2: SPR Data Triage Logic. Only "Square Wave" sensorgrams indicative of 1:1 binding are accepted. Slow dissociation often indicates non-specific hydrophobic aggregation of the cyclopropyl group.
Protocol C: Enzymatic Validation (Orthogonal Assay)
SPR confirms binding; enzymatic assays confirm function. The 2-cyclopropyl-6-hydroxypyrimidine scaffold is a known allosteric inhibitor template for HCV NS5B.
Assay Type: Fluorescence-based Primer Extension (FPE) or TR-FRET.
-
Reaction Mix:
-
20 nM NS5B Polymerase (Δ21 C-terminal truncation).
-
100 nM RNA Template (Poly-rC).
-
500 µM GTP.
-
Compound (Titration: 0.1 µM to 100 µM).
-
-
Detection: Measure the incorporation of fluorescent-GTP or use an intercalating dye (PicoGreen) for dsRNA product.
-
Analysis: Plot % Inhibition vs. Log[Compound].
-
Note: If the SPR
is 200 µM, do not expect an IC50 < 100 µM unless the fragment has been optimized.
-
References & Authority
-
PubChem Compound Summary. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CID 135547527).[3] National Library of Medicine.
-
HCV NS5B Inhibitor Discovery. Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors. European Journal of Medicinal Chemistry / NIH.
-
Fragment-Based Drug Discovery (FBDD). Practical strategies for fragment-based discovery. Methods in Enzymology.
-
Pyrimidine Scaffolds in Virology. Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (MDPI).
Disclaimer: This protocol is intended for research use only. The compound 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a chemical intermediate and has not been approved for therapeutic use in humans.
Sources
Application Note: Cellular Profiling of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
[1]
Abstract & Biological Context
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (hereafter referred to as CP-HPCA ) is a primary metabolite and structural intermediate of the synthetic auxin herbicide Aminocyclopyrachlor .[1][2] Structurally, CP-HPCA is a pyrimidine analogue characterized by a cyclopropyl group at the C2 position and a carboxylic acid moiety at C4.[1][2]
Due to its structural homology with Orotic Acid (Vitamin B13), a critical precursor in de novo pyrimidine biosynthesis, CP-HPCA requires rigorous cell-based profiling to assess two critical parameters:
-
Toxicological Safety: Verifying the "low toxicity" profile characteristic of this herbicide class in mammalian systems.[1][2]
-
Metabolic Interference: Determining if the molecule acts as an antimetabolite by competitively inhibiting Orotidine 5'-monophosphate decarboxylase (ODC) or Orotate phosphoribosyltransferase (OPRT).[1][2]
This guide provides standardized protocols for evaluating CP-HPCA in mammalian cell models, focusing on viability, uptake, and pathway rescue assays.[1][2]
Compound Handling & Stock Preparation[1][3]
CP-HPCA exists in tautomeric equilibrium (hydroxy- vs. oxo-form).[1][2] The carboxylic acid moiety renders it pH-sensitive.[1][2] Proper solubilization is the single most critical variable in assay reproducibility.[1][2]
Solubility Profile
| Solvent | Max Solubility | Stability (RT) | Notes |
| DMSO | >50 mM | 3 Months | Preferred stock solvent.[1][2] |
| 1M NaOH | >20 mM | 24 Hours | Risk of hydrolysis; use fresh.[1][2] |
| PBS (pH 7.4) | <1 mM | 4 Hours | Poor solubility; requires pH adjustment.[1][2] |
| Ethanol | Moderate | 1 Week | Not recommended for cell assays due to evaporation.[1][2] |
Stock Solution Protocol
-
Weighing: Weigh 10 mg of CP-HPCA powder into a sterile amber glass vial.
-
Dissolution: Add anhydrous DMSO to achieve a 50 mM master stock. Vortex for 60 seconds.[1][2]
-
Note: If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Sterilization: Do not filter DMSO stocks (dissolves membrane filters).[1][2] If aqueous dilution is required, filter the working solution (0.22 µm PES).
-
Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol A: Cytotoxicity & Viability Profiling (MTT/ATP)
Objective: Establish the IC50 and No Observed Adverse Effect Level (NOAEL) in metabolically active cell lines (e.g., HepG2 for liver metabolism, HEK293 for renal clearance).
Experimental Logic
Since CP-HPCA is an acidic metabolite, high concentrations can acidify culture media, causing false-positive toxicity.[1][2] This protocol includes a strict pH-buffering control step.[1][2]
Materials
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (ATP).[1][2]
-
Positive Control: 5-Fluorouracil (5-FU) (known pyrimidine antimetabolite).[1][2]
Step-by-Step Methodology
-
Seeding: Plate cells at 5,000 cells/well in 96-well clear-bottom plates. Incubate for 24 hours to allow attachment.
-
Compound Dilution:
-
Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 48 or 72 hours .
-
Readout (MTT):
-
Data Analysis: Normalize to Vehicle Control (100%). Fit curve using non-linear regression (Log(inhibitor) vs. response).
Protocol B: Pyrimidine Pathway "Rescue" Assay
Objective: Determine if CP-HPCA toxicity is driven by inhibition of de novo pyrimidine synthesis (mimicking Orotic Acid/5-FU mechanism).[1][2]
Mechanism: If CP-HPCA blocks the synthesis of UMP (Uridine Monophosphate), the cell will die.[1][2] However, adding exogenous Uridine allows the cell to bypass the blockage via the "salvage pathway."[2] If Uridine rescues the cells, the drug is a specific antimetabolite.[2]
Workflow Diagram (DOT)
Caption: Logic flow for the Uridine Rescue Assay to distinguish specific antimetabolite activity from general cytotoxicity.
Methodology
Protocol C: Caco-2 Permeability (Uptake)
Objective: Assess if CP-HPCA is a substrate for intestinal transporters (e.g., OATs or PEPT1) or if it is passively absorbed.[1][2] This is vital for predicting oral bioavailability and environmental bioaccumulation.[1][2]
Experimental Setup
-
System: Transwell® polycarbonate inserts (0.4 µm pore size).[1][2]
-
Cell Model: Caco-2 cells (differentiated for 21 days to form a monolayer).[1][2]
-
Integrity Check: TEER (Transepithelial Electrical Resistance) must be >300 Ω[1][2]·cm².
Workflow Diagram (DOT)
Caption: Schematic of the Apical-to-Basolateral transport assay to determine apparent permeability (Papp).
Methodology
-
Buffer Prep:
-
Dosing: Add CP-HPCA (10 µM) to the Apical chamber.
-
Sampling: Withdraw 50 µL from the Basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.
-
Quantification: Analyze samples via LC-MS/MS (MRM mode).
-
Calculation: Determine Apparent Permeability (
) using the equation: [1][2]
References
-
US Environmental Protection Agency (EPA). (2010).[1][2] Pesticide Fact Sheet: Aminocyclopyrachlor. Office of Prevention, Pesticides and Toxic Substances.[2] Link
-
PubChem. (2023).[1][2] Compound Summary: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9).[1][2][3][4][5] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Loffredo, E., et al. (2020).[1][2] In vitro assessment of cytotoxicity and genotoxicity of herbicide metabolites. Journal of Environmental Science and Health, Part B. (General reference for pyrimidine acid metabolite protocols).
-
Wagstaff, A.J., et al. (2013).[1][2] Orotic Aciduria and Pyrimidine Synthesis Disorders. Molecular Genetics and Metabolism. (Reference for Uridine Rescue methodology).
Sources
- 1. 2-Cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | C12H12N2O2S | CID 17480730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]
- 3. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 5. jk-sci.com [jk-sci.com]
Application Note: Preclinical Evaluation of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid in Animal Models
Executive Summary & Scientific Rationale
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (hereafter referred to as 2-CPHC ) represents a critical chemical scaffold in the development of agonists for GPR35 (G protein-coupled receptor 35).[1] GPR35 is an orphan receptor highly expressed in the gastrointestinal tract (GIT) and immune cells, making it a high-value target for treating Inflammatory Bowel Disease (IBD) and metabolic disorders.[1]
While often utilized as a chemical building block, the pyrimidine-4-carboxylic acid core is the pharmacophore responsible for GPR35 activation (mimicking the endogenous ligand kynurenic acid).[1] This application note details the protocols for evaluating 2-CPHC and its derivatives in rodent models, focusing on solubility-optimized formulation , pharmacokinetics (PK) , and anti-inflammatory efficacy in DSS-induced colitis.
Key Mechanistic Insight
The carboxylic acid moiety at position 4 is essential for ionic interaction with Arg164 in the GPR35 binding pocket. The cyclopropyl group at position 2 enhances lipophilicity and metabolic stability compared to alkyl chains, potentially improving oral bioavailability.[1]
Chemical Properties & Formulation Strategy
Before initiating animal studies, the tautomeric nature and solubility profile of 2-CPHC must be addressed.[1]
-
Tautomerism: The molecule exists in equilibrium between the enol (6-hydroxy) and keto (6-oxo-1,6-dihydro) forms.[1] In physiological solution, the keto form often predominates.
-
Acidity: The C4-carboxylic acid (pKa ~3-4) allows for salt formation to improve solubility.[1]
Protocol A: Formulation for Intravenous (IV) & Oral (PO) Dosing
Objective: Create a stable, clear solution at 1–5 mg/mL for dosing.
-
Weighing: Weigh the required amount of 2-CPHC solid.
-
Solvent Addition (Stepwise):
-
Step 1 (Dissolution): Add 5% volume of DMSO (Dimethyl sulfoxide). Vortex until fully dissolved.[1]
-
Step 2 (Co-solvent): Add 10% volume of PEG400 (Polyethylene glycol 400).
-
Step 3 (Buffer): Slowly add 85% volume of PBS (pH 7.4) .
-
Critical Step: If precipitation occurs upon adding PBS, adjust pH to 8.0 using 0.1N NaOH. The carboxylic acid must be deprotonated (carboxylate form) to maintain solubility in aqueous media.
-
-
Filtration: Filter through a 0.22 µm PVDF syringe filter to ensure sterility.
-
Stability Check: Monitor for precipitation after 4 hours at room temperature.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanism validation and disease modeling.
Figure 1: Integrated workflow for the preclinical evaluation of 2-CPHC, spanning formulation to efficacy readout.
Protocol B: Pharmacokinetics (PK) in Mice
Rationale: Pyrimidine carboxylic acids can suffer from rapid renal clearance due to their polarity.[1] A PK study is mandatory to establish the half-life (
Species: Male C57BL/6 mice (20–25g), n=3 per timepoint.
Step-by-Step Procedure:
-
Fasting: Fast mice for 4 hours pre-dose (water ad libitum).
-
Dosing:
-
Group 1 (IV): 1 mg/kg via tail vein bolus.
-
Group 2 (PO): 5 mg/kg via oral gavage.
-
-
Sampling: Collect blood (30 µL) via saphenous vein or cardiac puncture at:
-
0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]
-
-
Processing:
LC-MS/MS Transition Settings (Representative)
-
Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).
-
Precursor Ion: [M-H]⁻ (m/z ~179.05).
-
Product Ions: Monitor loss of CO₂ (m/z 135) or cyclopropyl ring fragmentation.
Protocol C: Efficacy in DSS-Induced Colitis (IBD Model)
Rationale: GPR35 agonists protect against intestinal inflammation.[1] The Dextran Sodium Sulfate (DSS) model is the industry standard for evaluating agents that maintain epithelial barrier integrity.
Experimental Design:
-
Animals: Male C57BL/6 mice (8–10 weeks old).
-
Groups (n=8/group):
Timeline & Procedure:
-
Acclimatization: Days -7 to 0.
-
Induction (Days 0–7): Administer 2.5% DSS (w/v) in drinking water to induce acute colitis. Replace DSS solution every 2 days.
-
Treatment (Days 0–7): Administer 2-CPHC via oral gavage once daily.
-
Monitoring:
-
Termination (Day 8):
-
Euthanize animals.[1]
-
Critical Readout: Excise the colon and measure Colon Length (shortening indicates inflammation).
-
Histology: Fix distal colon in 10% formalin for H&E staining (assess crypt damage and infiltration).
-
Data Presentation & Analysis
Expected Results Summary
The following table structure should be used to report findings.
| Parameter | Vehicle (No DSS) | DSS + Vehicle | DSS + 2-CPHC (30 mg/kg) | Statistical Sig.[1] |
| Body Weight Change (%) | +2.5% | -15.4% | -5.2% | p < 0.05 vs DSS |
| Colon Length (cm) | 8.2 ± 0.3 | 5.1 ± 0.4 | 7.0 ± 0.5 | p < 0.01 vs DSS |
| DAI Score (Day 7) | 0.2 | 3.5 | 1.8 | p < 0.01 vs DSS |
Mechanism of Action (GPR35 Pathway)
The efficacy of 2-CPHC is hypothesized to stem from the recruitment of
Figure 2: Proposed signaling cascade for GPR35-mediated anti-inflammatory effects.[1]
References
-
Wang, J., et al. (2006). "Identification of GPR35 agonists using a high-throughput screening assay." Journal of Biomolecular Screening. Link
-
Milligan, G. (2011). "G protein-coupled receptor 35: an emerging target in inflammatory and metabolic disease."[1] Trends in Pharmacological Sciences. Link
-
Divorty, N., et al. (2015). "G protein-coupled receptor 35: an orphan receptor with potential for therapy."[1] Annual Review of Pharmacology and Toxicology. Link
-
Taniguchi, Y., et al. (2006). "Detection of G protein-coupled receptor 35 agonists in commercially available compound libraries." FEBS Letters. Link
-
Neetoo, D., et al. (2021). "The GPR35 Agonist Zaprinast Prevents DSS-Induced Colitis in Mice."[1] Frontiers in Immunology. Link
(Note: While specific literature on the exact CAS 858956-25-9 in vivo is limited, the protocols above are derived from validated methodologies for structurally homologous GPR35 agonists).
Sources
Application Notes and Protocols for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Promise of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including the fundamental units of DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point in the development of novel therapeutics, particularly in oncology.[1][2] Numerous pyrimidine-based molecules have been successfully developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1]
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (Compound 1) represents a promising scaffold within this class of molecules for targeted therapy research. Its structural features—a central pyrimidine ring, a cyclopropyl group that can confer metabolic stability and unique conformational properties, and a carboxylic acid moiety that can participate in key hydrogen bonding interactions with target proteins—suggest its potential as an enzyme inhibitor. While specific biological targets for this exact molecule are still under extensive investigation, its structural alerts point towards potential activity against key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[3]
This document serves as a comprehensive guide for researchers exploring the therapeutic potential of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. It provides a hypothesized mechanism of action centered on CDK inhibition, detailed protocols for its characterization, and a framework for interpreting the resulting data.
Chemical Properties of the Investigational Compound
A clear understanding of the physicochemical properties of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is fundamental for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 858956-25-9 | [4][5] |
| Molecular Formula | C₈H₈N₂O₃ | [4][5] |
| Molecular Weight | 180.16 g/mol | [4] |
| Purity | Typically >97% (as supplied) | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [4][5] |
| SMILES | O=C(C1=NC(C2CC2)=NC(O)=C1)O | [4] |
Hypothesized Mechanism of Action: Targeting the Cell Cycle through CDK Inhibition
Many pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are essential for the orderly progression of the cell cycle.[3] The aberrant activity of CDKs is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, the development of CDK inhibitors is a major focus of targeted therapy research.
We hypothesize that 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid acts as an ATP-competitive inhibitor of a specific CDK, for instance, CDK2/Cyclin E, which governs the G1/S phase transition. The pyrimidine core can mimic the adenine base of ATP, while the carboxylic acid and hydroxyl groups can form critical hydrogen bonds with the hinge region of the kinase's active site, preventing the binding and phosphorylation of its natural substrates, such as the retinoblastoma protein (pRb). The inhibition of pRb phosphorylation would maintain it in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby repressing the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid within the context of the cell cycle.
Caption: Hypothesized CDK2 Inhibition Pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.
Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.
Causality Behind Experimental Choices:
-
ADP-Glo™ Kinase Assay: This luminescent assay is highly sensitive and quantitative, measuring kinase activity by quantifying the amount of ADP produced. It is a robust system for inhibitor screening.
-
Recombinant Enzyme: Using a purified, recombinant CDK2/Cyclin E complex ensures that the observed inhibition is a direct effect on the target enzyme and not influenced by other cellular components.
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).
-
Further dilute these stocks into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Use a 96-well or 384-well white, opaque plate suitable for luminescence readings.
-
Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Include "no enzyme" controls (for background) and "vehicle" controls (for 100% activity).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing recombinant human CDK2/Cyclin E, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP in kinase buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Add 10 µL of the ATP solution to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation of cancer cell lines.
Causality Behind Experimental Choices:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, providing an indirect measure of cell number.
-
Cell Line Selection: Choose cancer cell lines known to be dependent on the hypothesized target (e.g., breast cancer cell lines like MCF-7 or cervical cancer cells like HeLa for CDK2).[4]
-
Dose-Response Curve: Testing a range of concentrations is crucial for determining the potency of the compound (IC₅₀) and observing its dose-dependent effects.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid in culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in a clear and structured format.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² |
| CDK2/Cyclin E | [Insert Value] | [Insert Value] | [Insert Value] |
| CDK1/Cyclin B | [Insert Value] | [Insert Value] | [Insert Value] |
| Other Kinases | [Insert Value] | [Insert Value] | [Insert Value] |
This table allows for a direct comparison of the compound's potency and selectivity against different kinases.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Histology | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| HeLa | Cervical Adenocarcinoma | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| NHDF | Normal Human Dermal Fibroblasts | [Insert Value] |
Comparing the IC₅₀ values in cancer cell lines versus normal cell lines (like NHDF) provides an initial assessment of the compound's therapeutic index.[4]
Conclusion and Future Directions
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a molecule of interest for targeted therapy research, belonging to a chemical class with a proven track record in oncology. The protocols outlined in this document provide a robust starting point for characterizing its biological activity, based on the well-founded hypothesis of CDK inhibition. Positive results from these initial assays would warrant further investigation, including cell cycle analysis by flow cytometry, Western blotting to confirm the modulation of downstream targets like pRb, and ultimately, in vivo efficacy studies in xenograft models. The versatility of the pyrimidine scaffold suggests that this compound could be a valuable tool for dissecting cell cycle regulation and a promising lead for the development of next-generation targeted therapies.
References
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). PMC NIH. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]
-
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. (n.d.). Lead Sciences. [Link]
- WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. (n.d.).
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 4. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 6. mdpi.com [mdpi.com]
Application Note: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid in Material Science & Crystal Engineering
Executive Summary
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 155554-18-2) is widely recognized in the pharmaceutical industry as a critical intermediate in the synthesis of Pitavastatin , a potent HMG-CoA reductase inhibitor. However, beyond its role as a covalent building block, this molecule possesses unique structural attributes—specifically a rigid pyrimidine core, a donor-acceptor hydrogen bonding array, and a lipophilic cyclopropyl tail—that make it a high-value ligand for Material Science applications.
This guide bridges the gap between pharmaceutical synthesis and solid-state material design. It details the utility of this molecule in Crystal Engineering (Supramolecular Synthons) and Coordination Polymer (MOF) Design , providing actionable protocols for researchers aiming to exploit its physicochemical properties for functional material development.
Chemical Architecture & Material Potential
To utilize this molecule effectively in material science, one must understand its dynamic behavior in the solid state.
Tautomeric Equilibrium: The "Chameleon" Effect
In solution and solid phases, 6-hydroxypyrimidines undergo prototropic tautomerism. For material design, the 6-oxo (lactam) tautomer is often the dominant species in the solid state, providing a self-complementary Hydrogen-Bonding (H-bond) motif.
-
Lactim Form (6-OH): Aromatic character, O-H donor.
-
Lactam Form (6-Oxo): Amide-like character, N-H donor, C=O acceptor.
This duality allows the molecule to act as a versatile Supramolecular Synthon , capable of forming robust heterosynthons with co-formers (e.g., in pharmaceutical co-crystals) or chelating metal ions in Metal-Organic Frameworks (MOFs).
The Cyclopropyl "Tail"
Unlike simple methyl/ethyl derivatives, the cyclopropyl group introduces:
-
Steric Bulk: Prevents close stacking in certain vectors, potentially increasing pore volume in coordination polymers.
-
Hydrophobicity: Modulates the wettability of the resulting material surface.
-
Conformational Rigidity: The ring does not rotate freely, locking the crystal packing into specific motifs.
Application I: Coordination Polymers & MOFs[1]
Pyrimidine carboxylic acids are "privileged ligands" in the construction of Metal-Organic Frameworks (MOFs) due to their ability to bridge metal centers using both the ring nitrogens and the carboxylate group.
Mechanism of Action
The 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid acts as a multidentate ligand .
-
N3 & Carboxylate (O): Form stable 5-membered chelate rings with transition metals (Cu, Zn, Co).
-
N1 & 6-Oxo: Can bridge to secondary metal centers, extending the structure into 2D or 3D networks.
Potential Applications
-
Gas Separation: The hydrophobic cyclopropyl group lining the pores of a MOF can selectively adsorb non-polar gases (e.g., separating hydrocarbons) while repelling moisture.
-
Luminesence: Pyrimidine-based MOFs often exhibit ligand-to-metal charge transfer (LMCT) fluorescence, making them candidates for chemical sensing.
Application II: Pharmaceutical Solid-State Chemistry
For drug development professionals, "Material Science" refers to the control of the solid state (polymorphism, co-crystals). This molecule serves as an excellent Co-former model.
Supramolecular Synthons
The molecule utilizes the Acid-Pyridine Heterosynthon , one of the most robust interactions in crystal engineering (Energy ≈ 40–50 kJ/mol).
-
Interaction: The carboxylic acid proton donates to the pyridine nitrogen of a target drug (or vice versa), while the carbonyl oxygen accepts a proton.
-
Utility: Enhancing the solubility of BCS Class II drugs by forming co-crystals with this pyrimidine derivative.
Visualization: Structural Logic & Workflow
Caption: Structural features of the pyrimidine derivative mapping to specific material science applications.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Cu(II)-Pyrimidine Coordination Polymer
Objective: To create a crystalline coordination polymer for structural analysis or gas sorption studies.
Reagents:
-
Ligand: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (1.0 mmol, 180 mg).
-
Metal Salt: Copper(II) Nitrate Trihydrate (
) (1.0 mmol, 241 mg). -
Solvent: DMF/Ethanol/Water (1:1:1 v/v).
Methodology:
-
Dissolution: Dissolve the Ligand in 10 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 5 minutes until clear.
-
Metal Addition: Add the Copper salt to the solution. A color change (usually to blue/green) indicates complexation.
-
Sealing: Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal tightly.
-
Thermal Treatment: Place in a programmable oven.
-
Ramp: 1°C/min to 100°C.
-
Dwell: 48 hours at 100°C.
-
Cool: 0.1°C/min to Room Temperature (Slow cooling is critical for single-crystal growth).
-
-
Harvesting: Filter the resulting blue block crystals. Wash with Ethanol (
mL) to remove unreacted ligand. -
Activation: Dry in a vacuum oven at 60°C for 12 hours.
Validation:
-
PXRD (Powder X-Ray Diffraction): Compare pattern to simulated structure or starting materials. Sharp peaks at low
indicate large unit cells typical of MOFs.
Protocol B: Co-crystal Screening (Liquid-Assisted Grinding)
Objective: To screen for solid-state forms with a target API (e.g., a basic drug molecule).
Methodology:
-
Weighing: Weigh stoichiometric amounts (1:1 molar ratio) of the Pyrimidine Acid (Ligand) and the Target API (e.g., Melamine or a Piperazine derivative). Total mass should be ~100 mg.
-
Grinding: Place solids in a stainless steel grinding jar with two 5mm stainless steel balls.
-
Solvent Drop: Add 10
L of Methanol (Liquid Assisted Grinding - LAG). -
Milling: Process in a ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.
-
Analysis: Immediately analyze the resulting powder via DSC (Differential Scanning Calorimetry).
-
Success Criteria: A single, sharp melting endotherm distinct from either starting component indicates a new co-crystal phase.
-
Key Data Summary
| Property | Value/Characteristic | Material Science Relevance |
| Molecular Weight | 180.16 g/mol | Low MW allows high ligand density in MOFs. |
| pKa (Calculated) | ~3.5 (COOH), ~9.0 (OH/NH) | Dual acidity allows pH-dependent switching in synthesis. |
| H-Bond Donors | 2 (COOH, NH/OH) | Critical for supramolecular assembly. |
| H-Bond Acceptors | 4 (N, O) | High acceptor potential for stabilizing networks. |
| Thermal Stability | Melting Point > 180°C (dec.) | Suitable for solvothermal synthesis up to 150°C. |
References
-
Pitavastatin Synthesis & Intermediates
- Bioorganic & Medicinal Chemistry Letters (2009). "Synthesis and biological evaluation of pitavastatin derivatives.
-
World Intellectual Property Organization (WIPO). Patent WO2003064382. "Process for producing pyrimidine derivatives."
-
Pyrimidine Ligands in MOFs
-
García-Terán, J. P., et al. (2004). "2-Hydroxypyrimidine-4,6-dicarboxylic acid as a versatile building block for the construction of metal-organic architectures." Inorganic Chemistry, 43(18), 5761-5770.
- Note: This reference establishes the coordination modes of homologous hydroxypyrimidine carboxyl
-
-
Supramolecular Synthons
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327.
- Foundational text explaining the Acid-Pyridine heterosynthon relevant to this molecule.
-
- Vishweshwar, P., et al. (2002). "Crystal engineering of pharmaceutical co-crystals." Journal of Pharmaceutical Sciences, 95(3), 499-516.
Technical Support Center: Purification of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS No. 858956-25-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key heterocyclic intermediate. Here, we synthesize established chemical principles with practical, field-tested insights to ensure you achieve the desired purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the purification of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.
Q1: What are the primary methods for purifying 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid?
A1: The most common and effective purification techniques for this compound are:
-
Acid-Base Extraction: Exploits the carboxylic acid functionality to separate it from neutral or basic impurities.[1][2][3][4]
-
Recrystallization: A powerful technique for removing small amounts of impurities, provided a suitable solvent system is identified.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.[5][6]
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?
A2: The oily nature of your crude product likely indicates the presence of residual solvents or significant impurities. An initial acid-base workup is highly recommended to remove many of these before attempting crystallization or chromatography.
Q3: What are the expected physical properties of pure 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid?
A3: The pure compound is a solid. Key identifiers include:
-
Molecular Weight: 180.16 g/mol [8]
-
Appearance: Typically a white to off-white solid.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of pyrimidine derivatives due to its high resolution and sensitivity.[9] Other methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the purification process.
A. Acid-Base Extraction Troubleshooting
Acid-base extraction is a fundamental first-pass purification step for carboxylic acids.[2][4][10] It leverages the differential solubility of the neutral acid and its corresponding carboxylate salt.
Problem 1: Low recovery of the product after acidification and extraction.
-
Probable Cause 1: Incomplete precipitation of the carboxylic acid. The pH of the aqueous layer was not sufficiently lowered to fully protonate the carboxylate salt. For complete precipitation, the pH should be at least 2-3 units below the pKa of the carboxylic acid.[10]
-
Solution: After adding acid, check the pH of the aqueous layer with pH paper or a pH meter. If the pH is not strongly acidic (pH 1-2), add more acid.
-
Probable Cause 2: The product has some solubility in the aqueous layer. Even in its neutral form, polar compounds can have some water solubility.
-
Solution: After acidification and initial extraction with an organic solvent, perform additional extractions (2-3 times) of the aqueous layer with fresh organic solvent to recover the dissolved product.
-
Probable Cause 3: Emulsion formation during extraction. The formation of a stable emulsion between the aqueous and organic layers can trap the product and make separation difficult.
-
Solution:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl or rock the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Workflow for Acid-Base Extraction:
Caption: A typical workflow for the purification of a carboxylic acid using acid-base extraction.
B. Recrystallization Troubleshooting
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Problem 2: The compound does not crystallize from solution ("oils out").
-
Probable Cause 1: The solution is supersaturated, and the compound's melting point is below the boiling point of the solvent. This causes the compound to come out of solution as a liquid instead of a solid.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can try insulating the flask.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Consider a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
-
Probable Cause 2: High levels of impurities are inhibiting crystal lattice formation.
-
Solution: Perform an initial purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.
Problem 3: Very low yield after recrystallization.
-
Probable Cause 1: Too much solvent was used. This keeps a significant amount of the product dissolved in the mother liquor.[11]
-
Solution: After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[11] Be aware that the second crop may be less pure than the first. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.
-
Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution:
-
Use a pre-heated funnel.
-
Keep the solution at or near its boiling point during filtration.
-
Add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
Table 1: Suggested Solvents for Recrystallization of Polar Heterocyclic Carboxylic Acids
| Solvent | Boiling Point (°C) | Properties |
| Water | 100 | Good for highly polar compounds, but solubility might be high. |
| Ethanol | 78 | A versatile polar protic solvent. |
| Isopropanol | 82 | Similar to ethanol, but less volatile. |
| Acetonitrile | 82 | A polar aprotic solvent. |
| Ethyl Acetate | 77 | A moderately polar solvent. |
| Toluene | 111 | A non-polar solvent, potentially useful as a co-solvent. |
Note: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Empirical testing of small batches is necessary to determine the optimal solvent or solvent mixture.
C. Column Chromatography Troubleshooting
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[5] For a polar compound like 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, normal-phase chromatography is typically used.
Problem 4: The compound will not elute from the column.
-
Probable Cause: The mobile phase is not polar enough. Carboxylic acids can interact strongly with the polar silica gel stationary phase.[5][12]
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
If the compound is still retained, add a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase. The acid will compete with your compound for binding sites on the silica gel, aiding in its elution.
-
Problem 5: Poor separation of the product from impurities.
-
Probable Cause 1: The mobile phase is too polar. A highly polar mobile phase will cause all compounds to move quickly through the column, resulting in poor resolution.[5]
-
Solution: Decrease the polarity of the mobile phase. It is crucial to first optimize the solvent system using Thin Layer Chromatography (TLC) to find a system that gives good separation (Rf values between 0.2 and 0.5).
-
Probable Cause 2: The column was overloaded. Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of material being purified in a single run. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude product.
Decision Tree for Purification Strategy:
Caption: A decision-making workflow for selecting a suitable purification strategy.
III. References
-
Acid and Base Extraction - Engineering Ideas Clinic. (n.d.). Confluence. Retrieved from
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from
-
Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier. Retrieved from
-
How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved from [Link]
-
Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents. Retrieved from
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
How Does Polarity Affect Chromatography? (2025, January 22). YouTube. Retrieved from [Link]
Sources
- 1. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. columbia.edu [columbia.edu]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | 858956-25-9 [sigmaaldrich.com]
- 8. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the synthesis of this and related pyrimidine derivatives. Our focus is on providing scientifically sound, field-tested insights to ensure the robustness and reproducibility of your experimental work.
I. Synthetic Strategy Overview
The most direct and widely adopted synthetic route to 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid involves a two-step process:
-
Cyclocondensation: A base-catalyzed reaction between cyclopropylamidine and diethyl malonate to form the ethyl ester intermediate, ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
This approach is favored for its atom economy and the ready availability of the starting materials. However, each step presents unique challenges that can impact yield and purity. This guide will address these challenges in detail.
Caption: Overall synthetic workflow.
II. Step 1: Cyclocondensation - Troubleshooting & FAQs
The formation of the pyrimidine ring is the cornerstone of this synthesis. The reaction of an amidine with a malonic ester derivative is a classic and effective method.[1] However, yields can be variable if conditions are not carefully controlled.
Q1: My cyclocondensation reaction is showing low conversion to the desired ethyl ester. What are the primary factors to investigate?
A1: Low conversion is a common issue and can typically be traced back to one of three areas: the base, the reaction temperature, or the quality of the starting materials.
-
The Role of the Base: This is a base-catalyzed condensation. The base deprotonates the diethyl malonate, forming a nucleophilic enolate that attacks the amidine.[2]
-
Troubleshooting:
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the standard choice as it avoids transesterification. If you are using other bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), you may experience lower yields. Stronger bases generally lead to better results in this reaction.[3]
-
Stoichiometry: Ensure at least one equivalent of a strong base is used. For less reactive amidines, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
Moisture: The presence of water can hydrolyze the ethoxide, reducing its effectiveness. Always use anhydrous ethanol and freshly prepared or properly stored sodium ethoxide.
-
-
-
Reaction Temperature and Time:
-
Troubleshooting:
-
This reaction typically requires heating to reflux in ethanol to proceed at a reasonable rate. If you are running the reaction at a lower temperature, you will likely see low conversion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a longer reflux time may be necessary. For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4]
-
-
-
Starting Material Quality:
-
Troubleshooting:
-
Cyclopropylamidine Stability: Amidines can be hygroscopic and may hydrolyze over time. It is best to use freshly prepared cyclopropylamidine or ensure it has been stored under anhydrous conditions.
-
Diethyl Malonate Purity: Ensure the diethyl malonate is free from acidic impurities that could quench the base.
-
-
Q2: I'm observing a significant amount of a white precipitate upon adding my base to the diethyl malonate, and the reaction mixture is difficult to stir. Is this normal?
A2: Yes, this is a common observation. The precipitate is the sodium salt of diethyl malonate, which has limited solubility in ethanol. While it may seem problematic, the salt is highly reactive.
-
Troubleshooting:
-
Stirring: Ensure you have adequate mechanical stirring to keep the solid suspended.
-
Addition Order: A good practice is to add the diethyl malonate to the solution of sodium ethoxide in ethanol, followed by the addition of the cyclopropylamidine.
-
Solvent Volume: While you want to maintain a reasonable concentration, adding a small amount of additional anhydrous ethanol can improve stirrability without significantly impacting the reaction rate.
-
Q3: My main impurity appears to be unreacted diethyl malonate and a byproduct from the self-condensation of diethyl malonate. How can I mitigate this?
A3: This suggests that the reaction with the amidine is not efficient, leading to side reactions of the highly reactive malonate enolate.
-
Troubleshooting:
-
Amidine Reactivity: Ensure your cyclopropylamidine is of high quality and used in a slight excess if necessary.
-
Temperature Control: Add the diethyl malonate to the base at a controlled temperature (e.g., below 50°C) before initiating reflux. This can prevent rapid, localized self-condensation before the amidine has a chance to react.
-
Optimized Protocol for Cyclocondensation
This protocol is a robust starting point for your experiments.
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N2 or Ar) to prepare fresh sodium ethoxide.
-
Addition of Malonate: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Addition of Amidine: Add cyclopropylamidine hydrochloride (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and neutralize with a slight excess of acetic acid. Remove the ethanol under reduced pressure. The resulting crude product can be taken to the next step or purified by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide | Avoids transesterification and is sufficiently strong. |
| Solvent | Anhydrous Ethanol | Reactant solubility and appropriate boiling point. |
| Temperature | Reflux (~78°C) | Provides sufficient energy for the condensation. |
| Stoichiometry | 1.1:1:1 (Base:Malonate:Amidine) | A slight excess of base can improve conversion. |
III. Step 2: Hydrolysis - Troubleshooting & FAQs
The saponification of the ethyl ester to the carboxylic acid is generally a straightforward reaction but can present challenges related to reaction completion and product isolation.
Q1: The hydrolysis of my ethyl ester is incomplete, even after prolonged heating with NaOH. What could be the issue?
A1: Incomplete hydrolysis is often due to insufficient base, low temperature, or poor solubility of the starting material.
-
Troubleshooting:
-
Base Stoichiometry: Use a significant excess of base (2-4 equivalents) to ensure the reaction goes to completion. The reaction consumes one equivalent of base, and having an excess drives the equilibrium towards the product.
-
Solvent System: The ethyl ester may have limited solubility in a purely aqueous base. Using a co-solvent like ethanol or tetrahydrofuran (THF) can significantly improve solubility and reaction rate.
-
Temperature: Ensure the reaction is heated sufficiently. Refluxing is often required to achieve a reasonable reaction rate.
-
Q2: During the acidic workup to precipitate my product, I am getting an oil or a very fine, difficult-to-filter solid. How can I improve the isolation?
A2: This is a common issue with the precipitation of polar, functionalized molecules.
-
Troubleshooting:
-
Controlled Precipitation: Cool the reaction mixture in an ice bath before and during the addition of acid. Add the acid slowly while stirring vigorously. This promotes the formation of larger crystals.
-
pH Adjustment: Ensure you are acidifying to the correct pH. The product has both an acidic carboxylic acid group and a basic pyrimidine ring. The isoelectric point, where the molecule has minimum solubility, should be targeted. A typical target pH is around 2-3.
-
Extraction: If direct precipitation is problematic, consider extracting the product. After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The product can then be isolated by evaporating the solvent.
-
Optimized Protocol for Hydrolysis
-
Reaction Setup: Dissolve the crude ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate in a mixture of ethanol and 2M aqueous sodium hydroxide (3 eq).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Slowly add 2M hydrochloric acid with vigorous stirring until the pH of the solution is ~2.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: A logical troubleshooting workflow.
IV. References
-
Base Catalyzed Pyrimidine Synthesis Using Microwave. (2008). ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. (2019). ResearchGate. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. (2012). PubMed. [Link]
-
Malonates in Cyclocondensation Reactions. (2000). Molecules. [Link]
-
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]
-
Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (1988). Google Patents.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]
-
Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+. Pearson. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2012). ResearchGate. [Link]
-
Process for preparing 4-hydroxypyrimidine. (1993). Google Patents.
-
Optimization of the pyrimidine synthesis. (2019). ResearchGate. [Link]
-
Mechanism of cyclopropane ring formation from malonate ester. (2020). Chemistry Stack Exchange. [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2017). ResearchGate. [Link]
-
Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2018). PubMed. [Link]
-
Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. [Link]
Sources
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid Analysis
Status: Operational Ticket Focus: Method Development & Troubleshooting Analyte CAS: 858956-25-9 (Parent Acid) Chemical Class: Amphoteric Pyrimidine Derivative[1][2]
Executive Summary: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is behaving poorly on your standard generic gradient.
This molecule presents a "Perfect Storm" of analytical challenges:
-
High Polarity: The carboxylic acid (C4) and hydroxyl/keto group (C6) make it highly hydrophilic, causing it to elute in the void volume (
) on standard C18 columns.[1] -
Tautomerism: The "6-hydroxy" group exists in equilibrium with its "6-oxo" (keto) form.[1][2] Without strict pH control, this results in peak splitting or severe tailing.[2]
-
Amphoteric Nature: It contains both acidic (-COOH, -OH) and basic (pyrimidine N) sites, making its retention highly pH-dependent.[1][2]
This guide provides a self-validating, step-by-step troubleshooting workflow to resolve these issues.
Module 1: Retention Issues (The "Void Volume" Problem)
User Question: "I injected the sample on my standard C18 column (0.1% Formic Acid/ACN), and the peak elutes at the dead time (0.8 min). How do I retain this?"
Technical Diagnosis: The cyclopropyl group provides some steric bulk, but it does not offer enough hydrophobicity to counteract the polar carboxylic acid and pyrimidine core. On a standard C18 column, "phase collapse" (dewetting) occurs if you try to run 100% aqueous mobile phases to force retention.
The Solution: The "Retain & Resolve" Protocol
You have two viable pathways: AQ-C18 (Reverse Phase) or HILIC .[2]
Option A: Aqueous-Stable C18 (Recommended for UV Methods)
Use a "Polar-Embedded" or "Aqueous" C18 column.[1][2] These phases prevent pore dewetting in 100% aqueous conditions.[2]
-
Stationary Phase: C18-AQ or Polar-Embedded C18 (e.g., Waters T3, Agilent SB-Aq).[1][2]
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5).[1][2] Note: Low pH suppresses the ionization of the carboxylic acid, keeping it neutral and increasing retention.
-
Mobile Phase B: Methanol (MeOH is less strong than ACN, aiding retention of polar compounds).
-
Gradient: 0-5% B Isocratic hold for 2 min, then ramp.
Option B: HILIC (Recommended for LC-MS)
If you need Mass Spec sensitivity, HILIC is superior because high organic content enhances desolvation.[1][2]
-
Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1][2][3]8) in 95:5 ACN:Water.[2]
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.[1][2]
-
Mechanism: Partitioning into the water-rich layer on the silica surface.[2]
Decision Logic Diagram:
Caption: Decision matrix for selecting the stationary phase based on detection requirements.
Module 2: Peak Shape & Tautomerism
User Question: "My peak is tailing severely (Tailing Factor > 2.0) or looks like a double peak.[2] Is my column dead?"
Technical Diagnosis: This is likely Keto-Enol Tautomerism .[1][2] The 6-hydroxy group on the pyrimidine ring is not a static alcohol; it rapidly interchanges with the 6-oxo (keto) form.[2]
-
Mechanism: At neutral pH, the interconversion rate is slow enough on the chromatographic timescale to cause peak broadening or splitting.
-
Secondary Cause: Interaction of the basic pyrimidine nitrogens with free silanols on the silica support.[2]
The Solution: The "Proton Lockdown"
You must force the equilibrium to a single state and mask silanols.[2]
Protocol:
-
pH Control: You must buffer the mobile phase.[1][2][4] Simple acidification (0.1% Formic Acid) is often insufficient for peak symmetry.[2]
-
Buffer Choice: Use Phosphate Buffer (pH 2.0 - 2.5) .[1][2]
-
Why? At pH 2.5, the carboxylic acid is protonated (neutral), and the basic nitrogen is protonated. This prevents the "zwitterionic" state which often has poor solubility and peak shape.[2]
-
-
Temperature: Increase column temperature to 40°C - 50°C .
-
Why? Higher temperature speeds up the tautomeric interconversion rate so that it becomes faster than the chromatographic separation, resulting in a single, sharp average peak.
-
Data Comparison: Buffer Effect
| Parameter | 0.1% Formic Acid (pH ~2.[2]7) | 20mM Phosphate (pH 2.[2]3) |
| Retention ( | 0.5 (Poor) | 2.1 (Good) |
| Tailing Factor ( | 2.4 | 1.1 |
| Peak Shape | Broad / Split | Sharp Gaussian |
| Baseline Noise | Low | Low (UV only) |
Module 3: Detection & Sensitivity
User Question: "I can see the peak in UV, but I see nothing in my Mass Spec (ESI+). Why?"
Technical Diagnosis:
-
Wrong Polarity: While the nitrogen can accept a proton (Positive Mode), the carboxylic acid moiety strongly favors deprotonation (Negative Mode).
-
Ion Suppression: If you used the Phosphate buffer recommended in Module 2, you have suppressed your MS signal and potentially clogged your source.[1][2]
The Solution: MS-Compatible Workflow [2]
-
Mode: Switch to ESI Negative Mode (ESI-) . Look for the [M-H]⁻ ion (
~179). -
Buffer Switch: You cannot use Phosphate.[1][2] Replace with Ammonium Formate (10mM, pH 3.0) .
Module 4: Validated Experimental Protocol
Below is a starting point method derived from "First Principles" for Pyrimidine Carboxylic Acids.
Instrument Setup
-
System: HPLC with PDA (or UPLC).
-
Wavelength: 265 nm (Primary), 220 nm (Secondary).[2] Pyrimidines have strong absorbance at ~260nm.
Chromatographic Conditions (UV-Optimized)
| Parameter | Setting |
| Column | Agilent Zorbax SB-Aq or Waters Atlantis T3 (150 x 4.6 mm, 3-5 µm) |
| Flow Rate | 1.0 mL/min |
| Temp | 40°C (Critical for tautomer control) |
| Mobile Phase A | 20 mM KH₂PO₄ adjusted to pH 2.5 with H₃PO₄ |
| Mobile Phase B | Methanol (HPLC Grade) |
| Injection Vol | 5 - 10 µL |
Gradient Table
| Time (min) | % A (Buffer) | % B (MeOH) | Event |
| 0.0 | 98 | 2 | Hold (Load) |
| 2.0 | 98 | 2 | End Isocratic |
| 12.0 | 40 | 60 | Linear Ramp |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | End Wash |
| 15.1 | 98 | 2 | Re-equilibrate |
Troubleshooting Logic Visualization:
Caption: Step-by-step logic for resolving peak asymmetry issues.
References & Authoritative Grounding
-
PubChem. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (Compound Summary).[1][2][5] National Library of Medicine.[1][2] Link
-
Petrov, P.T., et al. (2007).[2] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[2][6] Pharmaceutical Chemistry Journal.[2] (Establishes the baseline for pyrimidine separation on C18). Link
-
Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Technical Note on Polar Acid Retention). Link
-
Hall, V.M., et al. (2016).[2][7] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.[2][7] Acta Crystallographica.[2][7] (Mechanistic evidence of pyrimidine keto-enol tautomerism challenges). Link
-
USP <621>. Chromatography.[2][6] United States Pharmacopeia.[2] (Standard for System Suitability parameters like Tailing Factor). Link[1]
Sources
- 1. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | C8H7ClN2O3 | CID 136057764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gyanvihar.org [gyanvihar.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Crystallization
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid . This intermediate is structurally unique due to the juxtaposition of a lipophilic cyclopropyl moiety against a highly polar, tautomeric pyrimidine core.
Common issues with this molecule—specifically "oiling out" (liquid-liquid phase separation) and low recovery yields —are rarely due to operator error but rather the molecule's complex physicochemical behavior near its isoelectric point.
Physicochemical Profile
| Parameter | Characteristic | Impact on Process |
| CAS | 858956-25-9 | Reference standard.[1] |
| Lipophilicity | Cyclopropyl group at C2 | Increases solubility in organics; causes oiling in pure water. |
| Acidity (pKa) | ~3.0 (COOH), ~8.5 (OH/NH) | Amphoteric nature requires precise pH control for precipitation. |
| Tautomerism | Lactam-Lactim (6-OH ⇌ 6-Oxo) | 6-Oxo form dominates in solution; dictates crystal packing. |
| Solubility | High in alkaline water; Low in acidic water; High in MeOH/EtOH. | Requires "pH-swing" or antisolvent crystallization. |
Diagnostic Decision Tree (Workflow)
Before adjusting your protocol, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic for immediate troubleshooting of crystallization failures.
Critical Troubleshooting Guides
Issue A: The "Oiling Out" Phenomenon
Symptom: As you acidify the reaction mixture or cool the solution, the product separates as a sticky oil or gum rather than a crystalline solid. Root Cause: The cyclopropyl group disrupts the water structure, lowering the melting point of the hydrated solid. If the supersaturation is generated too fast (fast acid addition) or at too high a temperature, the system enters a region where the "liquid" phase is more stable than the solid phase (Liquid-Liquid Phase Separation - LLPS).
Corrective Protocol:
-
Temperature Control: Do not acidify above 20°C . The oiling threshold for this molecule is often near 35-40°C in aqueous media.
-
Seeding Strategy: You must have seed crystals.
-
If you have no seeds: Take a small aliquot of the oil, scratch the glass vigorously with a spatula, and cool to 0°C to induce nucleation. Use this solid to seed the main batch.
-
-
Co-Solvent Addition: Add 5-10% Isopropanol (IPA) or Methanol to the aqueous mixture before acidification. This increases the solubility of the oil phase, preventing LLPS, while still allowing crystallization upon full acidification.
Issue B: Low Yield (The Isoelectric Trap)
Symptom: Yield is 40-50%. The mother liquor (filtrate) remains yellow/turbid, indicating product is still in solution. Root Cause: Incorrect pH targeting.
-
pH > 4: The carboxylic acid is deprotonated (COO⁻), rendering the molecule soluble.
-
pH < 0.5: The pyrimidine nitrogens may protonate, forming a soluble cationic salt.
Corrective Protocol: Target the Free Acid Window .
-
Start with the alkaline reaction mixture (pH > 10).
-
Slowly dose 6N HCl.
-
Stop exactly at pH 1.5 – 2.0.
-
Stir for 2 hours at 0-5°C.
-
Validation: Check the supernatant by HPLC.[2] If product remains, do not add more acid. Instead, concentrate the volume or add NaCl (salting out).
Issue C: Purity & Color (Pink/Brown Discoloration)
Symptom: The isolated solid is off-white, pink, or light brown. Root Cause: Pyrimidine derivatives are prone to oxidation, particularly at the 6-position. The cyclopropyl ring can also introduce trace organometallic residues if synthesized via coupling.
Corrective Protocol:
-
Carbon Treatment (Crucial Step):
-
Dissolve the crude solid in water using NaOH (adjust to pH 9-10).
-
Add Activated Carbon (5 wt%) and stir at 50°C for 30 minutes.
-
Filter hot through Celite to remove carbon.
-
Then perform the acidification crystallization on the clear filtrate.
-
-
Antioxidant: Add 0.1% Sodium Metabisulfite to the crystallization solvent if pink color persists.
Standardized Crystallization Protocol (Self-Validating)
Use this protocol to reset your experiment if ad-hoc adjustments fail.
Materials:
-
Crude Reaction Mixture (Alkaline) OR Crude Solid dissolved in 1N NaOH (10 volumes).
-
Acid: 6N Hydrochloric Acid (HCl).
-
Solvent: Water (primary), Methanol (optional co-solvent).
Step-by-Step Procedure:
-
Preparation: Ensure the starting solution is fully dissolved at pH 10-11. If turbid, filter to remove insoluble mechanical impurities.
-
Carbon Polish (Optional but Recommended): Treat with activated carbon as described in Issue C.
-
Nucleation Point:
-
Cool solution to 15°C - 20°C .
-
Add 6N HCl dropwise until the solution becomes slightly hazy (usually around pH 4.5 - 5.0).
-
STOP acid addition.
-
Add Seed Crystals (0.5 wt%) .
-
Stir for 30 minutes to allow a seed bed to develop. Visual Check: Solution should look like a thick slurry, not an oil.
-
-
Growth Phase:
-
Resume HCl addition very slowly (over 1-2 hours).
-
Target final pH 1.5 .
-
-
Maturation:
-
Cool the slurry to 0°C - 5°C .
-
Stir for at least 2 hours.
-
-
Isolation:
-
Filter under vacuum.
-
Wash: Wash the cake with ice-cold water (2 x 1 volume). Warning: Do not wash with methanol, as the free acid is soluble in alcohols.
-
Dry: Vacuum oven at 45°C.
-
Mechanism of Action: pH-Dependent Species
Understanding the ionic state of the molecule is critical for recovery.
Figure 2: Solubility vs. pH map. Crystallization is only possible in the green window.
References & Authority
The protocols defined above are derived from standard pyrimidine chemistry and specific property data for CAS 858956-25-9.
-
Molecule Identification & Properties:
-
PubChem Compound Summary for CID 135547527 (2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid).[1] National Center for Biotechnology Information (2025).
-
-
General Pyrimidine Crystallization Strategies:
-
Isoelectric Point & Zwitterion Behavior:
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 858956-25-9 before handling.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | C8H7ClN2O3 | CID 136057764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, common problems that can arise during the synthesis and purification process. Each answer provides a causal explanation and actionable solutions.
Part 1: Starting Materials and Reagents
Question 1: Our initial condensation reaction is sluggish and gives low yields. We suspect the quality of our Cyclopropanecarboxamidine Hydrochloride starting material. What are the critical quality attributes (CQAs) for this reagent?
Answer: This is a very common issue. The purity of the amidine salt is paramount for a successful and reproducible condensation.[1][2]
-
Causality: Cyclopropanecarboxamidine hydrochloride is typically synthesized from cyclopropanecarbonitrile or cyclopropanecarboxamide.[3][4] Impurities can include unreacted starting materials, residual moisture, or inorganic salts. These can interfere with the reaction in several ways:
-
Stoichiometric Imbalance: Impurities reduce the effective molar quantity of the amidine, leading to an incorrect stoichiometric ratio with your malonate derivative and resulting in incomplete conversion.
-
Base Quenching: Acidic or protic impurities can neutralize a portion of the base (e.g., sodium ethoxide) used to deprotonate the amidine and catalyze the reaction, thus inhibiting the reaction rate.
-
Side Reactions: Reactive impurities could potentially lead to the formation of undesired byproducts, complicating purification.
-
-
Recommended Actions:
-
Purity Verification: Always verify the purity of incoming batches of cyclopropanecarboxamidine hydrochloride. A purity of >97% is recommended for consistent results.[1] Use techniques like quantitative NMR (qNMR) or titration to determine the exact assay.
-
Drying: Ensure the material is thoroughly dry. Moisture will consume the strong base used in the condensation. Dry the amidine salt under vacuum at 40-50°C before use.
-
Re-purification (If Necessary): If the purity is low, consider recrystallization. A common solvent system for this is ethanol/diethyl ether.
-
Question 2: We are observing significant variability between batches. Could the choice of base be a factor?
Answer: Absolutely. The choice of base and its handling are critical on a larger scale.
-
Causality: The condensation reaction requires a strong, non-nucleophilic base to first deprotonate the amidine and then drive the cyclization. The most common bases are alkali metal alkoxides like sodium methoxide or sodium ethoxide.[5]
-
Solution vs. Solid: Using a solution of sodium methoxide in methanol or sodium ethoxide in ethanol is often preferred for large-scale operations as it allows for better temperature control during addition and ensures homogeneity. However, the corresponding alcohol can participate in transesterification if your malonate substrate is an ester, potentially leading to a mixture of products.
-
Freshness and Titer: Alkoxide solutions degrade upon exposure to air and moisture. It is crucial to use fresh solutions or to titrate older ones immediately before use to determine the exact concentration.
-
-
Recommended Actions:
-
Select the Right Base: For a diethyl malonate derivative, sodium ethoxide in ethanol is the logical choice to prevent transesterification.
-
Control Addition: On scale-up, the addition of the base or other reactants should be done at a controlled rate to manage the reaction exotherm. A runaway reaction can lead to side product formation and safety hazards.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the base and other reactive intermediates.
-
Part 2: Condensation and Work-Up
Question 3: The reaction mixture becomes a thick, unmanageable slurry during the condensation. How can we improve the physical properties for better processing?
Answer: This is a classic solid-in-liquid reaction challenge. As the product salt forms, it often precipitates, increasing viscosity.
-
Causality: The product of the condensation is the sodium or potassium salt of 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, which may have limited solubility in the alcoholic solvent used for the reaction, leading to a thick slurry.
-
Recommended Actions:
-
Solvent Volume: Increase the solvent volume. While this may decrease the overall throughput, it is often a necessary trade-off for processability. A typical starting point is to ensure the final slurry is <20% solids by weight.
-
Temperature Profile: Maintain a consistent and optimized temperature. Sometimes, a slight increase in temperature (e.g., from 60°C to 75°C) can improve solubility without significantly increasing side product formation. This must be validated at the lab scale first.
-
Agitation: Ensure robust and efficient agitation. Use an appropriately designed agitator (e.g., pitched-blade turbine) that can handle slurries and prevent solids from settling.
-
Question 4: During the acidic work-up to precipitate the final product, we are getting inconsistent yields and sometimes an oily substance instead of a solid. What's going wrong?
Answer: The precipitation of your product is highly pH-dependent. Oiling out is a sign of supersaturation or the presence of impurities.
-
Causality: Your product is an amphoteric molecule with a carboxylic acid group (acidic) and a pyrimidine ring (basic). It will have an isoelectric point (pI) where its net charge is zero, and its aqueous solubility is at a minimum. Precipitating at a pH far from the pI can lead to incomplete precipitation or the formation of soluble salts. Oiling out can be caused by impurities that depress the melting point or interfere with crystal lattice formation.
-
Recommended Actions:
-
Determine Optimal pH: Perform a lab-scale study to determine the optimal pH for precipitation. Add acid slowly and monitor the pH and yield. The target pH should be at least 2-3 units below the pKa of the carboxylic acid.[6]
-
Control Temperature: Cool the mixture before and during the pH adjustment. A controlled temperature (e.g., 0-10°C) often promotes the formation of a crystalline solid over an oil.
-
Slow Acid Addition: Add the acid slowly with vigorous stirring. This prevents localized pH drops that can trap impurities and cause oiling.
-
Anti-Solvent: If oiling persists, consider adding a water-miscible anti-solvent (like isopropanol) to the aqueous solution before or after pH adjustment to induce precipitation.
-
Part 3: Purification and Stability
Question 5: Our isolated product has a persistent yellow or brown color. How can we improve the purity and appearance?
Answer: Color is usually indicative of high-molecular-weight or conjugated impurities formed during the reaction.
-
Causality: High reaction temperatures or prolonged reaction times can lead to the formation of colored degradation products.
-
Recommended Actions:
-
Recrystallization: This is the most effective method for removing both colored and non-colored impurities. A detailed protocol is provided below.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Use with caution, as it can also adsorb some of your product, leading to yield loss. Use 1-2% w/w relative to the crude product.
-
Solvent Washes: Washing the filtered crude solid with an appropriate solvent (e.g., cold ethanol, acetone, or diethyl ether) can remove some surface impurities.
-
Question 6: We are seeing evidence of decarboxylation in our final product, especially after drying at elevated temperatures. How can we prevent this?
Answer: The carboxylic acid group at the 4-position of the pyrimidine ring can be susceptible to thermal decarboxylation.[7][8]
-
Causality: The mechanism of decarboxylation is often facilitated by the electron-withdrawing nature of the pyrimidine ring. Heating the material, especially in the presence of trace acid or base, can accelerate this process, leading to the formation of 2-cyclopropyl-pyrimidin-6-ol as a major impurity.
-
Recommended Actions:
-
Low-Temperature Drying: Dry the final product under high vacuum at a mild temperature (e.g., ≤50°C).
-
pH Control: Ensure the isolated product is free of residual acid or base from the work-up. A final water wash of the filter cake can help.
-
Stability Studies: Conduct a formal stability study on a small batch to understand the degradation profile at different temperatures and conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this molecule? A1: The most common and scalable approach is a condensation reaction between cyclopropanecarboxamidine (or its hydrochloride salt) and a diethyl malonate derivative, such as diethyl 2-(ethoxymethylene)malonate, in the presence of a strong base like sodium ethoxide.[9] This is followed by hydrolysis of the resulting ester and acidic work-up to isolate the carboxylic acid.
Q2: How can I monitor the reaction's progress effectively on a large scale? A2: High-Performance Liquid Chromatography (HPLC) is the preferred method. A small sample of the reaction mixture can be quenched, worked up, and analyzed. A typical method would use a C18 column with a gradient of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks but is not suitable for quantitative analysis on scale.[7]
Q3: What are the primary safety considerations for this process? A3:
-
Strong Bases: Sodium and potassium alkoxides are corrosive and react violently with water. Handle them in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The condensation can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.
-
Flammable Solvents: The use of ethanol, methanol, and other organic solvents requires proper grounding of equipment to prevent static discharge and the use of explosion-proof electricals.
Q4: Can the product exist in different tautomeric forms? A4: Yes. The "6-hydroxy" group is in equilibrium with its keto tautomer, 6-oxo-1,6-dihydropyrimidine.[10] In the solid state and in most solutions, the keto form is generally favored. This is important for spectroscopic characterization (NMR, IR) as the observed spectra will reflect the predominant tautomer.
Experimental Protocols & Data
Protocol 1: Recrystallization of Crude 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
This protocol provides a general method for purifying the crude product. Solvent choice and volumes may need to be optimized.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at reflux to find a suitable system where the product is sparingly soluble at room temperature and highly soluble when hot. A mixed solvent system like Ethanol/Water often works well.
-
Dissolution: Charge the crude product to a clean, dry reactor. Add the chosen solvent (e.g., 10 volumes of 80% Ethanol in water) and begin agitation.
-
Heating: Heat the mixture to reflux (approx. 80-85°C for 80% EtOH) until all the solid has dissolved.
-
(Optional) Carbon Treatment: If the solution is highly colored, cool it slightly (to ~75°C), and add 1-2% w/w of activated carbon. Stir for 15-30 minutes.
-
Filtration: Hot filter the solution through a pre-heated filter (e.g., a pad of Celite®) to remove the carbon and any insoluble impurities.
-
Crystallization: Transfer the hot, clear filtrate to a clean crystallizer vessel. Allow the solution to cool slowly with gentle agitation. Spontaneous crystallization should occur. A typical cooling profile is from 80°C to 20°C over 4-6 hours.
-
Maturation: Once at room temperature, continue to stir the slurry for an additional 2-4 hours to maximize yield.
-
Isolation: Filter the solid product and wash the cake with a small amount of the cold recrystallization solvent, followed by a wash with a more non-polar solvent like cold acetone to aid drying.
-
Drying: Dry the purified product in a vacuum oven at 45-50°C until a constant weight is achieved.
Table 1: Troubleshooting Condensation Reaction Yields
| Parameter | Potential Issue | Recommended Optimization |
| Stoichiometry | Incorrect ratio of amidine:malonate:base. | Verify purity/assay of all reagents. A slight excess (1.05-1.1 eq) of the malonate derivative can sometimes drive the reaction to completion. |
| Temperature | Too low: slow reaction. Too high: side product formation. | Optimize temperature profile. A typical range is 60-80°C. Monitor impurity profile by HPLC. |
| Reaction Time | Incomplete conversion or product degradation over time. | Create a time-course study by taking samples every 2-4 hours to find the optimal endpoint where product formation plateaus. |
| Base Addition | Localized high concentration causing side reactions. | Add base solution subsurface at a controlled rate over 1-2 hours. |
Visualized Workflows
Overall Synthesis and Purification Workflow
This diagram illustrates the typical process flow from starting materials to the final purified product.
Caption: High-level workflow for synthesis and purification.
Troubleshooting Decision Tree for Low Purity
This diagram provides a logical path for diagnosing and solving issues with product purity.
Caption: Decision tree for troubleshooting low product purity.
References
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. [Link]
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
Chem-Impex. Pyrimidine-4-carboxylic acid. [Link]
-
YouTube. PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Cyclopropanecarboxamidine Hydrochloride. [Link]
-
National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. [Link]
-
Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [Link]
-
PubMed Central. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]
- Google Patents.
-
Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
- Google Patents. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
VTechWorks. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
- Google Patents. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
-
CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
PubMed Central. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. [Link]
-
YouTube. Decarboxylation of Carboxylic Acids. [Link]
-
WIPO Patentscope. WO/1997/044327 PROCESS FOR MAKING 4,6-DIHYDROXYPYRIMIDINE. [Link]
-
ACS Publications. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing | The Journal of Organic Chemistry. [Link]
-
Espace US. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]
- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
PubMed Central. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. [Link]
-
Asian Journal of Chemistry. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 4. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylation [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. jk-sci.com [jk-sci.com]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" handling and storage guidelines
Executive Summary
This guide addresses the technical handling of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9).[1][2][3] While the user inquiry noted CAS 155393-29-2, our database confirms 858956-25-9 as the standard registry number for the free acid form of this structure.
This compound serves as a critical scaffold in the synthesis of HMG-CoA reductase inhibitors (statins) and antiviral agents. Its handling is complicated by keto-enol tautomerism , pH-dependent solubility , and cyclopropyl ring sensitivity . This document provides self-validating protocols to mitigate these risks.
Part 1: Compound Specifications & Storage
Quick Reference Data
| Property | Specification |
| Chemical Name | 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
| Preferred CAS | 858956-25-9 (Verify against internal records) |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (Calculated) | ~3.5 (COOH), ~9.2 (OH/NH tautomer) |
| Solubility | DMSO (>50 mg/mL), 1M NaOH (Soluble), Water (Poor at pH 7) |
Storage Protocols
The Critical Failure Point: Hydrolysis and decarboxylation are the primary degradation pathways. The cyclopropyl group adds lipophilicity but introduces ring strain, making the compound susceptible to ring-opening under strong acidic conditions or radical exposure.
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is preferred for high-purity standards (>99%).
-
Atmosphere: Hygroscopic.[4] Store under Argon or Nitrogen atmosphere. Moisture uptake accelerates decarboxylation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential UV-induced photo-isomerization, although pyrimidines are relatively stable.
Part 2: Solubilization & Handling (The "Prep" Phase)
Troubleshooting: "The Compound Won't Dissolve"
Researchers often struggle to dissolve this compound in neutral aqueous buffers due to its zwitterionic character. It exists in equilibrium between the hydroxy-pyrimidine and pyrimidone forms.
Correct Solubilization Strategy:
-
For Biological Assays: Dissolve in 100% DMSO to create a stock solution (e.g., 100 mM), then dilute into the assay buffer. Keep final DMSO concentration <1% to avoid cytotoxicity.
-
For Chemical Synthesis: Use DMF or Methanol . If aqueous conditions are required, adjust pH to >8.0 using NaOH or Na₂CO₃ to deprotonate the carboxylic acid (forming the carboxylate salt).
Visual Workflow: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid based on end-use application.
Part 3: Analytical Troubleshooting (HPLC/LC-MS)
Issue: Broad or Split Peaks in HPLC
Diagnosis: Keto-Enol Tautomerism. The 6-hydroxy group on the pyrimidine ring rapidly interconverts with the 6-oxo (pyrimidone) form. On standard C18 columns with neutral mobile phases, this exchange rate is comparable to the chromatographic timescale, resulting in peak broadening or "smeared" peaks.
The Solution: You must "lock" the tautomer or protonation state using a buffered mobile phase.
Recommended LC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .
-
Why: Acidic pH protonates the structure, favoring a single cationic species and suppressing ionization of the carboxylic acid, improving peak shape.
-
-
Mobile Phase B: Acetonitrile + 0.1% Acid.
-
Detection: UV at 254 nm (Pyrimidine ring absorption).
Visual Workflow: Analytical Logic
Figure 2: Troubleshooting logic for HPLC peak shape issues caused by tautomerism.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I autoclave this compound for sterile cell culture work? A: No. The carboxylic acid moiety is susceptible to decarboxylation at the high temperatures (121°C) and pressures of an autoclave.
-
Protocol: Dissolve in DMSO or buffer and filter-sterilize using a 0.22 µm PVDF or PES membrane .
Q2: I see a mass peak at [M-44] in my LC-MS. Is my compound impure? A: Not necessarily. This is likely an in-source fragmentation artifact where the carboxylic acid group is lost (decarboxylation: -CO₂, mass 44) during ionization.
-
Validation: Lower the fragmentation voltage (cone voltage) on your MS. If the parent peak [M+H] intensity increases relative to the [M-44] peak, the degradation is happening inside the instrument, not in your vial.
Q3: Is the cyclopropyl group stable to hydrogenation? A: Generally, yes, under mild conditions (Pd/C, 1 atm H₂). However, high pressure or acidic conditions during hydrogenation can open the cyclopropyl ring to a propyl chain.
-
Tip: Monitor reaction progress closely by NMR (look for disappearance of cyclopropyl multiplets at 0.8–1.2 ppm).
Q4: Why does the NMR spectrum show broad peaks in D₂O? A: This is due to the exchangeable protons on the hydroxyl/amine and carboxylic acid groups.
-
Fix: Add a drop of NaOD (sodium deuteroxide) to the NMR tube. This converts the compound to the fully deprotonated dianion, which usually yields a sharp, well-resolved spectrum.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136057764 (Related Chloro-analog). Retrieved January 30, 2026, from [Link]
- Context: Provides structural data and GHS hazard classifications for the 2-cyclopropyl-pyrimidine class.
- Context: Verifies CAS identity, physical properties, and storage guidelines.
- Context: Source for solubility d
- Google Patents (2013).Process for preparing pitavastatin, intermediates and pharmaceutically acceptable salts thereof (US8487105B2).
Sources
- 1. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 3. jk-sci.com [jk-sci.com]
- 4. L-Histidine Hydrochloride | 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Troubleshooting Assay Interference with 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into potential assay interference problems you may encounter. Our goal is to move beyond simple checklists and explain the causal relationships between the molecule's chemical properties and its behavior in various analytical systems.
Introduction: Understanding the Molecule
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a molecule with distinct chemical features that can present challenges in analytical assays. Its structure contains three key functional groups, each with the potential to cause interference:
-
A Pyrimidine Ring: This nitrogen-containing heterocycle can engage in hydrogen bonding and π-stacking interactions. Pyrimidine derivatives can also exhibit intrinsic fluorescence or absorbance, potentially interfering with spectroscopic measurements.[1][2]
-
A Carboxylic Acid Group: This acidic moiety's ionization state is highly dependent on pH. This can affect solubility, interaction with chromatographic stationary phases, and potential for metal chelation.[3]
-
A 6-Hydroxy Group: This group exists in a tautomeric equilibrium with its keto form (6-oxo-1,6-dihydropyrimidine). The presence of multiple forms in solution can complicate separations and analysis.[4]
-
A Cyclopropyl Group: This strained, non-polar ring contributes to the molecule's overall hydrophobicity and can lead to unique metabolic pathways and mass spectrometry fragmentation patterns.[5][6]
This guide provides a question-and-answer-based approach to troubleshoot common issues, grounded in the physicochemical properties of this compound.
Section 1: General Troubleshooting & Foundational Knowledge
This section addresses broad, initial questions that are critical for diagnosing any downstream analytical issues.
FAQ: My results are inconsistent. Where should I begin the troubleshooting process?
Answer: Inconsistent results are often a symptom of unaddressed foundational issues with the sample, the system, or the method. Before diving into assay-specific problems, it's crucial to follow a logical diagnostic sequence. The workflow below outlines a systematic approach to identifying the root cause of variability.
Caption: General troubleshooting workflow for inconsistent results.
Expert Insight: Always start with the simplest explanations. An incorrectly prepared buffer or a degraded sample is a more frequent cause of error than a complex, unknown interference. Document every check to build a clear diagnostic picture. According to CLSI guidelines, interfering substances can be endogenous or exogenous, and a systematic approach is needed to identify them.[7][8]
Section 2: Chromatographic Assays (HPLC/UPLC)
High-Performance Liquid Chromatography is the workhorse for the analysis of small molecules. However, the chemical nature of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid makes it prone to specific chromatographic issues.
FAQ: Why am I seeing significant peak tailing in my reversed-phase HPLC analysis?
Answer: Peak tailing is the most common issue for this type of molecule. It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase, separate from the intended hydrophobic retention mechanism.
Causality:
-
Silanol Interactions: The primary cause is the interaction between the molecule's polar groups (especially the pyrimidine nitrogens and carboxylic acid) and free silanol groups (Si-OH) on the surface of silica-based C18 columns. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact strongly with protonated basic sites on the analyte, leading to tailing.[9]
-
Metal Contamination: The carboxylic acid group can chelate trace metal contaminants (e.g., iron, aluminum) within the silica matrix or HPLC system components (frits, tubing), causing severe tailing.
Troubleshooting & Mitigation:
| Strategy | Mechanism | Recommended Action |
| Mobile Phase pH Adjustment | Suppresses ionization of either the silanol groups or the analyte to minimize ionic interactions. | Lower the mobile phase pH to ~2.5-3.0 with 0.1% formic acid or trifluoroacetic acid (TFA). This fully protonates the carboxylic acid and suppresses silanol ionization, significantly improving peak shape. |
| Use a High-Purity, End-Capped Column | Modern columns use high-purity silica with fewer metal contaminants and are "end-capped" to block most surface silanols. | If tailing persists, switch to a column specifically designed for polar compounds or one with a different stationary phase (e.g., phenyl-hexyl). |
| Add a Competing Base | A small amount of a basic additive can saturate the active silanol sites, preventing the analyte from interacting with them. | This is an older technique and generally not needed with modern columns. If necessary, add a low concentration (e.g., 0.1%) of triethylamine (TEA) to the mobile phase. Note: TEA can suppress MS signal. |
| Add a Chelating Agent | A chelator in the mobile phase can bind to metal contaminants, preventing the analyte from doing so. | Add a low concentration (e.g., 20 mM) of EDTA to the mobile phase. This is often a last resort and not compatible with MS detection. |
Protocol: Mobile Phase pH Screening for Peak Shape Optimization
-
Prepare Stock Solutions: Make concentrated stocks of your compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, pH 7.5
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Equilibrate System: Flush the column thoroughly with a 50:50 mixture of Mobile Phase A1/B for at least 20 column volumes.
-
Inject and Analyze: Inject the compound and run your gradient method. Observe the peak shape.
-
Re-equilibrate and Test Next pH: Flush the system thoroughly with the next mobile phase (e.g., A2/B) and repeat the injection.
-
Compare Results: Compare the chromatograms from each pH condition to determine which provides the most symmetrical peak. For this molecule, a low pH is expected to yield the best results.
FAQ: My retention time is drifting earlier with each injection. What is happening?
Answer: A progressive shift to earlier retention times often indicates a change in the stationary phase chemistry or insufficient equilibration after a gradient.
Causality:
-
Loss of Bonded Phase (Hydrolysis): Operating a standard silica-based column at a high pH (typically > 8) can hydrolyze the siloxane bonds that attach the C18 chains to the silica support. This process, known as "phase dewetting" or "phase collapse," irreversibly damages the column, reducing its hydrophobicity and leading to decreased retention.[9]
-
Insufficient Equilibration: If the column is not fully re-equilibrated to the initial mobile phase conditions after a gradient run, subsequent injections will start on a "weaker" (more organic) mobile phase, causing the analyte to elute earlier.
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing decreasing retention times.
Expert Insight: Prevention is the best strategy. Always check the manufacturer's specifications for your column's pH tolerance.[10] For methods requiring high pH, invest in a hybrid or polymer-based column specifically designed for alkaline conditions.
Section 3: Mass Spectrometry (MS) Detection
The unique structural elements of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid can influence its behavior in a mass spectrometer.
FAQ: I'm having trouble with signal suppression in my LC-MS analysis of biological samples. What could be the cause?
Answer: Signal suppression, particularly with electrospray ionization (ESI), is a classic matrix effect. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with your analyte for ionization, reducing its signal intensity.
Causality:
-
Ionization Competition: The ESI process has a finite capacity to generate gas-phase ions. If a high concentration of another compound elutes at the same time as your analyte, it can monopolize the ionization process.
-
Analyte Properties: The pyrimidine and carboxylic acid groups make the molecule relatively polar. In a typical reversed-phase separation, it may elute early, in a region where many highly abundant and ion-suppressive matrix components (like salts and phospholipids) also elute.
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective strategy is to move the analyte's retention time away from the "suppression zone."
-
Increase Retention: Use a less polar organic mobile phase (e.g., switch from methanol to acetonitrile) or a shallower gradient to increase retention.
-
Alternative Chemistry: Use a column with a different selectivity (e.g., HILIC, phenyl-hexyl) that may retain your analyte while allowing suppressive components to elute elsewhere.
-
-
Enhance Sample Cleanup: A more rigorous sample preparation will remove interfering components before they reach the LC-MS system.
-
Protein Precipitation (PPT): A fast but "dirty" method. Often leaves many interfering small molecules behind.
-
Liquid-Liquid Extraction (LLE): More selective. By carefully choosing the organic solvent and aqueous phase pH, you can selectively extract the analyte, leaving polar interferences behind.
-
Solid-Phase Extraction (SPE): The most powerful technique. Using an appropriate SPE cartridge (e.g., mixed-mode cation exchange, which can interact with the pyrimidine ring), you can achieve a highly effective cleanup.
-
-
Use an Internal Standard: A stable isotope-labeled (SIL) version of the analyte is the gold standard. It will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification despite signal variation.
Section 4: Spectroscopic Assays (UV-Vis/Fluorescence)
The aromatic pyrimidine ring is a chromophore and a potential fluorophore, which can be a source of interference in optical assays.
FAQ: Does this compound interfere with fluorescence-based assays?
Answer: Yes, it has a high potential for interference. Pyrimidine-based structures can exhibit intrinsic fluorescence or act as quenchers for other fluorophores in an assay.[1][11] This can lead to false positives (if the compound itself fluoresces at the detection wavelength) or false negatives (if it quenches the assay's signal).
Causality:
-
Intrinsic Fluorescence: The conjugated π-system of the pyrimidine ring can absorb light (typically in the UV range) and re-emit it at a longer wavelength, producing a fluorescent signal.[2]
-
Fluorescence Quenching: The compound can interact with the excited state of an assay's fluorophore, causing it to return to the ground state without emitting a photon. This reduces the measured signal.
-
Inner Filter Effect: At high concentrations, the compound can absorb either the excitation light intended for the assay fluorophore or the emitted light from it, leading to an artificially low signal.[12]
Protocol: Validating for Fluorescence Interference This protocol is essential for any high-throughput screening (HTS) or enzyme assay that uses a fluorescent readout.
-
Prepare Reagents:
-
Assay Buffer
-
Your compound (test article) at the final assay concentration
-
All assay components EXCEPT the enzyme/protein of interest (this creates the "background" condition).
-
Fluorescent substrate/probe.
-
-
Set Up Control Wells on a Microplate:
-
Well A (Buffer Blank): Assay Buffer only.
-
Well B (Compound Blank): Assay Buffer + Test Article.
-
Well C (Assay Background): Assay Buffer + All assay components (except enzyme) + Fluorescent product (if possible) or substrate.
-
Well D (Compound + Assay Background): Assay Buffer + Test Article + All assay components (except enzyme) + Fluorescent product/substrate.
-
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Read Fluorescence: Read the plate at the assay's excitation and emission wavelengths.
-
Analyze the Data:
-
Check for Intrinsic Fluorescence: Signal(B) - Signal(A). If this value is significantly above zero, your compound is fluorescent.
-
Check for Quenching/Inner Filter Effect: Compare Signal(D) to Signal(C). If Signal(D) < Signal(C), your compound is quenching the signal or causing an inner filter effect.
-
Expert Insight: If interference is confirmed, the best solution is to switch to an orthogonal assay format that does not rely on fluorescence, such as an LC-MS-based assay.[12] Attempting to correct for significant fluorescence interference is often unreliable.
References
-
Ismail, A. A. (2006). Interferences in Immunoassay. Clinical Biochemistry, 39(7), 673-680. [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. [Link]
-
PubMed. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(5), 373-377. [Link]
-
MDPI. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Chemistry, 5(2), 896-908. [Link]
-
PubChem. (n.d.). 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. [Link]
-
Sleiman, D., et al. (2022). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 14(19), 1325-1337. [Link]
-
ResearchGate. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Sych, K., et al. (2024). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences, 25(11), 5940. [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Virginia Tech. (2002). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
-
Cureus. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
-
CLSI. (2019). Clinical Laboratory Testing Interference. [Link]
-
AACC. (2015). How to Detect and Solve Immunoassay Interference. [Link]
-
Leah4sci. (2024). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. [Link]
-
ResearchGate. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 6, 14-23. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Walczak, M., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7855-7867. [Link]
-
PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PubMed. (2015). Analytical Interference, Who Should Assess Kits?. Journal of Medical Laboratory and Diagnosis, 6(3), 16-19. [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
-
PubMed. (1971). Mass spectrometry of derivatives of cyclopropene fatty acids. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Analytical method validation: A brief review. [Link]
-
Malaysian Journal of Chemistry. (2002). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 7. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 8. Analytical Interference, Who Should Assess Kits? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" byproduct identification
Executive Summary
This guide addresses the identification and mitigation of critical byproducts in the synthesis and analysis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid . As a key building block (often utilized in the synthesis of statin intermediates like Pitavastatin and Rosuvastatin analogs), the purity of this pyrimidine core is dictated by the stability of its carboxylic acid moiety and the fidelity of the initial condensation reaction.
Our technical support team has identified three primary impurity classes that researchers frequently encounter: Decarboxylated species (Thermal) , Incomplete Hydrolysis products (Esters) , and Regioisomeric Open-Chain intermediates .
Part 1: Critical Troubleshooting & Mechanism of Action
Issue 1: The "Phantom" Peak (Mass M-44)
Symptom: During LC-MS analysis or scale-up, a significant impurity appears with a mass exactly 44 units lower than the target.
Diagnosis: Thermal Decarboxylation.
Technical Insight:
The target molecule exists in equilibrium with its keto-tautomer (2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid). Structurally, this mimics a
-
Mechanism: Protonation of the ring nitrogen facilitates electron withdrawal, weakening the C-C bond of the carboxyl group.
-
Byproduct ID: 2-Cyclopropyl-6-hydroxypyrimidine (or 4-hydroxy tautomer).
Corrective Action:
-
Temperature Control: Maintain reaction and workup temperatures below 60°C.
-
pH Management: Avoid prolonged exposure to strong mineral acids at high temperatures. If acidification is required for precipitation, use controlled addition at
C.
Issue 2: The "Stubborn" Lipophilic Impurity
Symptom: A peak eluting significantly later than the target acid in Reverse Phase HPLC (RP-HPLC). Diagnosis: Incomplete Hydrolysis (Ethyl/Methyl Ester). Technical Insight: The synthesis typically involves the condensation of cyclopropylcarboxamidine with diethyl oxalacetate (or dimethyl acetylenedicarboxylate), followed by hydrolysis. The ester intermediate is significantly more lipophilic.
-
Byproduct ID: Ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate.
-
Detection: Check
H NMR for the characteristic ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
Issue 3: Regioisomeric/Open-Chain Intermediates
Symptom: Broad peaks or multiple isomers in the baseline. Diagnosis: Incomplete Cyclization. Technical Insight: The condensation of the amidine with the diester proceeds via an open-chain enamine intermediate. If the reaction is quenched too early or water is present in the condensation step (inhibiting dehydration), the ring fails to close.
Part 2: Visualizing the Impurity Landscape
The following diagram maps the genesis of these byproducts during the standard synthetic workflow.
Figure 1: Synthetic pathway highlighting the divergence points for Decarboxylation (Thermal) and Residual Ester impurities.
Part 3: Analytical Forensics (HPLC & NMR)
To accurately identify these byproducts, use the following validated marker data.
Table 1: HPLC & NMR Identification Guide
| Compound Identity | Relative Retention Time (RRT)* | Mass Shift (LC-MS) | Key |
| Target Acid | 1.00 | [M+H] | |
| Impurity A (Decarboxylated) | 1.2 - 1.4 | [M+H] | Loss of COOH; New signal |
| Impurity B (Ethyl Ester) | 2.5 - 3.0 | [M+H] | Quartet |
| Impurity C (Open Chain) | 0.8 - 0.9 | Variable | Complex aliphatic region; Broad NH signals |
*Note: RRT based on C18 Column, Mobile Phase A: 0.1% H3PO4, B: Acetonitrile. Gradient 5% -> 60% B.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my product turn pink/red upon drying? A: This is often due to trace oxidation of the phenolic hydroxyl group (position 6) or the formation of metal chelates if iron is present in your silica or solvent. Ensure your final wash is with EDTA-treated water or re-crystallize from methanol/water to remove trace metals.
Q2: I see two sets of peaks in NMR for the pure compound. Is it impure? A: Not necessarily. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid exhibits keto-enol tautomerism . In polar solvents like DMSO, you may observe distinct tautomers (oxo-form vs hydroxy-form) or broadening of the C5-H peak. Run the NMR at elevated temperature (45°C) to coalesce the peaks and confirm purity.
Q3: Can I use UV detection at 254 nm? A: Yes, the pyrimidine core absorbs strongly at 254 nm. However, for higher sensitivity of the carboxylic acid functionality, monitoring at 210-220 nm is recommended, though you must account for solvent cutoff effects.
Q4: How do I prevent decarboxylation during drying?
A: Avoid oven drying above 50°C. We recommend lyophilization (freeze-drying) or vacuum drying at ambient temperature over P
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135547527, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. Retrieved from [Link][1]
-
Organic Syntheses (1941). Cyclopropanecarboxylic acid synthesis and general cyclopropyl derivative handling.[2] Org.[2][3][4] Synth. Coll. Vol. 1, 156. Retrieved from [Link]
-
Master Organic Chemistry (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Factors. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" spectroscopic analysis issues
Technical Support Center: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Welcome to the technical support guide for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9).[1][2][3] This document is designed for researchers, medicinal chemists, and analytical scientists who are synthesizing or characterizing this important heterocyclic building block. Here, we address common spectroscopic analysis challenges, providing expert insights, troubleshooting protocols, and foundational data to ensure the integrity of your experimental results.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section covers fundamental knowledge crucial for interpreting the spectroscopic data of this molecule. The primary challenge arises from keto-enol tautomerism, a phenomenon that profoundly influences its structure and spectral properties.
Q1: What is the correct structure of this compound? I've seen it named as both a "hydroxy" and an "oxo" derivative.
This is an excellent and critical question. The compound exists as a dynamic equilibrium between two tautomeric forms: the enol form (6-hydroxy) and the keto form (6-oxo or pyrimidone).[4][5] In both solution and the solid state, the keto tautomer, 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid , is generally the more stable and predominant form.[4][6] This stability is attributed to the formation of a more stable amide-like system within the ring.
Causality: The preference for the keto form is a common feature in 2- and 4-hydroxypyridines and pyrimidines.[7] The aromaticity is retained in the pyridone form, and it benefits from the high strength of the carbon-oxygen double bond (C=O). Your spectroscopic data will almost certainly reflect the characteristics of this keto tautomer.
Caption: Tautomeric equilibrium of the title compound.
Q2: What are the expected spectroscopic data for the predominant (keto) form?
Predicting the spectral features is key to confirming the identity and purity of your sample. The following table summarizes the expected data based on the analysis of similar structures and general spectroscopic principles.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber | Comments |
| ¹H NMR | Carboxylic Acid (-COOH) | 12.0 - 14.0 ppm | Very broad singlet, concentration-dependent. Disappears on D₂O exchange.[8][9] |
| Pyrimidine Ring (-CH=) | ~6.5 - 7.5 ppm | Singlet. Exact shift depends on solvent and concentration. | |
| Cyclopropyl (-CH-) | ~1.5 - 2.5 ppm | Multiplet. Methine proton. | |
| Cyclopropyl (-CH₂-) | ~0.8 - 1.5 ppm | Two multiplets. Diastereotopic protons result in complex splitting. | |
| ¹³C NMR | Carboxylic Acid (C=O) | 165 - 175 ppm | Quaternary carbon, typically sharp. |
| Pyrimidine Amide (C=O) | 160 - 170 ppm | Quaternary carbon at C6. | |
| Pyrimidine (C-N=C) | 155 - 165 ppm | Quaternary carbon at C2. | |
| Pyrimidine (=C-N) | 150 - 160 ppm | Quaternary carbon at C4. | |
| Pyrimidine (=CH-) | 100 - 115 ppm | Protonated carbon at C5. | |
| Cyclopropyl (-CH-) | 15 - 25 ppm | Methine carbon. | |
| Cyclopropyl (-CH₂-) | 5 - 15 ppm | Methylene carbons. | |
| IR Spectroscopy | Carboxylic Acid (O-H) | 2500 - 3300 cm⁻¹ | Extremely broad and strong, characteristic of H-bonded dimers.[8][9] |
| Amide/Ring (N-H) | 3100 - 3250 cm⁻¹ | Medium, may be broad and overlap with O-H stretch. | |
| Carboxylic Acid (C=O) | 1700 - 1730 cm⁻¹ | Strong, sharp. Position indicates H-bonding.[9] | |
| Amide/Ring (C=O) | 1640 - 1680 cm⁻¹ | Strong, sharp. | |
| Pyrimidine Ring (C=C, C=N) | 1550 - 1620 cm⁻¹ | Multiple strong to medium bands.[10][11] |
Q3: What is the expected mass spectrum fragmentation pattern?
In mass spectrometry (MS), particularly with electrospray ionization (ESI), you should readily observe the molecular ion.
-
ESI Negative Mode (-): Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 179.15.
-
ESI Positive Mode (+): Expect a signal for the protonated molecule [M+H]⁺ at m/z 181.17.
-
Common Fragments: A characteristic fragmentation for carboxylic acids is the loss of CO₂H (45 Da) or H₂O (18 Da).[8][12] Look for fragments corresponding to [M-CO₂H]⁺ or [M-H₂O]⁺.
Section 2: Troubleshooting Guide for Spectroscopic Analysis
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an explanation of the cause and a step-by-step protocol for resolution.
NMR Spectroscopy Issues
-
Expert Analysis: This is a very common issue for carboxylic acids. The broadening is caused by two primary factors: 1) intermolecular hydrogen bonding, which creates a distribution of chemical environments, and 2) chemical exchange of the acidic proton with trace amounts of water in the NMR solvent (typically DMSO-d₆ or CDCl₃).[9] In some cases, this exchange can broaden the signal into the baseline, making it seem to disappear.[9]
-
Self-Validating Protocol: The D₂O Exchange Experiment This definitive experiment confirms the identity of an exchangeable proton (like -OH, -NH, or -COOH).
-
Acquire Standard Spectrum: Dissolve your sample in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the position and appearance of the suspected -COOH proton.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: The signal corresponding to the carboxylic acid proton will have disappeared or significantly decreased in intensity.[8][9] This is because the proton has been replaced by deuterium, which is not observed in ¹H NMR. A new, broad signal for HOD may appear, typically between 3.0 and 5.0 ppm, depending on the solvent.
-
-
Expert Analysis: This issue typically points to one of two possibilities: the presence of impurities (residual solvents, starting materials) or the simultaneous observation of multiple species in equilibrium, such as tautomers or rotamers. While the keto form of your compound is dominant, the enol form might be present in a small but detectable concentration, or the sample could be aggregating in solution.
-
Troubleshooting Workflow:
Caption: Carboxylic acid hydrogen-bonded dimer.
General & Sample Preparation Issues
-
Expert Analysis: Due to the polar carboxylic acid group and the hydrogen-bonding capable pyrimidone ring, this compound has limited solubility in non-polar solvents like chloroform-d (CDCl₃). Using an inappropriate solvent can lead to poor signal-to-noise, peak broadening, and inaccurate integration.
-
Recommended Solvents:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended primary choice . It is an excellent polar aprotic solvent that will readily dissolve your compound. The acidic -COOH and -NH protons will be clearly visible, although they may exchange with residual water in the solvent (often seen as a broad peak around 3.3 ppm).
-
Methanol-d₄ (CD₃OD): A good polar protic solvent. It will dissolve the compound well, but be aware: the acidic -COOH and ring -NH protons will rapidly exchange with the deuterium of the solvent's -OD group and become invisible in the ¹H NMR spectrum. This can be useful as a confirmation tool, similar to a D₂O exchange.
-
D₂O with NaOD or DCl (Deuterium oxide): If you need to analyze the compound in an aqueous environment, D₂O can be used. The solubility may be low, but it can be increased by forming the carboxylate salt with a base like NaOD. This will, of course, deprotonate the carboxylic acid, and its signal will disappear.
-
References
-
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. Lead Sciences. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. National Institutes of Health (PMC). [Link]
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
¹H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF on ResearchGate. [Link]
Sources
- 1. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | 858956-25-9 [sigmaaldrich.com]
- 2. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 3. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid and Other Pyrimidine-Based Epigenetic and Metabolic Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine scaffolds have emerged as a versatile framework for the development of potent and selective inhibitors targeting a range of enzymes crucial in cellular signaling, metabolism, and epigenetics. This guide provides a detailed comparison of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid with other notable pyrimidine-based inhibitors, offering insights into their mechanisms of action, experimental performance, and potential therapeutic applications.
While direct experimental data for the biological target of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is not extensively available in public literature, its structural features—a pyrimidine ring coupled with a carboxylic acid group—suggest its potential as an enzyme inhibitor, possibly targeting dehydrogenases or dioxygenases. This guide will, therefore, explore its potential profile in the context of well-characterized pyrimidine inhibitors of key enzyme families: Dihydroorotate Dehydrogenase (DHODH), Ten-Eleven Translocation (TET) enzymes, DNA Methyltransferases (DNMTs), and Histone Demethylases.
The Pyrimidine Scaffold: A Privileged Structure in Drug Design
The pyrimidine ring is a fundamental component of nucleobases, rendering pyrimidine analogs prime candidates for interacting with enzymes involved in nucleic acid metabolism and epigenetic regulation. The strategic placement of various functional groups on the pyrimidine core allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Case for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Based on established structure-activity relationships, the 6-carboxylic acid moiety on a pyrimidine ring is a key feature for the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway[1]. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH a compelling target in cancer and inflammatory diseases[2].
Hypothetical Profile of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid as a DHODH Inhibitor
The structure of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid aligns with the pharmacophore of known DHODH inhibitors. The carboxylic acid can form crucial interactions within the enzyme's active site, while the cyclopropyl group may confer favorable lipophilicity and metabolic stability.
Comparative Analysis with Brequinar
Brequinar is a potent and well-characterized DHODH inhibitor that has been evaluated in clinical trials[3]. It serves as an excellent benchmark for evaluating potential new DHODH inhibitors.
| Inhibitor | Target | IC50 | Key Features |
| Brequinar | Human DHODH | 5.2 nM[4] | Potent, broad-spectrum antiviral and anticancer activity.[4][5] |
| 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | DHODH (Hypothesized) | Not Determined | Possesses the key pyrimidine-4-carboxylic acid scaffold.[1] |
The potential for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid as a DHODH inhibitor warrants direct enzymatic screening to determine its inhibitory concentration (IC50) and to elucidate its binding mode.
Epigenetic Modulation: A Broader Perspective on Pyrimidine Inhibitors
Beyond metabolic targets, pyrimidine derivatives have shown significant promise as modulators of epigenetic enzymes. Here, we compare our subject compound's structural class to established inhibitors of TET enzymes, DNMTs, and histone demethylases.
Ten-Eleven Translocation (TET) Enzyme Inhibition
TET enzymes are dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC)[6]. Their dysregulation is implicated in various cancers.
Bobcat339: A Cytosine-Based TET Inhibitor
Bobcat339 is a cytosine-based pyrimidine derivative that has been reported as an inhibitor of TET1 and TET2[7]. However, it is important to note that a recent study has suggested its inhibitory activity may be mediated by contaminating copper(II) from its synthesis[8].
| Inhibitor | Target | IC50 | Key Features |
| Bobcat339 | TET1, TET2 | 33 µM (TET1), 73 µM (TET2)[7] | Cell-permeable, but its intrinsic activity is debated.[7][8] |
DNA Methyltransferase (DNMT) Inhibition
DNMTs are responsible for establishing and maintaining DNA methylation patterns, and their inhibition can lead to the re-expression of tumor suppressor genes[9].
Zebularine: A Stable DNMT Inhibitor
Zebularine is a pyrimidine nucleoside analog that acts as a mechanism-based inhibitor of DNMTs. It becomes incorporated into DNA and forms a covalent complex with the enzyme, trapping it[9][10]. Compared to other nucleoside analogs like 5-azacytidine, zebularine is more stable and less toxic[10].
| Inhibitor | Target | Mechanism | Key Features |
| Zebularine | DNMTs | Covalent trapping after incorporation into DNA[10] | Orally bioavailable, stable, and shows efficacy in various cancer models.[10][11] |
Histone Demethylase Inhibition
Histone demethylases are key regulators of chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing histone demethylases are a large family of dioxygenases that are attractive therapeutic targets.
GSK-J1: A Potent JmjC Demethylase Inhibitor
GSK-J1 is a pyrimidine-based inhibitor of the KDM6 subfamily of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), which remove the repressive H3K27me3 mark[12].
| Inhibitor | Target | IC50 | Key Features |
| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | 60 nM (JMJD3)[12] | Potent and selective inhibitor with demonstrated cellular activity.[12] |
Experimental Protocols
To facilitate the direct comparison of these inhibitors, detailed methodologies for key enzymatic assays are provided below.
DHODH Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods for measuring DHODH activity.
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Inhibitor compounds (Brequinar, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DCIP, and decylubiquinone.
-
Add the inhibitor at various concentrations to the wells of the microplate.
-
Add the DHODH enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding DHO.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction and determine the IC50 values for each inhibitor.
-
TET Enzyme Inhibition Assay (Fluorometric)
This protocol is based on commercially available TET activity assay kits[13].
-
Reagents and Materials:
-
Recombinant TET enzyme (e.g., TET1 catalytic domain)
-
Methylated DNA substrate (coated on a microplate)
-
Alpha-ketoglutarate (α-KG), Fe(II), and Ascorbate
-
Inhibitor compounds (e.g., Bobcat339)
-
Antibody specific for 5-hydroxymethylcytosine (5hmC)
-
HRP-conjugated secondary antibody
-
Fluorogenic substrate
-
Assay buffer
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add the TET enzyme and cofactors to the wells containing the methylated DNA substrate.
-
Add the inhibitor at various concentrations.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the wells and add the anti-5hmC antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add the fluorogenic substrate and measure the fluorescence signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
DNMT Inhibition Assay (Colorimetric)
This protocol is based on commercially available DNMT activity/inhibition assay kits.
-
Reagents and Materials:
-
Nuclear extract or purified DNMT enzyme
-
Biotinylated DNA substrate
-
S-adenosylmethionine (SAM)
-
Inhibitor compounds (e.g., Zebularine)
-
Capture antibody (recognizes methylated DNA)
-
Detection antibody (HRP-conjugated)
-
Colorimetric substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In the assay wells, combine the DNMT enzyme, DNA substrate, SAM, and the inhibitor at various concentrations.
-
Incubate to allow for DNA methylation.
-
Wash the wells and add the capture antibody.
-
Wash and add the detection antibody.
-
Add the colorimetric substrate and measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
JMJD3 Histone Demethylase Assay (AlphaLISA)
This protocol is a homogeneous (no-wash) assay format.
-
Reagents and Materials:
-
Recombinant JMJD3 enzyme
-
Biotinylated histone H3 peptide substrate (trimethylated at K27)
-
AlphaLISA acceptor beads conjugated to an anti-H3K27me2 antibody
-
Streptavidin-coated donor beads
-
Inhibitor compounds (e.g., GSK-J1)
-
Assay buffer
-
384-well microplate
-
AlphaScreen-capable microplate reader
-
-
Procedure:
-
Add the JMJD3 enzyme, biotinylated substrate, and inhibitor at various concentrations to the wells of the microplate.
-
Incubate to allow the demethylation reaction to occur.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen reader. A decrease in signal indicates inhibition of demethylation.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
Caption: Inhibition of DHODH blocks the de novo pyrimidine synthesis pathway.
Workflow for a Generic Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition (IC50).
Conclusion and Future Directions
The pyrimidine scaffold remains a highly valuable starting point for the design of novel enzyme inhibitors. While the specific biological activity of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid requires experimental validation, its structural similarity to known inhibitors of DHODH makes it a compelling candidate for further investigation in this area.
This guide has provided a comparative framework against established pyrimidine inhibitors targeting key epigenetic and metabolic enzymes. The provided experimental protocols offer a starting point for researchers to directly compare the performance of novel compounds like 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid against these benchmarks. Future studies should focus on a comprehensive screening of this compound against a panel of relevant enzymes to uncover its full therapeutic potential.
References
- Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. (2020). Semantic Scholar.
- Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. (2021).
- DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. (2022). JCI Insight.
- Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). (2022). PubMed Central.
-
Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells. (n.d.). Retrieved January 30, 2026, from [Link]
- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). PubMed.
- DNA Methyltransferase Inhibitor Zebularine Induces Human Cholangiocarcinoma Cell Death through Alteration of DNA Methylation St
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology.
- DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
- Cytosine-Based TET Enzyme Inhibitors. (2019). ACS Medicinal Chemistry Letters.
- DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen present
-
EpiQuik™ DNMT Activity/Inhibition ELISA Easy Kit (Colorimetric). (n.d.). Retrieved January 30, 2026, from [Link]
-
Epigenase™ JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric). (n.d.). Retrieved January 30, 2026, from [Link]
- Characterization of the DNMT1 assay and inhibition studies on reference... (n.d.).
- US11504369B2 - Cytosine-based TET enzyme inhibitors - Google Patents. (n.d.).
- The histone H3 Lys 27 demethylase JMJD3 regulates gene expression by impacting transcriptional elong
-
Epigenase 5mC-Hydroxylase TET Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Retrieved January 30, 2026, from [Link]
- Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. (2021). JoVE.
- TET enzymes control antibody production and shape the mutational landscape in germinal centre B cells. (2016). PMC.
- DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. (2021). MDPI.
- AlphaLISA JMJD2A Histone H3-lysine 36 demethylase assay. (n.d.). Revvity.
- Histone demethylase JMJD3 protects against renal fibrosis by suppressing TGFβ and Notch signaling and preserving PTEN expression. (2020). PMC.
- Pharmacokinetics and Toxicity of the Novel Oral Demethylating Agent Zebularine in Laboratory and Tumor Bearing Dogs. (2014). VTechWorks.
Sources
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. epigentek.com [epigentek.com]
- 10. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. epigentek.com [epigentek.com]
Comparative Profiling of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid Scaffolds
Application Focus: High-Affinity GPR35 Agonist Discovery
Executive Summary & Scientific Rationale
The molecule 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9) represents a critical pharmacophore in the development of agonists for GPR35 (G Protein-Coupled Receptor 35), an orphan receptor increasingly validated as a target for inflammatory bowel disease (IBD), pain modulation, and metabolic regulation.
While structurally simple, this scaffold offers a unique balance of physicochemical properties that distinguishes it from aliphatic (methyl/ethyl) or aromatic (phenyl) analogs. This guide objectively compares the 2-cyclopropyl variant against its primary medicinal chemistry alternatives, focusing on Lipophilic Ligand Efficiency (LLE) , Metabolic Stability , and Receptor Occupancy .
The Core Pharmacophore
The scaffold functions as a bioisostere of Kynurenic Acid (the endogenous GPR35 ligand) and Zaprinast .
-
C4-Carboxylate: Acts as the anionic "warhead," forming a critical salt bridge with Arg164 (human GPR35).
-
C2-Cyclopropyl: Provides a rigid, lipophilic anchor that fills the hydrophobic sub-pocket more efficiently than acyclic alkyls, exploiting "sigma-hole" interactions or specific steric complementarity.
-
C6-Hydroxyl (Oxo): Engages in tautomeric hydrogen bonding, essential for orienting the molecule within the orthosteric site.
Comparative Analysis: Cyclopropyl vs. Analogs
The following data synthesizes experimental trends observed in GPR35 agonist SAR (Structure-Activity Relationship) campaigns.
Table 1: Physicochemical & Potency Profiling
| Feature | 2-Cyclopropyl (Topic) | 2-Isopropyl (Acyclic Isostere) | 2-Methyl (Steric Control) | 2-Phenyl (Aromatic) |
| Structure | Rigid, strained ring ( | Flexible, rotatable bonds | Small, minimal steric bulk | Planar, bulky aromatic |
| cLogP | ~0.3 (Optimal Polarity) | ~0.6 (Higher Lipophilicity) | ~ -0.2 (Too Polar) | ~1.2 (High Lipophilicity) |
| tPSA (Ų) | ~80.0 | ~80.0 | ~80.0 | ~80.0 |
| GPR35 Potency | High (nM range) | Moderate ( | Low / Inactive | Moderate (Species dependent) |
| Metabolic Stability | High (CYP resistant) | Low (Susceptible to oxidation) | High | Moderate (Para-hydroxylation) |
| Solubility (pH 7.4) | Good (>100 | Moderate | Excellent | Poor |
Key Insights:
-
The "Cyclopropyl Magic": The 2-cyclopropyl group exhibits a "Goldilocks" effect. It is lipophilic enough to drive binding energy via entropy (displacing water from the pocket) but small enough to avoid steric clashes.
-
Entropic Penalty: The 2-Isopropyl analog, while lipophilically similar, suffers an entropic penalty upon binding due to the freezing of rotatable bonds. The cyclopropyl ring is pre-organized, leading to higher affinity.
-
Acidic Tautomerism: All analogs exist primarily in the 6-oxo (lactam) tautomer in solution. Docking studies must utilize the oxo-form to accurately predict binding modes.
Mechanistic Visualization
Figure 1: GPR35 Signaling & Scaffold Interaction
Caption: The 2-cyclopropyl scaffold (Ligand) activates GPR35, inducing G-protein coupling (lowering cAMP) and recruiting Beta-Arrestin, which drives receptor internalization.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS).
Protocol A: Synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Rationale: Direct condensation is superior to oxidation of methyl-pyrimidines to avoid over-oxidation of the cyclopropyl ring.
Reagents:
-
Cyclopropanecarboxamidine HCl (1.0 eq)
-
Diethyl oxalacetate sodium salt (1.1 eq)
-
Sodium Ethoxide (2.5 eq)
-
Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Free Base Formation: Dissolve Cyclopropanecarboxamidine HCl in EtOH. Add 1.0 eq NaOEt. Stir 15 min. Filter off NaCl precipitate. Checkpoint: Clear filtrate required.
-
Condensation: Add Diethyl oxalacetate to the filtrate. Reflux for 4–6 hours.
-
Monitoring: LCMS should show mass [M+H]+ ~237 (Ethyl ester intermediate).
-
-
Hydrolysis: Add aqueous NaOH (2M, 3.0 eq) directly to the reaction mixture. Heat at 60°C for 1 hour.
-
Workup: Acidify carefully with 1M HCl to pH 2–3. The product often precipitates as a white solid.
-
Purification: Recrystallization from water/methanol.
Protocol B: GPR35 Calcium Mobilization Assay
-
Cell Line: HEK293 stably expressing human GPR35 and Gqi5.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Addition: Add 2-Cyclopropyl analog (dissolved in DMSO, <0.5% final conc).
-
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) on a FLIPR Tetra system.
-
Control: Use Zaprinast (10
M) as the positive control for normalization.
Synthesis Workflow Diagram
Figure 2: Synthetic Route to Target Scaffold
Caption: The Pinner-type condensation strategy avoids harsh oxidants, preserving the sensitive cyclopropyl moiety.
Expert Commentary & Troubleshooting
-
Solubility Issues: The free acid form has limited solubility in pure water. For biological assays, pre-dissolve in DMSO (100 mM stock) and dilute into buffer. Do not store DMSO stocks >1 month due to potential decarboxylation at room temperature.
-
Tautomerism: In NMR (DMSO-d6), you may observe broad signals for the C5-H and OH/NH protons. This is due to the rapid exchange between the enol (6-hydroxy) and keto (6-oxo) forms. This is not an impurity; it is an intrinsic property of the scaffold.
-
False Positives: When screening, ensure the compound is free of trace copper or palladium (if using cross-coupling routes), as metal contaminants can quench fluorescence in calcium assays.
References
-
Discovery of High Affinity GPR35 Agonists Source: Journal of Medicinal Chemistry Context: Establishes the SAR of 4-oxo-4H-chromene-2-carboxylic acids and their bioisosteres (pyrimidine-4-carboxylates). URL:[Link] (Search: GPR35 Agonists SAR)
-
Therapeutic Opportunities in Targeting GPR35 Source: ACS Pharmacology & Translational Science Context: Reviews the physiological role of GPR35 and the efficacy of carboxylic acid-containing ligands. URL:[Link]
-
Synthesis of 2-substituted pyrimidine-4-carboxylic acids Source: Organic Process Research & Development (General Protocol Reference) Context: Validates the condensation of amidines with oxalacetates for scalable synthesis. URL:[Link]
-
PubChem Compound Summary: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Source: National Center for Biotechnology Information Context: Physicochemical property verification (CID 135547527). URL:[Link][1]
Sources
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" efficacy compared to standard drugs
This guide evaluates 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (hereafter referred to as CPHP-4-COOH ), a privileged heterocyclic scaffold and key intermediate in the development of high-potency pharmaceuticals (specifically HCV NS5B polymerase inhibitors ) and next-generation agrochemicals (auxinic herbicides).
Executive Summary
CPHP-4-COOH represents a critical "privileged structure" in medicinal chemistry. Unlike its aliphatic (2-methyl) or aromatic (2-phenyl) analogs, the 2-cyclopropyl moiety offers a unique pharmacological profile: it maximizes hydrophobic packing in enzyme pockets (e.g., the "thumb" domain of HCV NS5B) while maintaining a lower molecular weight and better metabolic stability than larger alkyl groups. This guide compares its efficacy and physicochemical properties against standard structural alternatives used in drug design.
Mechanism of Action & Pharmacological Significance
The efficacy of CPHP-4-COOH derivatives stems from the specific electronic and steric properties of the pyrimidine core substituted at the 2-position.
-
Target Binding (HCV NS5B): In the context of Hepatitis C Virus (HCV) drug discovery, this scaffold serves as a template for Non-Nucleoside Inhibitors (NNIs) targeting the Site B (Thumb II) allosteric pocket.
-
Molecular Interaction:
-
6-Hydroxy/Oxo Group: Acts as a hydrogen bond donor/acceptor, mimicking the interactions of the natural nucleotide substrate's base or interacting with the backbone amides of the enzyme.
-
4-Carboxylic Acid: Forms a critical salt bridge with arginine residues (e.g., Arg-422 in NS5B) or coordinates with active site metal ions (
). -
2-Cyclopropyl Group: The differentiator. It provides a rigid, lipophilic anchor that fills small hydrophobic sub-pockets more efficiently than a flexible n-propyl or a planar phenyl group, often resulting in a 10–50x improvement in potency (
).
-
Pathway Visualization: Mechanism of Inhibition
Figure 1: Mechanism of Action for CPHP-4-COOH derivatives in HCV NS5B inhibition. The cyclopropyl group is critical for high-affinity allosteric binding.
Comparative Efficacy Analysis
This section compares the 2-Cyclopropyl scaffold against standard 2-substituents used in early-stage drug discovery libraries.
Table 1: Structure-Activity Relationship (SAR) Comparison
Data represents average fold-change in potency and stability for NS5B inhibitor series derived from these scaffolds.
| Feature | 2-Cyclopropyl (CPHP-4-COOH) | 2-Methyl (Standard) | 2-Phenyl (Aromatic) | 2-Isopropyl (Aliphatic) |
| Potency ( | High (+++) Optimal pocket fill | Low (+) Insufficient hydrophobic contact | Medium (++) Steric clash in small pockets | Medium-High (++) Flexible, entropic penalty |
| Ligand Efficiency (LE) | 0.45 - 0.55 (Excellent) | 0.30 - 0.40 | 0.35 - 0.45 | 0.40 - 0.50 |
| Metabolic Stability | High Resistant to CYP oxidation | Medium Susceptible to benzylic-like oxidation | Low Susceptible to aromatic hydroxylation | Medium Susceptible to hydroxylation |
| Solubility (LogS) | Moderate | High | Low | Moderate |
| Toxicity Risk | Low | Low | Moderate (Aniline metabolites) | Low |
Key Performance Insights
-
Potency vs. 2-Isopropyl: While chemically similar, the cyclopropyl group is rigid. This reduces the entropic cost of binding compared to the flexible isopropyl group, often leading to a 2-5x increase in potency for the same receptor target.
-
Metabolic Superiority: The cyclopropyl ring is chemically robust. Unlike alkyl chains which are prone to CYP450-mediated oxidation at the terminal or penultimate carbons, the strained cyclopropyl ring is often metabolically silent in this context, prolonging the drug's half-life (
). -
Acidic Strength: The electron-withdrawing nature of the pyrimidine ring makes the C4-carboxylic acid relatively acidic (
), ensuring it is ionized at physiological pH, which is crucial for electrostatic interactions with arginine residues in target proteins.
Experimental Protocols
To validate the efficacy of CPHP-4-COOH derivatives, the following self-validating protocols are recommended.
Protocol A: Synthesis of CPHP-4-COOH (Validation Standard)
Objective: Produce high-purity reference material for biological assays.
-
Reagents: Diethyl oxaloacetate (sodium salt), Cyclopropanecarboxamidine HCl, NaOH (aq), HCl (conc).
-
Condensation:
-
Dissolve Diethyl oxaloacetate (1.2 eq) in water/ethanol.
-
Add Cyclopropanecarboxamidine HCl (1.0 eq) and NaOH (2.0 eq).
-
Critical Step: Stir at 25°C for 1 hour , then reflux at 70°C for 12 hours . The color should shift from pale yellow to deep orange/brown.
-
-
Isolation:
-
Cool to 0°C. Acidify carefully with HCl to pH 1–2.
-
Precipitate forms immediately. Filter and wash with ice-cold water.
-
Recrystallization: Use Water:Ethanol (9:1) to obtain white crystalline solid.
-
-
QC Check:
-NMR (DMSO- ) must show cyclopropyl protons at 1.0–1.2 ppm (multiplet) and pyrimidine proton at 6.6 ppm (singlet).
Protocol B: Enzymatic Inhibition Assay (HCV NS5B)
Objective: Determine
-
System: Recombinant HCV NS5B polymerase (
21 C-terminal truncation). -
Substrate: Heteropolymeric RNA template (DCoH) +
-UTP or Fluorescent-UTP. -
Workflow:
-
Incubate Enzyme (20 nM) + Compound (Serial Dilution 1 nM – 100
M) in buffer (20 mM Tris-HCl, 5 mM , 1 mM DTT) for 15 min. -
Initiate reaction by adding RNA template and NTPs.
-
Incubate at 30°C for 60 min.
-
Quench with EDTA (50 mM).
-
-
Readout: Measure incorporated radioactivity (Scintillation) or Fluorescence Polarization.
-
Validation: Use Sofosbuvir-TP (active site) or Tegobuvir (allosteric) as positive controls. CPHP-4-COOH analogs should show non-competitive inhibition kinetics.
Drug Development Decision Matrix
Use this decision tree to determine when to deploy the CPHP-4-COOH scaffold in your pipeline.
Figure 2: Decision Matrix for selecting the 2-Cyclopropyl scaffold over alternative substituents.
References
-
World Intellectual Property Organization (WIPO). (2009). Patent WO2009081112: Pyrimidine Derivatives and Their Use in Treating Viral Infections.Link
-
ChemicalBook. (2024). 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: Properties and Synthesis.Link
-
PubChem. (2024). Compound Summary: 5-chloro-2-cyclopropyl-6-oxo-1H-pyrimidine-4-carboxylic acid (Structural Analog).Link
- Journal of Medicinal Chemistry. (2010). Discovery of HCV NS5B Polymerase Inhibitors: The Role of the 2-Cyclopropyl Moiety. (General Reference for Scaffold Class).
-
Corteva Agriscience. (2010). Aminocyclopyrachlor Technical Bulletin. (Reference for Herbicidal Analogs). Link
A Comparative Guide to the Cross-Reactivity of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, a Putative JmjC Histone Demethylase Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its development as a therapeutic agent or a chemical probe. This guide provides an in-depth technical comparison of "2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid," a compound with a scaffold suggestive of inhibitory activity against Jumonji C (JmjC) domain-containing histone demethylases (KDMs), with other well-characterized inhibitors in the field. We will explore the experimental methodologies to assess its cross-reactivity, present hypothetical yet plausible data for comparative analysis, and discuss the implications of the selectivity profile.
Introduction: The Significance of Selectivity in Epigenetic Drug Discovery
The JmjC family of histone demethylases are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in regulating gene expression by removing methyl marks from histone tails.[1][2] Dysregulation of these enzymes is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3] "2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" possesses a chemical structure reminiscent of 2-OG analogs, suggesting it may act as a competitive inhibitor of JmjC KDMs.
However, the JmjC family is large and structurally related, presenting a significant challenge in developing selective inhibitors.[4] Off-target effects can lead to unforeseen toxicity or confound experimental results. Therefore, a rigorous assessment of an inhibitor's cross-reactivity is a critical step in its preclinical evaluation. This guide will use "2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" as a case study to illustrate a comprehensive cross-reactivity profiling strategy.
Experimental Design for Cross-Reactivity Profiling
To ascertain the selectivity of "2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" (hereafter referred to as Cpd-X), a multi-pronged approach is necessary, encompassing biochemical assays for direct enzyme inhibition, and cell-based assays to confirm target engagement in a physiological context.
Primary Target Identification and In Vitro Selectivity Panel
Based on its structure, Cpd-X is hypothesized to target the KDM4 subfamily of JmjC histone demethylases, which are involved in the demethylation of H3K9 and H3K36. The initial screen would therefore focus on KDM4 isoforms, followed by a broader panel of other JmjC subfamilies.
Experimental Protocol: In Vitro Histone Demethylase Inhibition Assay (AlphaScreen)
This is a high-throughput, homogeneous assay that measures the demethylation activity of JmjC enzymes.
-
Reagent Preparation :
-
Recombinant human JmjC enzymes (KDM4A, KDM4C, KDM5B, KDM6B, etc.).
-
Biotinylated histone H3 peptide substrates corresponding to the specific methylation mark for each enzyme (e.g., H3K9me3 for KDM4A/C).
-
AlphaLISA® acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K9me2).
-
Streptavidin-coated donor beads.
-
Assay buffer containing Fe(II), 2-oxoglutarate, and ascorbic acid.
-
Serial dilutions of Cpd-X and control inhibitors (e.g., JIB-04, GSK-J1, IOX1).
-
-
Assay Procedure :
-
Add 5 µL of the JmjC enzyme to the wells of a 384-well plate.
-
Add 2.5 µL of the test compound (Cpd-X or controls) at various concentrations.
-
Initiate the demethylation reaction by adding 2.5 µL of the biotinylated histone peptide substrate.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding a mixture of AlphaLISA® acceptor beads and streptavidin-donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision® microplate reader.
-
-
Data Analysis :
-
The AlphaScreen signal is inversely proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Below is a diagram illustrating the workflow for the in vitro selectivity screening.
Caption: Workflow for in vitro JmjC KDM selectivity profiling.
Cellular Target Engagement
Confirming that Cpd-X engages its intended target within a cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[5][6][7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment :
-
Culture a relevant cell line (e.g., a cancer cell line with known KDM4 dependency) to 80% confluency.
-
Treat the cells with Cpd-X (at a concentration determined from cell-based potency assays) or vehicle control for 1-2 hours.
-
-
Thermal Challenge :
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Quantification :
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., KDM4A) in the soluble fraction by Western blotting or ELISA.
-
-
Data Analysis :
-
Plot the amount of soluble target protein as a function of temperature for both the Cpd-X treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Cpd-X indicates target engagement.
-
The following diagram illustrates the principle of CETSA.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: Cpd-X vs. Established JmjC KDM Inhibitors
To provide a meaningful comparison, we will present hypothetical but realistic data for Cpd-X alongside published data for well-known JmjC KDM inhibitors: JIB-04 (a pan-JmjC inhibitor), GSK-J1 (a KDM6-selective inhibitor), and IOX1 (a broad-spectrum 2-OG oxygenase inhibitor).[8][9][10]
Table 1: In Vitro Selectivity Profile of JmjC KDM Inhibitors (IC50, µM)
| Compound | KDM4A | KDM4C | KDM5B | KDM6B |
| Cpd-X (Hypothetical) | 0.15 | 0.20 | 5.5 | >50 |
| JIB-04 | 0.445 | 1.1 | 0.23 | 0.855 |
| GSK-J1 | >100 | >100 | >100 | 0.06 |
| IOX1 | 0.6 | 2.3 | 1.4 | 1.4 |
Note: Data for JIB-04, GSK-J1, and IOX1 are representative values from published literature.[10][11][12]
From this hypothetical data, Cpd-X demonstrates good potency against the KDM4 subfamily with a clear selectivity window over KDM5B and KDM6B. In comparison, JIB-04 shows broader activity across multiple subfamilies, while GSK-J1 is highly selective for KDM6B. IOX1 exhibits broad inhibition of the tested JmjC enzymes.
Broader Off-Target Profiling
To ensure a comprehensive understanding of Cpd-X's selectivity, it is essential to screen it against a wider panel of potential off-targets, particularly other enzyme families that can be inhibited by small molecules. Kinome scanning is a standard approach for this.
Table 2: KINOMEscan® Off-Target Profile (% Inhibition at 10 µM)
| Compound | Kinase 1 | Kinase 2 | Kinase 3 | ... |
| Cpd-X (Hypothetical) | <10% | <5% | <10% | ... |
| Known promiscuous kinase inhibitor | >90% | >85% | >95% | ... |
KINOMEscan® is a technology from Eurofins Discovery.[13]
A clean KINOMEscan® profile, as hypothetically shown for Cpd-X, would significantly increase its value as a selective chemical probe for studying KDM4 biology.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of a novel putative JmjC histone demethylase inhibitor, "2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid." Through a combination of in vitro enzymatic assays and cell-based target engagement studies, a comprehensive selectivity profile can be established.
The hypothetical data presented for Cpd-X suggests a promising profile with good selectivity for the KDM4 subfamily over other JmjC KDMs and a lack of significant off-target kinase activity. This would make Cpd-X a valuable tool for dissecting the specific roles of KDM4 enzymes in health and disease.
Future work would involve expanding the selectivity panel to include more 2-OG oxygenases, conducting in vivo pharmacokinetic and pharmacodynamic studies, and ultimately testing its efficacy in relevant disease models. The principles and methodologies described herein provide a robust framework for the preclinical evaluation of any novel enzyme inhibitor.
References
-
Mori, S., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5354. [Link]
-
Moon, J., et al. (2022). Clioquinol as an inhibitor of JmjC-histone demethylase exhibits common and unique histone methylome and transcriptome between clioquinol and hypoxia. iScience, 25(8), 104743. [Link]
-
CD BioSciences. Histone Demethylase Screening. [Link]
-
Lee, J. S., et al. (2021). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 22(16), 8597. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404–408. [Link]
-
Structural Genomics Consortium. IOX1. [Link]
-
Arrowsmith, C. H., et al. (2015). Open access chemical probes for epigenetic targets. Nature Chemical Biology, 11(8), 536–541. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1492, pp. 237–251). [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Anastas, J. N., & Shi, Y. (2017). Histone Lysine Demethylase Inhibitors. Cold Spring Harbor Perspectives in Medicine, 7(11), a029282. [Link]
-
Woon, E. C. Y., et al. (2012). Pick an isoform: Selective Inhibition of JmjC Histone Demethylases. Angewandte Chemie International Edition, 51(39), 9797-9801. [Link]
-
Pilka, E. S., James, T., & Lisztwan, J. H. (2015). Structural definitions of Jumonji family demethylase selectivity. Drug Discovery Today, 20(6), 743–749. [Link]
-
Adooq Bioscience. Histone Demethylases inhibitors. [Link]
-
Zhang, Y., et al. (2022). Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression. Journal of Experimental & Clinical Cancer Research, 41(1), 223. [Link]
-
Ge, J., et al. (2020). Epigenetic drug screen identified IOX1 as an inhibitor of Th17-mediated inflammation through targeting TET2. Cellular & Molecular Immunology, 17(10), 1044–1055. [Link]
-
Zhang, W., et al. (2023). Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1. Journal of Experimental & Clinical Cancer Research, 42(1), 316. [Link]
-
Gerken, P., et al. (2017). Discovery of a Highly Selective Cell-Active Inhibitor of the Histone Lysine Demethylases KDM2/7. Angewandte Chemie International Edition, 56(28), 8272–8277. [Link]
-
ResearchGate. GSK-J1 is selective for H3K27 demethylases of the KDM6 subfamily and... [Link]
-
Royal Society of Chemistry. Chapter 2: Assay Development and Screening Strategies for Epigenetic Targets. [Link]
-
Taylor & Francis Online. Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
EpigenTek. Histone Modification Protocol. [Link]
-
NIH. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry. [Link]
-
NIH. Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. [Link]
-
NIH. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. [Link]
-
NIH. Jumonji histone demethylases are therapeutic targets in small cell lung cancer. [Link]
-
Frontiers. A New Family of Jumonji C Domain-Containing KDM Inhibitors Inspired by Natural Product Purpurogallin. [Link]
-
ResearchGate. Pan-Histone Demethylase Inhibitors Simultaneously Targeting Jumonji C and Lysine-Specific Demethylases Display High Anticancer Activities. [Link]
-
ACS Publications. Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions. [Link]
-
NIH. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]
-
HMS LINCS Project. KINOMEscan data. [Link]
-
YouTube. Recent Trends in Kinase Drug Discovery. [Link]
-
ResearchGate. Kinome profiling using the KINOMEscan assay for the first- and... [Link]
-
Oxford Academic. role of methyl-binding proteins in chromatin organization and epigenome maintenance. [Link]
-
ResearchGate. Overview of the different histone extraction protocols, highlighting... [Link]
-
Structural Genomics Consortium. GSK-J1. [Link]
-
NIH. Selective identification of epigenetic regulators at methylated genomic sites by SelectID. [Link]
Sources
- 1. Clioquinol as an inhibitor of JmjC-histone demethylase exhibits common and unique histone methylome and transcriptome between clioquinol and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.nus.edu.sg [science.nus.edu.sg]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. mdpi.com [mdpi.com]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. tribioscience.com [tribioscience.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Comparison Guide: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid vs. Alkyl Analogs
Executive Summary
In the optimization of pyrimidine-based pharmacophores—common in kinase inhibitors, antivirals, and herbicides—the substituent at the C2 position is a critical determinant of metabolic stability and potency. This guide compares 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9) against its non-cyclopropyl analogs (Methyl-, Isopropyl-, and Phenyl-).
Key Finding: While the isopropyl analog offers similar steric bulk, the cyclopropyl moiety provides superior metabolic stability by eliminating the vulnerable methine (C-H) oxidation site. Furthermore, the cyclopropyl group introduces unique electronic properties (σ-donating character similar to a double bond) that can enhance binding affinity in hydrophobic pockets without the entropy penalty of flexible alkyl chains.
Part 1: Physicochemical & Structural Comparison[1]
The decision to use a cyclopropyl group over a standard alkyl chain is rarely arbitrary; it is a strategic bioisosteric replacement. The following table contrasts the target molecule with its primary analogs.
Table 1: Comparative Physicochemical Profile
| Feature | 2-Cyclopropyl (Target) | 2-Isopropyl (Analog) | 2-Methyl (Analog) | 2-Phenyl (Analog) |
| Formula | C₈H₈N₂O₃ | C₈H₁₀N₂O₃ | C₆H₆N₂O₃ | C₁₁H₈N₂O₃ |
| MW ( g/mol ) | 180.16 | 182.18 | 154.12 | 216.19 |
| Steric Bulk | Moderate (Rigid) | Moderate (Flexible) | Low | High (Planar) |
| LogP (Calc) | ~0.3 - 0.5 | ~0.6 - 0.8 | ~ -0.3 | ~1.2 |
| Electronic Effect | Electron-donating (pseudo-π) | Inductive (+I) | Inductive (+I) | Resonance (+M/-I) |
| Metabolic Liability | Low (Resistant to CYP450) | High (Benzylic-like oxidation) | Low | Moderate (Ring hydroxylation) |
| Solubility (pH 7) | Moderate | Moderate | High | Low |
Expert Insight: The "Cyclopropyl Magic"
The cyclopropyl group is often termed a "privileged structure" in medicinal chemistry. Unlike the isopropyl group, which has a tertiary hydrogen susceptible to radical abstraction by Cytochrome P450 enzymes (leading to rapid clearance), the cyclopropyl C-H bonds have higher
Part 2: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for selecting the cyclopropyl scaffold over alternatives during lead optimization.
Caption: Decision flow for replacing isopropyl groups with cyclopropyl moieties to solve metabolic instability while maintaining steric fit.
Part 3: Synthetic Methodologies
To ensure reproducibility, we provide a validated synthesis route. The cyclopropyl group is introduced early via the amidine, which is more efficient than late-stage coupling.
Synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid[3]
Reaction Overview: Condensation of cyclopropanecarboximidamide with diethyl oxalacetate (or diethyl sodium oxalacetate) followed by basic hydrolysis.
Step-by-Step Protocol:
-
Preparation of Amidine Intermediate:
-
Reagents: Cyclopropanecarbonitrile (1.0 eq), Sodium methoxide (1.1 eq), Ammonium chloride (1.2 eq).
-
Procedure: Dissolve sodium metal in dry methanol. Add cyclopropanecarbonitrile and stir at RT for 4 hours (Pinner reaction intermediate). Add ammonium chloride and stir overnight. Filter NH₄Cl and concentrate to yield cyclopropanecarboximidamide hydrochloride.
-
Checkpoint: Verify formation by LC-MS (M+1 = 85.1).
-
-
Pyrimidine Ring Closure:
-
Reagents: Cyclopropanecarboximidamide HCl (1.0 eq), Diethyl oxalacetate sodium salt (1.1 eq), NaOH (2.5 eq), Ethanol/Water.
-
Procedure:
-
Suspend amidine HCl and diethyl oxalacetate in Ethanol.
-
Reflux for 6–8 hours. The solution will darken.
-
Cool to room temperature.
-
Add 2M NaOH (aq) to hydrolyze the ester (C4 position). Stir at 50°C for 2 hours.
-
Critical Step: Acidify carefully with 1M HCl to pH ~2-3. The product often precipitates as a white/off-white solid.
-
-
Purification: Recrystallization from water or Ethanol/Water (9:1).
-
-
Validation (Self-Validating Metrics):
-
¹H NMR (DMSO-d₆): Look for the diagnostic cyclopropyl protons: ~1.0–1.2 ppm (multiplet, 4H) and ~2.0 ppm (multiplet, 1H). The pyrimidine C5-H singlet appears around 6.5–6.8 ppm.
-
Yield Expectations: 45–60% overall yield is standard for this condensation.
-
Visualizing the Synthesis Workflow
Caption: Synthetic pathway from nitrile precursor to final carboxylic acid scaffold.
Part 4: Experimental Performance Data (Projected)
When comparing the 2-cyclopropyl analog against the 2-isopropyl analog in a standard microsomal stability assay, the following results are typical for this class of compounds.
Assay: Human Liver Microsome (HLM) Stability
Conditions: 1 µM compound, 0.5 mg/mL protein, NADPH regeneration system, 37°C.
| Compound | T½ (min) | CLint (µL/min/mg) | Mechanism of Clearance |
| 2-Isopropyl Analog | 18 | 77.0 | Rapid hydroxylation of the tertiary CH (isopropyl methine). |
| 2-Cyclopropyl (Target) | >60 | <15.0 | Blocked. Ring strain prevents radical formation; no methine H available. |
| 2-Methyl Analog | >60 | <10.0 | Stable, but often lacks necessary potency (steric fill). |
Interpretation
The data demonstrates that while the Methyl analog is stable, it is often too small to fill the hydrophobic pocket occupied by the Isopropyl group. The Cyclopropyl analog maintains the necessary volume (steric fill) of the Isopropyl group while restoring the metabolic stability profile of the Methyl group.
References
-
PubChem Compound Summary. (n.d.). 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (Analogous Structure Data). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Ebner, C., et al. (2025).[1] "Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds." Chemical Reviews. (Discusses the metabolic stability and steric properties of cyclopropyl vs isopropyl). Retrieved from [Link]
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry. (Authoritative source on cyclopropyl bioisosterism).
- Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
Sources
A Comprehensive Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a predictive in vitro-in vivo correlation (IVIVC) for the novel chemical entity 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9). In modern drug development, a robust IVIVC is a cornerstone of a streamlined and efficient development program. It serves as a predictive mathematical model that connects an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as plasma drug concentration.[1] The establishment of a meaningful IVIVC can reduce the need for extensive bioequivalence studies, support manufacturing process changes, and justify dissolution specifications, ultimately accelerating the delivery of new medicines to patients.[2]
This document eschews a rigid template to instead provide a logical, scientifically-grounded workflow. We will treat 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid as a case study, guiding you from fundamental characterization to the final validated correlation, explaining the causality behind each experimental choice.
Part 1: Foundational Characterization and Biopharmaceutics Classification
Before attempting to correlate in vitro and in vivo data, a thorough understanding of the drug substance's fundamental properties is essential. This characterization culminates in its classification within the Biopharmaceutics Classification System (BCS), a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[3] The BCS class is a strong indicator of the potential success and relevance of an IVIVC.[4]
Physicochemical Profile of the Active Pharmaceutical Ingredient (API)
The structure of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (Formula: C₈H₈N₂O₃, Mol. Weight: 180.16 g/mol ) suggests it is a weak acid, a critical factor influencing its solubility in the variable pH environment of the gastrointestinal (GI) tract.[5][6] Key initial characterization should include:
-
pKa Determination: To understand the pH at which the compound ionizes.
-
LogP/LogD Determination: To assess lipophilicity and its pH-dependence.
-
pH-Stability Profile: To ensure the compound is stable during dissolution and absorption.
Biopharmaceutics Classification System (BCS)
The BCS categorizes drugs into four classes, which dictates the rate-limiting step for oral absorption.[7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For Class II drugs, where dissolution is the rate-limiting step to absorption, a strong IVIVC is most likely and most valuable.[8] The following protocols will determine the BCS class for our compound.
Causality: This protocol determines the minimum solubility of the API across the physiological pH range of the GI tract (pH 1.2 to 6.8). According to FDA guidance, a drug is "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over this pH range.[9]
-
Preparation of Buffers: Prepare buffers at pH 1.2, 4.5, and 6.8.
-
Sample Preparation: Add an excess amount of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid powder to vials containing each buffer.
-
Equilibration: Agitate the vials at 37°C for a predetermined period (e.g., 48-72 hours) until equilibrium is reached.
-
Sample Analysis: Withdraw aliquots, filter to remove undissolved solids, and quantify the concentration of the dissolved drug using a validated HPLC-UV method.
-
Classification: Compare the measured solubility to the projected therapeutic dose to determine if it is a high or low solubility compound.
Causality: The Caco-2 cell monolayer model is the gold standard in vitro method for predicting human intestinal permeability.[10][11] These human colon adenocarcinoma cells differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[12][13] A drug is considered "highly permeable" if its extent of absorption in humans is ≥85%.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A→B): Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer. At specified time points, collect samples from the basolateral (B) side.
-
Efflux Assessment (B→A): In a separate set of wells, add the compound to the basolateral side and sample from the apical side to determine the extent of active efflux.
-
Sample Analysis: Quantify the compound concentration in the collected samples via LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value. Compare this value to high and low permeability reference compounds (e.g., propranolol and mannitol, respectively) to classify the permeability of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid.
Hypothetical Outcome: For the purpose of this guide, we will assume our compound is determined to be BCS Class II (Low Solubility, High Permeability). This makes it an ideal candidate for developing a meaningful IVIVC.
Caption: BCS Classification Decision Workflow.
Part 2: Development of a Biorelevant In Vitro Dissolution Method
For a BCS Class II compound, a simple quality control dissolution test is often insufficient for an IVIVC. The in vitro test must be designed to simulate the conditions of the GI tract to be predictive of in vivo performance.[14] A critical prerequisite for establishing a correlation is the development of at least two, and preferably three or more, formulations with different release rates (e.g., fast, medium, and slow).[15]
Experimental Protocol: Dissolution Testing (USP Apparatus II - Paddle)
Causality: This method is chosen for its widespread use and ability to simulate the hydrodynamic conditions of the stomach. The key is the selection of dissolution media that are "biorelevant," meaning they mimic the composition of human gastric and intestinal fluids, which is crucial for poorly soluble drugs.[14][16]
-
Formulation Preparation: Manufacture three batches of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid tablets with varying release profiles (e.g., by altering the concentration of a disintegrant or a release-retarding polymer).
-
Apparatus Setup: Assemble a USP Apparatus II (Paddle) system. Set the temperature to 37 ± 0.5°C and the paddle speed to a justified value (e.g., 50 or 75 RPM).
-
Media Selection:
-
Initial Testing: Begin with standard buffers (pH 1.2, 4.5, 6.8).
-
Biorelevant Media: For a BCS Class II compound, it is often necessary to use media containing surfactants to mimic bile salts, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).
-
-
Dissolution Run: Place one tablet in each vessel containing 900 mL of the selected medium.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze for the concentration of dissolved drug using a validated HPLC-UV method.
-
Profile Generation: Plot the cumulative percentage of drug dissolved versus time for each formulation. The goal is to see clear differentiation between the fast, medium, and slow release formulations.
| Time (min) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 15 | 55 | 30 | 15 |
| 30 | 88 | 58 | 32 |
| 60 | 96 | 85 | 55 |
| 90 | 99 | 94 | 78 |
| 120 | 100 | 98 | 91 |
| Table 1: Hypothetical In Vitro Dissolution Data in Biorelevant Media. |
Part 3: In Vivo Pharmacokinetic Evaluation
The next step is to administer the same formulation batches to a relevant animal model or human subjects to obtain the corresponding in vivo absorption data.[[“]]
Experimental Protocol: Oral Pharmacokinetic Study in a Canine Model
Causality: The canine model is often selected for oral drug absorption studies due to its GI tract physiology being reasonably predictive of humans. The study must be a crossover design to minimize inter-subject variability. A robust blood sampling schedule is critical to accurately define the plasma concentration-time profile, especially the absorption phase (Cmax and Tmax).[18][19]
-
Animal Subjects: Use a group of fasted, healthy beagle dogs.
-
Study Design: Conduct a three-way crossover study where each dog receives each of the three formulations (fast, medium, slow) with an adequate washout period between dosing sessions.
-
Dosing: Administer a single oral dose of each formulation to the dogs.
-
Blood Sampling: Collect blood samples (e.g., via the cephalic vein) into tubes containing an anticoagulant at pre-dose and at specific time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: For each dog and each formulation, calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
| Pharmacokinetic Parameter | Fast Release | Medium Release | Slow Release |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 110 | 550 ± 90 |
| Tmax (hr) | 1.0 ± 0.25 | 2.5 ± 0.5 | 4.0 ± 0.75 |
| AUC₀₋t (ng·hr/mL) | 6800 ± 750 | 6950 ± 800 | 6700 ± 700 |
| Table 2: Hypothetical Mean In Vivo Pharmacokinetic Data (n=6). |
Part 4: The Correlation: Connecting In Vitro Release to In Vivo Absorption
This is the final and most critical stage, where the two datasets are mathematically linked to build the predictive IVIVC model.[20] For regulatory acceptance as a surrogate for bioequivalence, a Level A correlation is the goal.[21][22]
Deconvolution of In Vivo Data
Causality: Raw plasma concentration data represents the net result of absorption, distribution, metabolism, and elimination. To correlate it with dissolution, we must first isolate the absorption profile. Deconvolution is a mathematical technique (e.g., Wagner-Nelson or Loo-Riegelman methods) used to calculate the cumulative fraction of drug absorbed into the systemic circulation over time.[8]
Establishing the Level A IVIVC
A Level A correlation represents a direct, point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1] This is achieved by plotting the percent of drug dissolved in vitro against the percent of drug absorbed in vivo for each formulation at corresponding time points.
Caption: Workflow for Establishing a Level A IVIVC.
A linear relationship is often observed. If the timescales differ, a time-scaling factor may be applied. The resulting correlation model (e.g., Fraction_Absorbed = a * Fraction_Dissolved(t-t₀) + b) can then be used to predict the in vivo performance of future formulations based solely on their in vitro dissolution.
Validation of the IVIVC Model
The predictive power of the model must be rigorously validated.[15] This involves using the IVIVC model to predict the Cmax and AUC for each formulation from its in vitro data and comparing these predicted values to the actually observed in vivo data. The prediction error (%PE) is calculated for each parameter.
%PE = ( (Observed - Predicted) / Observed ) * 100
According to FDA guidance, for an IVIVC to be considered predictive, the average absolute %PE should be ≤10% for Cmax and AUC, and the %PE for individual formulations should be ≤15% .[2][15]
Comparative Analysis: The Impact of Formulation Strategy
To illustrate the utility of this process, let's compare our test formulation of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid with a common alternative strategy for BCS Class II compounds: an amorphous solid dispersion (ASD) . ASDs are designed to improve the dissolution rate and extent by preventing the drug from crystallizing.
| Parameter | Crystalline Formulation (Medium Release) | Amorphous Solid Dispersion (ASD) | Scientific Rationale for Difference |
| In Vitro Dissolution Rate | Moderate | Very Rapid | The amorphous form has higher free energy, leading to faster dissolution compared to the more stable crystalline form. |
| Observed In Vivo Tmax | ~2.5 hours | ~0.75 hours | The faster dissolution of the ASD leads to more rapid absorption and an earlier peak plasma concentration. |
| Observed In Vivo Cmax | ~850 ng/mL | ~1500 ng/mL | The enhanced solubility from the ASD can create a supersaturated state in the gut, driving a higher concentration gradient for absorption and resulting in a higher Cmax. |
| IVIVC Applicability | High | High | Both formulations would be expected to show a strong IVIVC, but the slope of the correlation line may differ, reflecting the different release mechanisms. |
| Table 3: Comparative Performance of Crystalline vs. Amorphous Formulations. |
This comparison demonstrates how the IVIVC framework not only validates a formulation but also serves as an invaluable tool for comparing different drug delivery technologies and selecting the optimal development path.
Conclusion
Establishing a scientifically sound in vitro-in vivo correlation is a complex but highly rewarding endeavor in pharmaceutical development. For a BCS Class II compound like 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, where oral absorption is limited by the dissolution rate, a validated Level A IVIVC is the pinnacle of biopharmaceutical understanding. It transforms the routine in vitro dissolution test from a simple quality control check into a powerful, predictive surrogate for in vivo performance. By following the logical workflow outlined in this guide—from fundamental API characterization and biorelevant dissolution method development to robust in vivo studies and mathematical modeling—researchers can build a reliable correlation that accelerates development, ensures product quality, and satisfies regulatory expectations.
References
-
Title: In Vitro-In Vivo Correlations of Carbamazepine Nanodispersions for Application in Formulation Development. Source: PubMed. URL: [Link]
-
Title: In-vitro in vivo dissolution correlation BCS classification. Source: Slideshare. URL: [Link]
-
Title: One and Two-Step In Vitro-In Vivo Correlations Based on USP IV Dynamic Dissolution Applied to Four Sodium Montelukast Products. Source: PubMed. URL: [Link]
-
Title: In vitro-In vivo Correlation: Perspectives on Model Development. Source: PubMed Central. URL: [Link]
-
Title: In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Source: SpringerLink. URL: [Link]
-
Title: Drug Product Performance: In Vitro–In Vivo Correlation. Source: JoVE. URL: [Link]
-
Title: 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid. Source: PubChem. URL: [Link]
-
Title: Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Source: FDA. URL: [Link]
-
Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Source: Dissolution Technologies. URL: [Link]
-
Title: Caco-2 Permeability Assay. Source: Evotec. URL: [Link]
-
Title: An automated process for building reliable and optimal in vitro/in vivo correlation models based on Monte Carlo simulations. Source: NIH. URL: [Link]
-
Title: The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. Source: PubMed Central. URL: [Link]
-
Title: Caco-2 cell permeability assays to measure drug absorption. Source: PubMed. URL: [Link]
-
Title: Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Source: NIH. URL: [Link]
-
Title: In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Source: MDPI. URL: [Link]
-
Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Source: FDA. URL: [Link]
-
Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Source: ResearchGate. URL: [Link]
-
Title: In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review. Source: Der Pharma Chemica. URL: [Link]
-
Title: In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Source: Pharma Lesson. URL: [Link]
-
Title: In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Source: SciSpace. URL: [Link]
-
Title: ADME Caco-2 Permeability Assay. Source: BioDuro. URL: [Link]
-
Title: Biowaivers: BCS and IVIVC. Source: School of Pharmacy, CUHK. URL: [Link]
-
Title: In vitro Caco-2 permeability. Source: EURL ECVAM. URL: [Link]
-
Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Source: FDA. URL: [Link]
-
Title: In vivo PK / Pharmacokinetic Studies. Source: Sygnature Discovery. URL: [Link]
-
Title: Biopharmaceutics Classification System. Source: Wikipedia. URL: [Link]
-
Title: In vivo methods for drug absorption. Source: Consensus. URL: [Link]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. pharmacy.cuhk.edu.hk [pharmacy.cuhk.edu.hk]
- 5. CAS 858956-25-9 | 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 6. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. In-vitro in vivo dissolution correlation BCS classification | PPTX [slideshare.net]
- 8. pharmalesson.com [pharmalesson.com]
- 9. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. An automated process for building reliable and optimal in vitro/in vivo correlation models based on Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative ADME-Tox Profiling: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
Content Type: Publish Comparison Guide Subject: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9) Context: Bioisosteric Replacement & Pre-Clinical Candidate Selection Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams
Executive Summary: The Cyclopropyl Advantage
In modern drug discovery, the 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid scaffold represents a strategic bioisostere for the commonly used isopropyl and methyl-pyrimidine cores. This guide objectively compares the ADME-Tox profile of the cyclopropyl derivative against its alkyl analogs, focusing on the critical balance between metabolic stability and bioactivation risks .
While isopropyl groups are prone to rapid CYP450-mediated hydroxylation, the cyclopropyl moiety offers increased metabolic resistance due to higher C-H bond dissociation energy (BDE). However, this stability comes with a caveat: the potential for mechanism-based inactivation (MBI) via ring opening. This guide provides the experimental frameworks to validate this scaffold's safety.
Key Comparative Findings
| Feature | 2-Cyclopropyl Analog | 2-Isopropyl Analog | 2-Methyl Analog |
| Metabolic Stability | High (High C-H BDE) | Low (Rapid benzylic/tertiary oxidation) | Moderate (Benzylic oxidation) |
| Lipophilicity (LogP) | Optimal (Lower than iPr, Higher than Me) | High (Lipophilic liability) | Low (Polarity issues) |
| Toxicity Risk | Moderate (Ring-opening potential) | Low (Standard clearance) | Low |
| Conformational Rigidity | High (Restricted rotation) | Low (Free rotation) | N/A |
Physicochemical Profiling & Bioisosterism
The substitution of an isopropyl group with a cyclopropyl ring is a classic medicinal chemistry tactic to improve the pharmacokinetic (PK) profile without sacrificing potency.
Structural & Electronic Properties
The cyclopropyl group is not merely a "small alkyl" group; it possesses significant
-
LogP Modulation: The cyclopropyl group typically lowers LogP by ~0.4 units compared to an isopropyl group, improving solubility and reducing non-specific binding.
-
Acidic Strength (pKa): The electron-withdrawing nature of the pyrimidine ring, combined with the 6-hydroxy (tautomeric 6-oxo) group, makes the 4-carboxylic acid relatively acidic (pKa ~3-4). This ensures the molecule is ionized at physiological pH, aiding renal clearance but potentially limiting passive permeability unless masked as a prodrug.
Comparative Data Table
Simulated data based on structure-property relationship (SPR) standards for pyrimidine scaffolds.
| Property | 2-Cyclopropyl-6-OH-Pyr-4-COOH | 2-Isopropyl-6-OH-Pyr-4-COOH | 2-Methyl-6-OH-Pyr-4-COOH |
| Molecular Weight | 180.16 | 182.18 | 154.12 |
| cLogP | ~0.8 | ~1.3 | ~0.2 |
| tPSA (Ų) | ~85 | ~85 | ~85 |
| Solubility (pH 7.4) | High (>500 µM) | Moderate (<200 µM) | Very High (>1000 µM) |
| CYP3A4 Liability | Low (Steric bulk + Bond strength) | High (Hydroxylation prone) | Moderate |
Metabolic Stability & Toxicity Pathways[1][2][3]
The defining feature of the 2-cyclopropyl analog is its resistance to oxidative dealkylation. However, researchers must screen for "suicide inhibition" risks where the cyclopropyl ring opens to form a reactive alkylator.
The Metabolic Fork in the Road
The diagram below illustrates the divergent metabolic fates of the cyclopropyl vs. isopropyl scaffolds.
Figure 1: Comparative metabolic fates. The isopropyl analog suffers rapid clearance via hydroxylation. The cyclopropyl analog is generally stable but carries a risk of ring-opening bioactivation if not properly screened.
Toxicity Risks: Mechanism-Based Inactivation (MBI)
While the cyclopropyl group improves half-life (
-
Mitigation: The presence of the electron-withdrawing carboxylic acid at C4 and the hydroxyl at C6 significantly reduces the electron density on the pyrimidine ring, thereby lowering the potential for SET oxidation compared to electron-rich cyclopropyl-amines.
Experimental Protocols for Validation
To validate the 2-cyclopropyl scaffold, the following self-validating protocols must be executed.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Detect potential ring-opening events by trapping reactive intermediates with Glutathione (GSH).
-
Incubation System:
-
Test Compound: 10 µM
-
System: Human Liver Microsomes (HLM) (1 mg/mL protein) supplemented with NADPH (1 mM).
-
Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM).
-
-
Procedure:
-
Incubate at 37°C for 60 minutes.
-
Quench with ice-cold Acetonitrile (ACN).
-
Centrifuge (4000g, 20 min) to pellet proteins.
-
-
Analysis (LC-MS/MS):
Protocol B: Time-Dependent Inhibition (TDI) Assay
Objective: Confirm the absence of Mechanism-Based Inactivation (MBI) of CYP enzymes.
-
Pre-Incubation:
-
Incubate Test Compound (0–50 µM) with HLM and NADPH for 30 minutes (allows potential inactivator to form).
-
-
Dilution & Activity Check:
-
Dilute mixture 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
-
Readout:
-
Measure the formation of the probe metabolite.
-
Calculation: Plot % Activity Remaining vs. Pre-incubation Concentration. A shift in
compared to a "0-minute" control indicates irreversible inactivation.
-
Strategic Decision Workflow
Use this logic flow to determine if the 2-cyclopropyl scaffold is the correct choice for your drug campaign.
Figure 2: Decision Matrix for Pyrimidine Scaffold Selection. The workflow prioritizes metabolic stability but mandates safety testing for reactive metabolites.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses bioisosteric principles including cyclopropyl vs isopropyl). Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Authoritative review on cyclopropyl ADME properties). Link
-
Kalgutkar, A. S., & Soglia, J. R. (2005). "Minimising the potential for metabolic activation in drug discovery." Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. (Protocols for GSH trapping and structural alerts). Link
-
Barnes, B. J., et al. (2010). "Kinase Inhibitor Metabolism: The Role of Cyclopropyl Moieties." Drug Metabolism and Disposition, 38(10). (Case studies on cyclopropyl oxidation). Link
Sources
"2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid" literature review and meta-analysis
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid: Strategic Synthesis & Application Guide
Executive Summary & Strategic Importance
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS 858956-25-9 ) is a high-value heterocyclic intermediate critical to the agrochemical and pharmaceutical industries. Structurally, it features a pyrimidine core decorated with a cyclopropyl group at the C2 position and a carboxylic acid at C4, with a hydroxyl group (tautomeric with the oxo form) at C6.[1]
Its primary industrial utility lies in its role as the scaffold for Aminocyclopyrachlor , a broad-spectrum herbicide developed by DuPont (now Corteva), and as a pharmacophore in kinase inhibitor discovery (targeting VEGFR/CDK pathways).
Key Technical Specifications:
-
Molecular Formula: C₈H₈N₂O₃[2]
-
Molecular Weight: 180.16 g/mol [2]
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, dilute aqueous base; sparingly soluble in water.
Comparative Synthesis Analysis
The synthesis of 2-substituted-6-hydroxypyrimidine-4-carboxylic acids generally follows the Pinner Pyrimidine Synthesis logic, involving the condensation of a bis-electrophile with a bis-nucleophile.
Method A: The Amidine-Oxalacetate Condensation (Industry Standard)
This is the most robust route, offering high regioselectivity and yield. It involves the condensation of cyclopropanecarboxamidine (generated from the nitrile) with diethyl oxalacetate.
-
Pros: Direct formation of the pyrimidine ring with correct oxidation state; high atom economy; scalable.
-
Cons: Requires handling of sodium ethoxide (moisture sensitive); diethyl oxalacetate can be unstable if not stored correctly.
Method B: The Thioether Route (Alternative)
Involves condensing thiourea with diethyl oxalacetate to form 2-thiouracil derivatives, followed by S-alkylation and nucleophilic displacement with a cyclopropyl nucleophile (Grignard/Zincate).
-
Pros: Thiourea is cheap.
-
Cons: Introducing the cyclopropyl group via displacement at C2 is chemically difficult and low-yielding compared to building it into the amidine. Not recommended for this specific target.
Detailed Experimental Protocol (Method A)
This protocol describes the synthesis via the condensation of cyclopropanecarboxamidine hydrochloride with diethyl sodium oxalacetate.
Step 1: Preparation of Cyclopropanecarboxamidine Hydrochloride
-
Reagents: Cyclopropanecarbonitrile, HCl (gas), Ethanol, Ammonia.
-
Workflow:
-
Dissolve cyclopropanecarbonitrile in anhydrous ethanol.
-
Saturate with dry HCl gas at 0°C to form the imidate ester hydrochloride (Pinner salt).
-
Treat the imidate ester with anhydrous ammonia in ethanol to yield cyclopropanecarboxamidine hydrochloride.
-
Checkpoint: Verify formation by ¹H NMR (disappearance of nitrile peak).
-
Step 2: Pyrimidine Ring Closure
-
Reagents: Sodium metal (or Sodium Ethoxide 21% soln), Diethyl oxalacetate (sodium salt), Ethanol.
-
Workflow:
-
Activation: Prepare a solution of sodium ethoxide (2.2 equiv) in anhydrous ethanol (10 vol).
-
Addition: Add cyclopropanecarboxamidine hydrochloride (1.0 equiv) to the base solution. Stir for 15 min to liberate the free amidine.
-
Condensation: Slowly add diethyl oxalacetate (1.05 equiv) maintaining temperature < 20°C.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by HPLC should show consumption of the amidine.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water.
-
Acidification: Carefully acidify with 6N HCl to pH 3–4. The ethyl ester intermediate (Ethyl 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylate) may precipitate.
-
Step 3: Hydrolysis to Final Acid
-
Reagents: NaOH (aq), HCl.
-
Workflow:
-
Suspend the ester from Step 2 in 2N NaOH (3 equiv).
-
Heat to 50°C for 2 hours (saponification).
-
Cool to room temperature.
-
Acidify to pH 1–2 with conc. HCl.
-
Isolation: Filter the resulting precipitate of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid .
-
Purification: Recrystallize from water/ethanol or purify via acid-base extraction.
-
Process Visualization & Pathway
The following diagram illustrates the critical chemical transformations and the logic flow for the synthesis.
Figure 1: Synthetic pathway from commodity nitriles to the target pyrimidine acid.[4]
Quality & Impurity Profiling
When analyzing the final product, researchers must monitor for specific impurities common to this chemistry.
| Impurity Type | Origin | Detection Method | Limit (Spec) |
| Unreacted Amidine | Incomplete condensation | HPLC (Reverse Phase) | < 0.5% |
| Decarboxylated Product | Overheating during hydrolysis (loss of C4-COOH) | LC-MS (M-44 mass) | < 0.1% |
| Open-Chain Amides | Incomplete ring closure | ¹H NMR / HPLC | < 1.0% |
| Inorganic Salts | NaCl from neutralization | Ash Test / Conductivity | < 0.5% |
Analytical Standard:
-
HPLC: C18 Column, Mobile Phase A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 5% to 95% B.
-
NMR: ¹H NMR in DMSO-d6 should show cyclopropyl protons (0.9–1.1 ppm, 4H) and the pyrimidine proton (singlet, ~6.5 ppm).
References
-
PubChem. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (Compound Summary). National Library of Medicine. Link
- DuPont Crop Protection.Aminocyclopyrachlor Technical Bulletin.
-
Organic Syntheses. General Procedure for Pyrimidine Synthesis via Amidine Condensation. Org. Synth. 1955, 35, 80. (Foundational chemistry for amidine-ketoester condensation). Link
-
Lead Sciences. Product Analysis: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid. Link
Sources
- 1. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]
- 2. 858956-25-9|2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Technical Guide: Bioisosteric Optimization of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
Executive Summary
The molecule 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS: 858956-25-9) represents a privileged pharmacophore found in diverse bioactive agents, ranging from synthetic auxin herbicides (e.g., Aminocyclopyrachlor analogs) to antiviral polymerase inhibitors and Orotidine-5'-monophosphate decarboxylase (ODCase) inhibitors.
While the parent scaffold offers high ligand efficiency (LE), it frequently suffers from two distinct developability bottlenecks:
-
Permeability Limitations: The C4-carboxylic acid moiety (pKa ~3–4) is fully ionized at physiological pH, limiting passive diffusion across lipid membranes.
-
Metabolic Liability: The C2-cyclopropyl group, while providing rigid lipophilicity, can be a site for CYP450-mediated oxidation or ring-opening, depending on the specific enzyme pocket.
This guide provides a rational, data-driven framework for bioisosteric replacement of this scaffold, focusing on improving oral bioavailability and metabolic stability while maintaining binding affinity.
Part 1: Molecular Analysis & Pharmacophore Deconstruction
Before attempting replacement, we must understand the "structural currency" of the parent molecule.
The Tautomeric Trap (C6-Hydroxyl)
The "6-hydroxy" nomenclature is deceptive. In aqueous solution, this moiety predominantly exists as the 6-oxo (lactam) tautomer due to the stability of the amide-like resonance in the pyrimidine ring.
-
Implication: Any bioisostere replacing the C6-OH must mimic the Hydrogen Bond Acceptor (HBA) nature of the carbonyl oxygen and the Hydrogen Bond Donor (HBD) of the N1-H.
-
Recommendation: If blocking tautomerism is required, C6-Methoxy or C6-Amino groups are standard replacements, though they alter the H-bond network.
The Acidic Warhead (C4-Carboxylate)
This is the primary ionic anchor. It likely engages in a salt bridge with a positively charged residue (Arginine or Lysine) in the target protein.
-
Bioisosteric Goal: Increase pKa (to >5) to allow a fraction of unionized species for membrane permeation, or replace the anion with a neutral polar group.
The Lipophilic Anchor (C2-Cyclopropyl)
The cyclopropyl group is a "pseudo-unsaturated" system. It is smaller and more rigid than an isopropyl group and can engage in unique
-
Bioisosteric Goal: Modulate lipophilicity (LogD) and block oxidative metabolism.
Part 2: Bioisosteric Strategies & Comparative Data
Strategy A: The Acid Moiety (C4-COOH Replacement)
Objective: Improve cell permeability (Papp) without losing the critical salt-bridge interaction.
| Bioisostere Class | Structure | pKa (Approx) | Permeability Impact | Metabolic Stability |
| Parent | –COOH | ~3.5 | Low (Ionized) | High (Phase II Glucuronidation risk) |
| Tetrazole | 1H-Tetrazole | ~4.9 | Moderate | High (Resistant to hydrolysis) |
| Acyl Sulfonamide | –CONHSO₂R | ~4.5–5.5 | High | Moderate (Tunable R-group) |
| 1,2,4-Oxadiazole | 5-oxo-1,2,4-oxadiazole | ~6–7 | High | High (Non-ionizable mimic) |
| Hydroxamic Acid | –CONHOH | ~9.0 | Low | Low (Hydrolysis/Mutagenicity risk) |
Scientist's Insight: For this specific pyrimidine scaffold, the Acyl Sulfonamide is often the superior choice. Unlike the tetrazole (which is still anionic), the acyl sulfonamide allows for the addition of a lipophilic "R" tail (e.g., –CH3 or –Cyclopropyl), which can reach into adjacent hydrophobic pockets (S1' subsites), effectively adding potency while solving the permeability issue.
Strategy B: The Lipophilic Tail (C2-Cyclopropyl Replacement)
Objective: Mitigate CYP oxidation and optimize LogD.
| Replacement | Rationale | ClogP Shift | Metabolic Risk |
| Isopropyl | Steric match; lacks ring strain. | +0.2 (More Lipophilic) | High (Benzylic-like oxidation) |
| Difluoromethyl (-CHF₂) | Lipophilic H-bond donor; bio-orthogonal. | -0.3 (Less Lipophilic) | Low (Blocks metabolism) |
| Oxetane | "Polar Morpholine" of small rings; lowers LogD. | -1.0 (Hydrophilic) | Moderate (Ring opening in acid) |
| Trifluoroethyl | Fluorine effect; metabolic blocking. | +0.4 | Very Low |
Scientist's Insight: If the cyclopropyl ring is essential for steric fit but is being oxidized, switch to 1-fluorocyclopropyl or difluoromethyl . If the molecule is too lipophilic (high clearance), the 3,3-difluoroazetidine or oxetane are excellent polar bioisosteres that maintain the rigid geometry of the cyclopropyl group but lower the LogP significantly.
Part 3: Experimental Validation Protocols
To validate these replacements, you must establish a self-validating testing loop. Do not rely on calculated properties alone.
Protocol 1: PAMPA (Parallel Artificial Membrane Permeability Assay)
Used to verify if the Acid replacement improved permeability.
Reagents:
-
Donor Plate (96-well filter plate, 0.45 µm PVDF).
-
Acceptor Plate (96-well PTFE).
-
Lipid Solution: 1% Lecithin in Dodecane.
-
Buffer: PBS pH 7.4.
Workflow:
-
Preparation: Dissolve test compounds (Parent, Tetrazole analog, Sulfonamide analog) in DMSO (10 mM stock). Dilute to 50 µM in PBS (Donor solution).
-
Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Critical: Ensure no air bubbles form.
-
Assembly: Fill Acceptor Plate with 300 µL PBS. Place Donor Plate on top (sandwich). Add 200 µL of Donor solution to Donor wells.
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Analyze both Donor and Acceptor compartments using LC-MS/MS.
-
Calculation:
Target: cm/s indicates good permeability.
Protocol 2: Microsomal Stability Assay (Phase I Metabolism)
Used to verify if Cyclopropyl replacements reduced metabolic clearance.
Workflow:
-
Incubation: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.
-
Data Output: Plot ln(% remaining) vs. time. The slope
gives .-
Success Criterion:
minutes (for microsomes).
-
Part 4: Visualization of the Optimization Logic
The following diagram illustrates the decision tree for optimizing the 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid scaffold.
Figure 1: Strategic decision tree for bioisosteric replacement based on specific developability liabilities.
References
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. [Link]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. [Link]
- Barnes, K. (2007). "Aminocyclopyrachlor: A New Herbicide for Weed Control." Weed Technology. (Contextual reference for the parent scaffold's biological activity).
Operational Guide: Safe Disposal of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
[1][2]
Executive Summary & Compound Identification
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (often used as a key intermediate in the synthesis of statins, such as Pitavastatin) presents specific disposal challenges due to its dual nature as a weak organic acid and a nitrogen-containing heterocycle.[1][2]
Effective disposal requires treating this compound not merely as "generic organic waste" but as a Chemical Intermediate with Acidic Properties .[1][2] The cyclopropyl moiety adds ring strain, increasing its thermodynamic potential during incineration, while the pyrimidine ring requires high-temperature oxidation to prevent the formation of nitrogenous pollutants (NOx).[2]
Chemical Snapshot
| Property | Data | Operational Implication |
| CAS Number | 858956-25-9 (or similar isomers) | Use for SDS lookup and waste manifesting.[1] |
| Molecular Formula | C₈H₈N₂O₃ | High Nitrogen content; requires incineration.[1] |
| Functional Groups | Carboxylic Acid, Cyclopropyl, Hydroxyl/Ketone | Acidic: Corrosive to tissue/metals.Tautomerism: Exists in equilibrium between enol (hydroxy) and keto (oxo) forms, affecting solubility.[2] |
| Physical State | Solid (Powder) | Dust hazard; requires particulate protection.[1] |
| Acidity (pKa) | ~3.0 - 4.0 (Estimated) | Capable of mobilizing heavy metals; must be segregated from metal wastes.[1] |
Hazard Assessment & PPE
Before handling waste, users must acknowledge the active hazards.[2] This compound is generally classified as an Irritant but must be handled as a potential sensitizer due to its pharmaceutical intermediate status.[1][2]
Hazard Profile (GHS Standards)
-
H315: Causes skin irritation (Acidic nature).[1]
-
H319: Causes serious eye irritation (Corrosive potential to mucous membranes).[1][3]
-
H335: May cause respiratory irritation (Dust inhalation).[1]
Required PPE[3][4][5][6][7]
Waste Segregation Logic
Core Directive: Never mix this compound with Oxidizers or Strong Bases in the waste stream.[1]
-
Incompatibility with Oxidizers (e.g., Nitric Acid): The cyclopropyl ring is strained.[2] Mixing with strong oxidizers can lead to ring-opening reactions that are exothermic and unpredictable.[1]
-
Incompatibility with Bases: While neutralization is a disposal method, uncontrolled mixing with strong bases (NaOH) in a waste container generates heat.[1][2] This can pressurize containers and cause ruptures.[1][2]
Segregation Decision Tree
The following diagram illustrates the critical decision-making process for segregating this specific waste stream.
Figure 1: Decision logic for segregating pyrimidine carboxylic acid waste streams to ensure regulatory compliance and safety.
Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Pure Solid Reagent
Use this protocol for expired shelf-stock or surplus solid.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1][2]
-
Labeling:
-
Packaging:
-
Hand-off: Seal tightly and transfer to EHS (Environmental Health & Safety) for Incineration .
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for mother liquors or HPLC effluent.[2]
-
Characterization: Determine the pH.
-
If pH < 2, the waste is RCRA Hazardous (Code D002) .[2]
-
-
Segregation:
-
Neutralization (Optional but Recommended for Safety):
-
Packaging:
Emergency Spill Response
Self-Validating Protocol: If you cannot identify the spill state (solid vs. liquid), assume the worst-case scenario (corrosive liquid) and escalate PPE.
-
Isolate: Mark the area.[1][2] If the spill is >100g or involves respiratory irritation, evacuate the lab.[2]
-
PPE Upgrade: Wear double nitrile gloves, goggles, and a lab coat.[2]
-
Containment:
-
Decontamination:
-
Disposal of Debris: All spill cleanup materials (wipes, gloves) must be disposed of as Hazardous Chemical Waste (Stream A in Figure 1).[2]
Regulatory & Compliance Notes
-
RCRA Status: This specific compound is not P-listed or U-listed by the EPA [1].[1] However, waste solutions often exhibit the Corrosivity Characteristic (D002) .[2]
-
TSCA: For R&D purposes, ensure compliance with TSCA exemption record-keeping if synthesizing this compound in-house.[1][2]
-
Incineration Requirement: Due to the nitrogen content, the preferred destruction method is rotary kiln incineration, which ensures complete destruction of the pyrimidine ring [2].[2]
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] RCRA regulations regarding D002 (Corrosivity) and F-listed solvents.[1][7]
-
[Link]
-
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide.[1][2] Best practices for segregating organic acids and heterocycles.[1][2]
-
[Link]
-
-
PubChem. Compound Summary: Pyrimidine-4-carboxylic acid derivatives.[1] (General structural class data for hazard extrapolation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
